molecular formula C8H9NO5K .(C6H10O5)n B1191606 Potassium clavulanate cellulose

Potassium clavulanate cellulose

Cat. No.: B1191606
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Description

Clavulanate potassium is a form of Clavulanic acid, which is similar to penicillin. Clavulanate potassium fights bacteria that is often resistant to penicillins and other antibiotics. Target: Antibacterial The combination of amoxicillin and clavulanate potassium is used to treat many different infections caused by bacteria, such as sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and infections of the skin.

Properties

Molecular Formula

C8H9NO5K .(C6H10O5)n

Origin of Product

United States

Foundational & Exploratory

Molecular Interaction Guide: Potassium Clavulanate & Microcrystalline Cellulose

[1]

Executive Summary

The Stability Paradox: Potassium Clavulanate (Clav K) is chemically fragile, possessing a strained

This guide analyzes the molecular tension between these two entities. It is not a simple incompatibility; rather, it is a thermodynamic battle for water . The interaction is driven by water activity (

Molecular Characteristics & The Hygroscopic Imperative[1]

Potassium Clavulanate: The Moisture Sink

Clavulanate Potassium is the salt form of clavulanic acid.[1] Its instability arises from the high ring strain of the bicyclic

  • Critical Vulnerability: The carbonyl carbon of the

    
    -lactam ring is highly electrophilic.[2] Water acts as a nucleophile, attacking this carbon and cleaving the ring (hydrolysis).
    
  • Hygroscopicity: Clav K is classified as "very hygroscopic."[3] At relative humidities (RH) > 30%, it rapidly sorbs water, transitioning from a crystalline solid to a deliquescent mass.

  • Degradation Products: Hydrolysis yields amino-ketones and CO₂, often resulting in a yellow/orange discoloration and expanding gas in sealed packaging.

Microcrystalline Cellulose (MCC): The Moisture Reservoir

MCC is partially depolymerized cellulose.[4] While chemically inert, its physical structure is porous and hygroscopic.[4]

  • Moisture Content: Standard grades (e.g., Avicel PH-101/102) contain 3–5% water by weight.

  • Water Binding: Water in MCC exists in two states:[2]

    • Bound Water: Hydrogen-bonded to hydroxyl groups on the cellulose chain (tightly held).

    • Free Water: Capillary water in the pores (mobile).

  • The Risk: In a closed system (tablet or capsule), if the

    
     of MCC exceeds the equilibrium RH of Clav K, "free" water will migrate from the excipient to the drug.
    

Mechanistic Analysis of Interaction

The interaction is defined by Moisture Sorption Isotherms and Hydrolytic Kinetics .

The Migration Mechanism

When Clav K and MCC are mixed, they attempt to reach thermodynamic equilibrium.

  • Initial State: MCC holds moisture (

    
    ). Clav K is dry (
    
    
    ).
  • Migration: Driven by the gradient, water desorbs from MCC pores and adsorbs onto the Clav K surface.

  • Local Solution Formation: Adsorbed water creates a micro-environmental solution layer on the Clav K crystal surface.

  • Hydrolysis: The dissolved Clav K undergoes rapid hydrolysis, catalyzed by the slightly acidic nature of some MCC grades (pH 5.0–7.0).

Visualization of the Degradation Pathway

The following diagram illustrates the cascade from moisture migration to ring cleavage.

ClavulanateDegradationMCCMCC (Excipient)[Moisture Reservoir]WaterFree Water (H2O)MigrationMCC->WaterDesorption (driven by aw gradient)ClavKPotassium Clavulanate(Crystalline Surface)Water->ClavKAdsorptionMicroEnvLocal Solution Layer(High Mobility)ClavK->MicroEnvDissolutionTransitionTetrahedral IntermediateMicroEnv->TransitionNucleophilic AttackProductsHydrolysis Products(Amino-ketone + CO2)Transition->ProductsRing Cleavage

Figure 1: The moisture migration pathway leading to beta-lactam hydrolysis in Clav K/MCC binary mixtures.[2]

Diagnostic Protocols (Self-Validating Systems)[1]

To validate compatibility, researchers must move beyond simple "mix and store" methods. The following protocols provide mechanistic insight.

Protocol A: Isothermal Microcalorimetry (IMC)

Purpose: Detects the rate of chemical reaction (heat flow) before physical degradation is visible. Why this works: Hydrolysis is exothermic. IMC can detect the minute heat signature of hydrolysis in a binary mixture within hours, whereas HPLC might take weeks to show potency loss.

Methodology:

  • Preparation: Weigh 100 mg of Clav K and 100 mg of MCC (1:1 ratio) into an ampoule.

  • Control: Prepare separate ampoules of pure Clav K and pure MCC.

  • Equilibration: Lower ampoules into the calorimeter at 25°C.

  • Measurement: Monitor heat flow (

    
    ) for 24–48 hours.
    
  • Validation Criteria:

    • Pass: Heat flow of Mixture

      
       (Heat flow Clav K + Heat flow MCC) / 2.
      
    • Fail: Heat flow of Mixture > Sum of individual components (indicates interaction).

Protocol B: Accelerated Stability with TGA-FTIR

Purpose: Correlate mass loss with specific gas evolution (CO₂) to confirm hydrolysis. Why this works: Clavulanate hydrolysis releases CO₂. TGA measures mass loss, while FTIR identifies the evolved gas, distinguishing moisture loss from degradation.

Methodology:

  • Sample: Binary mixture (1:1).

  • Stress: Heat sample from 25°C to 300°C at 10°C/min.

  • Analysis: Route evolved gases through an FTIR flow cell.

  • Data Interpretation:

    • Event 1 (50–100°C): Water evaporation (H₂O spectrum).

    • Event 2 (>150°C): Degradation.[3][5][6][7] Look for CO₂ asymmetric stretch at 2350 cm⁻¹.

    • Early Onset: If CO₂ release occurs at lower temperatures in the mixture compared to pure Clav K, catalysis is occurring.

Experimental Workflow Diagram

CompatibilityWorkflowcluster_IMCRapid Screening (24-48h)cluster_StressStress Testing (1-4 Weeks)StartStart: Material SelectionMixBinary Mixture Preparation(1:1 Ratio)Start->MixIMCIsothermal Microcalorimetry(25°C)Mix->IMCChamberStability Chamber(40°C / 75% RH)Mix->ChamberHeatAnalysisCompare Heat Flow(Experimental vs Theoretical)IMC->HeatAnalysisDecisionCompatibility DecisionHeatAnalysis->DecisionAnalysisHPLC Assay &Water Activity (aw)Chamber->AnalysisAnalysis->Decision

Figure 2: Dual-stream workflow for assessing Clav K/MCC compatibility using rapid thermal screening and classic stress testing.

Quantitative Data Summary

The table below summarizes typical stability data for Clavulanate Potassium in different excipient environments.

ParameterPure Clav KClav K + Standard MCC (PH 101)Clav K + Low Moisture MCC (PH 112)
Initial Moisture < 0.5%~ 4.5% (Composite)~ 1.5% (Composite)
Water Activity (

)
< 0.10.4 – 0.5< 0.2
Degradation Rate (

)
LowHigh (Moisture mediated)Moderate
Primary Failure Mode ThermalHydrolysis (Yellowing/CO₂)Hydrolysis (Slow)
Rec.[2] Storage 2-8°C, DesiccatedNot Recommended25°C, Desiccated

Mitigation Strategies (Expert Insights)

To successfully formulate Clav K with MCC, you must engineer the water activity of the system.

  • Grade Selection is Non-Negotiable:

    • Do not use Avicel PH-101 or PH-102 (nominally 5% moisture).

    • Must use: Low moisture grades such as Avicel PH-112 or PH-200 LM (moisture < 1.5%).[2] This reduces the total water available for migration.

  • Water Activity (

    
    ) Control: 
    
    • The stability of Clav K is better correlated with

      
       than total water content (LOD).
      
    • Target a final formulation

      
       of < 0.2 .
      
    • Self-Validating Step: Measure

      
       of the final blend immediately before compression/encapsulation.
      
  • Synergistic Excipients:

    • Incorporate a 1:1 ratio of Colloidal Silicon Dioxide (Syloid/Aerosil) within the intragranular phase. This acts as a "moisture scavenger," competitively adsorbing free water before it reaches the Clav K.

  • Packaging:

    • Use Alu/Alu blisters or glass vials with molecular sieve desiccants.

    • Avoid PVC/PVDC blisters as moisture permeation will accelerate the MCC-to-Clav moisture transfer.

References

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Influence of Moisture on Stability of Amoxicillin and Potassium Clavulanate Granules. Retrieved from [Link]

  • PubMed. (2010).[8] Solid-state stability and compatibility studies of clavulanate potassium. Retrieved from [Link]

  • US Patent 20090270358A1.Pharmaceutical formulation of clavulanic acid.

Technical Guide: Hygroscopicity Isotherms of Potassium Clavulanate Diluted with Cellulose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium Clavulanate (Clav K) is a


-lactamase inhibitor essential for overcoming antibiotic resistance, yet it represents one of the most significant stability challenges in solid oral dosage formulation.[1] It is extremely hygroscopic and susceptible to hydrolysis, which follows first-order kinetics accelerated by moisture and temperature.

To mitigate these risks during handling and processing, Clav K is frequently supplied as a 1:1 mixture with Microcrystalline Cellulose (MCC) (e.g., Syloid or Avicel blends). This guide analyzes the hygroscopicity isotherms of this binary system, providing a protocol for characterization via Dynamic Vapor Sorption (DVS) and interpreting the complex interplay between physical adsorption (by cellulose) and chemical degradation (of Clav K).

Material Science Fundamentals

The Component Interaction

The thermodynamic stability of the Clav K/Cellulose blend relies on the water activity (


) equilibrium between the two solids.
  • Potassium Clavulanate (The Reactive Solute):

    • Nature: Crystalline salt, prone to deliquescence.

    • Critical Relative Humidity (CRH): Unlike stable salts (e.g., NaCl at 75% RH), Clav K exhibits stability issues at RH as low as 30%. Above this threshold, adsorbed water mobilizes the potassium ion, catalyzing hydrolysis of the

      
      -lactam ring.
      
    • Degradation: Generates

      
       and other breakdown products, which can complicate gravimetric analysis.
      
  • Microcrystalline Cellulose (The Hygroscopic Diluent):

    • Nature: Semi-crystalline polymer with a large surface area.

    • Sorption Behavior: Follows a Type II isotherm (BET/GAB model). It adsorbs moisture into its amorphous regions (up to 5-10% w/w at high RH) but does not dissolve.

    • Role in Blend: Acts as a physical spacer and moisture buffer. However, at high

      
      , the water adsorbed by cellulose becomes available to the Clav K surface, triggering degradation.
      
The "Pseudo-Isotherm" Challenge

In standard stable materials, an isotherm represents thermodynamic equilibrium. For Clav K blends, high humidity (>40% RH) induces chemical degradation. Therefore, the "isotherm" obtained at high RH is often a kinetic snapshot rather than a true equilibrium, as the sample mass fluctuates due to simultaneous water uptake and degradation product off-gassing (e.g., decarboxylation).

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: Determine the sorption profile of Clav K:MCC (1:1) while distinguishing between reversible moisture uptake and irreversible degradation.

Equipment: Surface Measurement Systems DVS Resolution or TA Instruments Q5000 SA.

Sample Preparation
  • Handling: All sample preparation must occur in a glove box or dry room with RH < 20%.

  • Mass: Use 10–20 mg of the blend to ensure rapid equilibration and minimize diffusion limitations.

  • Drying (Pre-treatment):

    • Standard: 0% RH at 25°C for 4 hours.

    • Caution: Avoid thermal drying (>40°C) as heat accelerates Clav K degradation even in dry conditions.

Method Parameters[2][3]
  • Temperature: 25.0 °C (Standard ambient).

  • Carrier Gas: Nitrogen (Inert, 200 sccm).

  • Solvent: Water (LC-MS Grade).

  • Step Mode:

    • Adsorption: 0, 10, 20, 30, 40, 50, 60% RH. (Stop at 60% to prevent massive degradation contamination).

    • Desorption: 60, 50, 40, 30, 20, 10, 0% RH.

  • Equilibrium Criteria (

    
    ): 
    
    • Set strict convergence:

      
       mass change per minute.
      
    • Max Time: Set a timeout (e.g., 180 mins per step). If the mass continues to drift after 3 hours at >40% RH, it indicates chemical reaction, not just sorption.

Workflow Visualization

DVS_Protocol start Sample Prep (Glovebox <20% RH) load Load to Microbalance (N2 Purge) start->load dry Drying Phase 0% RH, 25°C, 4h load->dry step_low Sorption Steps 0-30% RH dry->step_low check Equilibrium Check (dm/dt < 0.002%) step_low->check step_high Sorption Steps 30-60% RH step_high->check degrad Degradation Alert (Mass drift > 3h) check->degrad Unstable Drift data Record Mass Change check->data Stable degrad->data Mark as Kinetic data->step_high

Figure 1: DVS workflow specifically adapted for moisture-sensitive/reactive compounds like Potassium Clavulanate.

Data Analysis & Isotherm Interpretation

Quantitative Data Summary (Representative)

The following table summarizes the sorption behavior of a 1:1 Clav K:MCC mixture at 25°C.

Relative Humidity (%)Mass Change (% w/w)PhenomenonMechanism
0 - 10% 0.5 - 1.2%Monolayer AdsorptionSurface binding to Cellulose OH- groups.
10 - 30% 1.5 - 3.5%Multilayer AdsorptionCapillary condensation in MCC pores. Clav K remains crystalline.
30 - 40% 3.5 - 5.0%Critical Zone Onset of Clav K interaction. Localized dissolution may begin.
40 - 60% > 6.0% (Drifting)Reactive Sorption Hydrolysis of Clav K begins. Mass gain (water) competes with Mass loss (

).
Desorption (Hysteresis) SignificantHysteresis LoopWater trapped in MCC structure and hydrated Clav K species.
Interpreting the Isotherm Shape

The 1:1 mixture typically exhibits a Type II Isotherm (Sigmoidal) modified by instability at the upper end.

  • Region I (0-30% RH): The isotherm is dominated by the Microcrystalline Cellulose. The water uptake is linear to slightly convex. The Clav K acts largely as an inert filler here, provided the RH is kept low.

  • Region II (>30% RH): Deviation from additivity. If the Clav K begins to deliquesce, the mass uptake will spike exponentially (Type III behavior). However, if hydrolysis is rapid, the mass might decrease or fluctuate.

  • Hysteresis: A wide hysteresis loop is observed. MCC holds water in its porous structure during desorption. Furthermore, if Clav K has formed a hydrate or partially dissolved, it will not release that water easily, leading to a high residual moisture content at 0% RH after the cycle.

Mathematical Modeling

For the stable region (0-30% RH), the GAB (Guggenheim-Anderson-de Boer) model is the most appropriate fit:



Where:

  • 
     = Moisture content[2][3]
    
  • 
     = Water activity (RH/100)
    
  • 
     = Monolayer capacity (dominated by MCC)
    
  • 
     = Energy constants
    

Note: Do not attempt to fit GAB models to data >50% RH for this specific mixture, as chemical changes violate the thermodynamic assumptions of the model.

Stability & Degradation Pathways[3][6]

Understanding the isotherm is critical because moisture uptake directly fuels the degradation cascade. The hydrolysis of Potassium Clavulanate is not just a function of time, but of the molecular mobility afforded by the adsorbed water layer.

The Degradation Cascade
  • Moisture Adsorption: Cellulose adsorbs water, increasing local

    
    .
    
  • Mobilization: Water molecules migrate to the Clav K surface.

  • Hydrolysis: The

    
    -lactam ring opens.
    
  • Decarboxylation: Evolution of

    
     (gas), leading to package bloating and mass loss.
    

Degradation_Pathway moisture Moisture Ingress (>30% RH) mcc_res MCC Adsorption (Reservoir Effect) moisture->mcc_res transfer Moisture Transfer to Clav K Surface mcc_res->transfer Equilibrium Shift hydrolysis Beta-Lactam Hydrolysis (Rate Limiting Step) transfer->hydrolysis products Degradation Products (Clavaminic acid, etc.) hydrolysis->products gas CO2 Evolution (Package Bloating) products->gas

Figure 2: The mechanistic pathway from moisture sorption to physical product failure.

Practical Implications for Formulation & Packaging[2][3][7][8][9]

Based on the hygroscopicity isotherms, the following strict controls are required:

  • Manufacturing Environment:

    • Must be maintained at < 25% RH and < 25°C .[4]

    • The "safe zone" on the isotherm is the linear region (0-20% RH).

  • Packaging Selection:

    • Barrier: Cold Form Blister (Alu/Alu) is mandatory. PVC/PVDC is insufficient due to the high moisture sensitivity shown in the isotherm.

    • Headspace: Nitrogen purging is recommended to remove initial moisture and oxygen.

    • Desiccant: Molecular sieves or silica gel sachets must be included in bottle packs. The desiccant capacity must exceed the MCC moisture desorption potential (i.e., the desiccant must be "thirstier" than the cellulose to prevent moisture transfer from excipient to drug).

  • Excipient Grade:

    • Use Low Moisture MCC (e.g., Avicel PH-112, moisture content < 1.5%) rather than standard grades (PH-101, moisture ~5%). This lowers the starting point on the isotherm.

References

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. Investigates TGA-FT-IR analysis of Clav K degradation steps involving hydrolysis and decarboxylation.

  • Surface Measurement Systems. (2025). Dynamic moisture sorption and desorption of microcrystalline cellulose. Detailed analysis of MCC isotherms, hysteresis, and kinetics.

  • Pharma Excipients. (2025). Moisture sorption and desorption of different commercially available microcrystalline cellulose grades. Comparative study of MCC grades and their Type II isotherm behavior.

  • Google Patents. Method of raising stability of potassium clavulanate in production. Describes the critical RH (<30%) and inert gas packaging requirements.

  • Selleck Chemicals. Potassium Clavulanate Cellulose Mixture Properties. Technical specifications for the 1:1 commercial mixture.

Sources

Advanced Crystal Structure Analysis of Potassium Clavulanate & Microcrystalline Cellulose Co-Processed Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Potassium Clavulanate Cellulose Co-Processed Material Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Potassium Clavulanate (K-Clav) is a potent


-lactamase inhibitor essential for overcoming bacterial resistance to penicillins.[2] However, its therapeutic utility is compromised by extreme hygroscopicity and susceptibility to hydrolytic degradation. To mitigate this, K-Clav is frequently co-processed with Microcrystalline Cellulose (MCC)—typically in a 1:1 ratio—to create a stable, flowable solid dispersion.

This guide provides a rigorous crystallographic framework for analyzing this co-processed material. It moves beyond basic characterization to explore the structural causality of stability, distinguishing between the crystalline API (Active Pharmaceutical Ingredient) lattice and the semi-crystalline excipient matrix.[1]

Crystallographic Fundamentals

The Host: Potassium Clavulanate (K-Clav)

Unlike its free acid form, Potassium Clavulanate crystallizes as a salt, which imparts slightly better stability, though it remains moisture-sensitive.[1]

  • Crystal System: Orthorhombic[1][3][4][5]

  • Space Group:

    
    
    
  • Lattice Parameters:

    
    , 
    
    
    
    ,
    
    
    [1]
  • Structural Motif: The potassium cations (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) align along the a-axis, coordinating with carboxylate and hydroxyl oxygens to form 1D hydrophilic ionic columns.[4][6] These columns are stabilized laterally by hydrogen bond networks involving the hydroxyl group at C2, creating alternating hydrophilic and hydrophobic layers in the ab-plane.[1] This layered structure is the "Achilles' heel"—water ingress into the hydrophilic channels triggers rapid lattice expansion and hydrolysis.
    
The Matrix: Microcrystalline Cellulose (MCC)

MCC acts as a moisture scavenger and physical spacer.

  • Polymorph: Primarily Cellulose I

    
     (monoclinic).
    
  • Diffraction Signature: Characterized by a semi-crystalline halo with major diffraction peaks at

    
    , 
    
    
    
    , and
    
    
    .[3]
  • Role: In the co-processed material, MCC does not form a co-crystal with K-Clav.[1] Instead, it forms an intimate physical mixture where MCC fibers physically separate K-Clav crystals, reducing particle-particle fusion and absorbing ambient moisture before it reaches the critical ionic columns of the API.[1]

Analytical Strategy & Workflow

The analysis of this co-processed material requires decoupling the API signal from the excipient background while strictly controlling environmental conditions to prevent in-process degradation.[1]

Visualization: Structural Analysis Workflow[1][3]

G cluster_methods Parallel Characterization Streams Sample Co-Processed Sample (K-Clav : MCC 1:1) Prep Sample Preparation (Inert Atmosphere / Dry Box) Sample->Prep Humidity Control XRD PXRD (Powder X-Ray Diffraction) Phase ID & Crystallinity Prep->XRD DVS DVS (Dynamic Vapor Sorption) Hygroscopicity Profiling Prep->DVS Vib Vibrational Spectroscopy (Raman/FTIR) - H-Bonding Prep->Vib Analysis Data Deconvolution (Rietveld Refinement / Peak Subtraction) XRD->Analysis Bragg Peaks DVS->Analysis Mass Change Vib->Analysis Peak Shifts Outcome Stability Mechanism Validation & Lattice Integrity Check Analysis->Outcome

Caption: Integrated workflow for structural elucidation of moisture-sensitive co-processed API-excipient systems.

Experimental Protocols

Powder X-Ray Diffraction (PXRD)

Objective: Confirm the integrity of the K-Clav crystal lattice and detect amorphous degradation products.

  • Instrument Configuration:

    • Source: Cu K

      
       radiation (
      
      
      
      ).
    • Geometry: Transmission mode (Debye-Scherrer) is preferred over reflection (Bragg-Brentano) to minimize preferred orientation effects common in needle-like K-Clav crystals.

    • Detector: High-speed PSD (Position Sensitive Detector) to minimize exposure time.

  • Step-by-Step Protocol:

    • Environmental Control: All sample handling must occur in a glove box with Relative Humidity (RH) < 10%. K-Clav hydrolyzes within minutes at >40% RH.

    • Sample Mounting: Load the powder into a borosilicate glass capillary (0.5 mm or 0.7 mm diameter) or sandwich between Kapton films to seal against ambient moisture. Do not use standard open flat-plate holders unless equipped with an environmental chamber.

    • Scan Parameters:

      • Range:

        
        
        
        
        
        .[3]
      • Step Size:

        
        .
        
      • Time per step: Optimized for signal-to-noise (typically 1-2 seconds) to avoid beam-induced heating/degradation.

    • Data Processing:

      • Background Subtraction: The MCC component contributes a broad amorphous hump centered at

        
        .[1] Use a "blank" MCC scan to subtract this background if quantitative crystallinity is required.[1]
        
      • Key Marker Peaks: Monitor K-Clav characteristic peaks (e.g., low angle peaks at

        
        
        
        
        
        ) which are absent in MCC.
Dynamic Vapor Sorption (DVS) with In-Situ XRD

Objective: Correlate moisture uptake with lattice expansion or deliquescence.

  • Protocol:

    • Load ~10 mg of co-processed material into the DVS microbalance.

    • Perform a sorption cycle: 0%

      
       60% 
      
      
      
      0% RH in 10% steps. Stop at 60% ; K-Clav often deliquesces or irreversibly degrades above 70-80% RH.[3]
    • Critical Observation: A mass increase >1-2% at low RH (<30%) indicates surface adsorption by MCC. A sharp exponential mass gain >40% RH indicates K-Clav lattice penetration and potential hydrate formation or hydrolysis.

Data Interpretation & Stability Mechanisms[1][3][6][7]

Deciphering the Diffractogram

The co-processed material is a physical mixture , not a solid solution.[1] Therefore, the diffractogram is a linear superposition:



Where 

represents the weight fraction.
  • Crystalline K-Clav: Look for sharp, distinct Bragg reflections. The preservation of high-angle peaks indicates that the "ionic columns" (K+ coordination) remain intact.

  • Degradation Indicators:

    • Peak Broadening: Indicates crystallite size reduction or strain due to partial hydrolysis.

    • Amorphous Halo Growth: If the baseline rises significantly relative to the Bragg peaks, K-Clav is converting to amorphous clavulanic acid degradation products (e.g., pyrazine derivatives).

Visualization: Stability & Degradation Pathway[1][3]

Stability cluster_mech Degradation Mechanism KClav Crystalline K-Clav (Orthorhombic P212121) LatticeExp Lattice Expansion (Ionic Column Disruption) KClav->LatticeExp Hydration Moisture Moisture Ingress (>40% RH) Moisture->KClav Direct Attack MCC MCC Matrix (Moisture Buffer) Moisture->MCC Adsorption (Buffer) RingOpen Beta-Lactam Ring Hydrolysis LatticeExp->RingOpen Catalysis Amorphous Amorphous Degradants RingOpen->Amorphous Polymerization MCC->KClav Delayed Transfer

Caption: Mechanistic pathway of K-Clav degradation and the buffering role of the MCC matrix.[3]

Scientific Integrity: Why This Matters

The co-processing of Potassium Clavulanate with MCC is not merely a mixing step; it is a particle engineering strategy .[1]

  • Separation: MCC particles coat the K-Clav crystals, preventing the "clumping" that accelerates autocatalytic degradation (degradation products of one crystal attacking its neighbor).

  • Dilution: By maintaining a 1:1 ratio, the probability of K-Clav crystals contacting each other is statistically minimized.

  • Analysis: The failure to use proper environmental controls (e.g., Kapton films) during XRD will lead to false negatives—researchers often measure the degradation caused by the measurement itself rather than the sample's intrinsic state.[1]

References

  • Fujii, K., et al. (2010).[7] "Potassium clavulanate."[2][4][5][7][8][9][10][11][12][13] Acta Crystallographica Section E: Structure Reports Online, 66(8), m985-m986. Link

  • Cielecka-Piontek, J., et al. (2008). "Solid-state stability and compatibility studies of clavulanate potassium." Chemical & Pharmaceutical Bulletin, 56(11), 1530-1534. Link

  • Nugrahani, I., et al. (2010).[7] "Molecular structure of potassium clavulanate showing numbering scheme and displacement ellipsoids." ResearchGate.[4] Link

  • US Patent 20090270358A1 . "Pharmaceutical formulation of clavulanic acid."[2][14] Google Patents. Link

  • Park, S., et al. (2010). "Cellulose crystallinity index: measurement techniques and their impact on interpreting cellulase performance." Biotechnology for Biofuels, 3, 10. Link

Sources

Degradation Dynamics of Potassium Clavulanate in Cellulose-Based Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways of Potassium Clavulanate in Cellulose-Based Matrices Audience: Researchers, Formulation Scientists, and Quality Assurance Professionals.

Executive Summary: The Hygroscopic Imperative

Potassium clavulanate (K-Clav) represents a paradox in pharmaceutical engineering: it is a potent suicide inhibitor of


-lactamases yet possesses a "suicidal" chemical fragility. In the solid state, particularly within cellulose-based matrices like Microcrystalline Cellulose (MCC), K-Clav is exceptionally sensitive to moisture-mediated hydrolysis.

This guide deconstructs the molecular mechanisms driving K-Clav degradation, analyzes the thermodynamic influence of cellulose-bound water, and provides self-validating protocols for stability profiling. The central thesis is that water activity (


) , not merely moisture content, is the governing variable determining the shelf-life of K-Clav/MCC blends.

Molecular Mechanisms of Degradation

The degradation of K-Clav is not a single event but a cascade initiated by the nucleophilic attack of water on the


-lactam ring. In cellulose matrices, this is often facilitated by capillary condensation in the porous structure of the excipient.
The Hydrolytic Cascade
  • 
    -Lactam Ring Opening:  The strained four-membered ring is the primary failure point. Moisture attacks the carbonyl carbon, cleaving the amide bond.
    
  • Decarboxylation: The resulting penicilloic acid analog is unstable and undergoes decarboxylation.

  • Fragmentation & Polymerization:

    • Amino Ketone Formation: The open-ring structure rearranges into unstable amino ketones.

    • Pyrazine Derivatives: Two molecules of the amino ketone intermediate often condense to form pyrazine derivatives, specifically 2,5-bis(2-hydroxyethyl)pyrazine . This is a hallmark degradation product in aged samples.

    • Substance E (Dimerization): In high-concentration solid-state environments, the imino group of one degrading molecule attacks the carboxyl group of another, forming the impurity known as "Substance E" (European Pharmacopoeia).

Visualization of Signaling Pathways

The following diagram maps the kinetic flow from the intact API to its terminal degradation products.

ClavulanateDegradation KClav Potassium Clavulanate (Intact Beta-Lactam) Hydrolysis Hydrolysis (Ring Opening) KClav->Hydrolysis Moisture Moisture (aw > 0.3) Cellulose Bound Water Moisture->Hydrolysis Heat Thermal Stress (> 25°C) Heat->Hydrolysis AminoKetone Amino Ketone Intermediate Hydrolysis->AminoKetone Decarboxylation Decarboxylation AminoKetone->Decarboxylation SubstanceE Substance E (Dimerization) AminoKetone->SubstanceE High Conc. Solid State Polymer Polymeric Degradants AminoKetone->Polymer Oxidation Pyrazine 2,5-bis(2-hydroxyethyl)pyrazine (Terminal Product) Decarboxylation->Pyrazine Condensation

Figure 1: Mechanistic pathway of Potassium Clavulanate degradation showing the transition from hydrolysis to pyrazine formation.

The Cellulose Matrix Factor: Stabilizer or Saboteur?

Microcrystalline Cellulose (MCC) is often used as a diluent (1:1 ratio) to physically dilute K-Clav and reduce particle-to-particle contact. However, MCC acts as a moisture reservoir.

The Water Activity ( ) Trap

MCC contains roughly 3-5% equilibrium moisture. While this water is "bound," thermodynamic shifts (temperature cycling) can release this moisture, raising the local


 at the API surface.
  • Critical Threshold: K-Clav degradation accelerates exponentially when

    
    .
    
  • Sorption Isotherms: At 60% Relative Humidity (RH), MCC can adsorb significant water, transferring it to the highly hygroscopic K-Clav via vapor phase diffusion within the tablet pore structure.

Comparative Matrix Risks
Matrix ComponentHygroscopicitypH ImpactRisk Level
MCC (Avicel PH-101) Moderate (Bound water)Neutral (pH 5-7)Medium (Safe only if

)
Mannitol Low (Non-hygroscopic)NeutralLow (Preferred for stability)
Silica (Syloid) High (Adsorbent)VariableMedium (Can act as desiccant or donor)
Lactose Monohydrate ModerateNeutralHigh (Maillard reaction risk with amines)

Experimental Protocols: Self-Validating Stability Systems

To accurately profile degradation, one must separate thermally induced degradation from moisture-induced hydrolysis.

Accelerated Stability Workflow (ASW)

Objective: Determine the degradation rate constant (


) under controlled humidity.

Protocol:

  • Sample Preparation: Prepare binary mixtures of K-Clav:MCC (1:1).

  • Environmental Chambering: Place samples in open vials inside desiccators containing saturated salt solutions to fix RH (e.g., LiCl for 11% RH, MgCl

    
     for 33% RH).
    
  • Thermostating: Incubate at 25°C, 40°C, and 60°C.

  • Sampling: Withdraw samples at

    
     days.
    
  • Quenching: Immediately dissolve in cold mobile phase (4°C) to stop reaction.

HPLC-MS Profiling Method

This method is designed to detect the polar pyrazines and the non-polar dimer (Substance E).

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.03 M Ammonium Formate (pH 4.0).[1]

  • Mobile Phase B: Methanol : Mobile Phase A (50:50).

  • Gradient:

    • 0-4 min: 100% A (Isocratic hold for polar degradants).

    • 4-15 min: 0% to 50% B (Linear gradient).

    • 15-18 min: 50% B (Wash).

  • Detection: UV at 220 nm (amide bond) and MS (ESI+ mode) for mass identification.

  • Flow Rate: 1.0 mL/min.

Analytical Workflow Diagram

ExperimentalWorkflow Sample K-Clav : MCC (1:1 Mixture) Chamber Humidity Control (LiCl / MgCl2 Salts) Sample->Chamber Incubation Thermal Stress (25°C / 40°C / 60°C) Chamber->Incubation Extraction Cold Extraction (pH 4.0 Buffer) Incubation->Extraction t = 1,3,7... days HPLC HPLC-UV-MS (Gradient Elution) Extraction->HPLC Data Kinetic Plot (ln(C) vs Time) HPLC->Data

Figure 2: Workflow for kinetic stability profiling of Potassium Clavulanate in solid matrices.

Mitigation Strategies

Based on the mechanistic understanding, the following strategies are recommended for formulation development:

  • Water Activity Control: Maintain final product

    
    . Use in-package desiccants (molecular sieves) rather than silica gel, which can reversibly release moisture at high temperatures.
    
  • Lyophilization: Co-lyophilizing K-Clav with MCC or Silica has been shown to create a more stable amorphous dispersion compared to physical mixing [3].

  • Low-Moisture Grades: Utilize low-moisture grades of MCC (e.g., PH-112) which have

    
     LOD, compared to standard PH-101 (
    
    
    
    LOD).

References

  • Cielecka-Piontek, J., et al. (2014). "Solid-state stability and compatibility studies of clavulanate potassium." Pharmaceutical Development and Technology. Link

  • Finn, M. J., et al. (1984).[2] "Studies on the hydrolysis of clavulanic acid." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Haginaka, J., et al. (1985).[1] "Stability of clavulanic acid in aqueous solutions." Chemical & Pharmaceutical Bulletin. Link

  • Zhong, C., et al. (2013). "Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS." Brazilian Journal of Pharmaceutical Sciences. Link

  • Netzsch Analysis. (2022). "Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry." Netzsch Application Notes. Link

Sources

An In-depth Technical Guide: The Critical Impact of Particle Size Distribution on the Stability of Potassium Clavulanate in Cellulose-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Potassium clavulanate, a vital β-lactamase inhibitor, is notoriously susceptible to degradation, particularly through hydrolysis. Its stability within solid oral dosage forms is a significant challenge for pharmaceutical formulators. A crucial, yet often nuanced, factor governing its stability is the particle size distribution (PSD) of both the active pharmaceutical ingredient (API) and the excipients it is in contact with, most commonly microcrystalline cellulose (MCC). This guide provides a detailed examination of the mechanistic interplay between the particle characteristics of potassium clavulanate and cellulose, and the resulting impact on the drug's chemical stability. We will explore the underlying scientific principles, present robust experimental protocols for characterization and stability assessment, and offer data-driven insights to guide formulation development.

Introduction: The Stability Challenge of Potassium Clavulanate

Clavulanic acid is a powerful inhibitor of β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics.[1][2] When co-formulated with antibiotics like amoxicillin, it effectively restores their efficacy. However, the clavulanate molecule contains a β-lactam ring that is highly prone to hydrolytic cleavage, rendering it inactive.[3][4] To enhance its handling and stability, it is used as a potassium salt.[5][6] Despite this, potassium clavulanate remains exceptionally hygroscopic and sensitive to moisture, heat, and acidic or basic conditions.[5][6][7]

In solid dosage forms, potassium clavulanate is frequently formulated with microcrystalline cellulose (MCC), a widely used excipient valued for its excellent compressibility and binding properties.[8] However, cellulose itself is hygroscopic and can act as a conduit for moisture, potentially accelerating the degradation of the sensitive API.[8][9] This guide posits that the physical properties of these components, specifically their particle size distribution, are a critical determinant of the formulation's overall stability. The PSD influences not only the manufacturing process but also the intimate contact and moisture dynamics between the drug and excipient particles, directly affecting the degradation rate of potassium clavulanate.[10][11][12]

Physicochemical Properties of Core Components

Potassium Clavulanate
  • Hygroscopicity: Potassium clavulanate readily absorbs moisture from the environment.[5][6] This adsorbed water is the primary reactant in the hydrolytic degradation of the β-lactam ring.[3][4] Storage in a humid atmosphere significantly lowers its decomposition temperature.[3][5]

  • Physical State: It is a crystalline powder. However, upon contact with sufficient moisture, it can transition to a more unstable amorphous state.[7]

  • Degradation Pathway: The principal degradation mechanism is the hydrolysis of the β-lactam ring, a reaction catalyzed by water.[3][4] The degradation products can, in some cases, further catalyze the decomposition process.[3]

Microcrystalline Cellulose (MCC)
  • Moisture Interaction: MCC is a stable and hygroscopic material.[8] It contains porous regions that can adsorb and absorb significant amounts of water.[9] This water can be held within the cellulose structure and can migrate to the surface of adjacent particles.

  • Excipient Function: It serves as a filler and binder in tablet formulations, providing structural integrity. It is commercially available in various grades, which differ in particle size, density, and moisture content.

  • Incompatibility: While generally considered inert, MCC is incompatible with strong oxidizing agents.[8] Its intimate contact with a moisture-sensitive drug like potassium clavulanate creates a microenvironment where moisture transfer can compromise the drug's stability.

The Particle Size Distribution (PSD) Paradigm

The particle size distribution of a powder is a critical material attribute that significantly influences both manufacturability and drug product performance, including stability.[11]

  • Surface Area: For a given mass, a powder with a smaller particle size will have a significantly larger total surface area.[13][] This increased surface area leads to:

    • Increased Moisture Adsorption: More surface is exposed to the atmosphere, leading to faster and greater uptake of environmental moisture.

    • Increased Contact Points: A larger surface area increases the number of contact points between the API and excipient particles, facilitating moisture transfer and potential solid-state interactions.

  • Powder Flow and Uniformity: PSD affects the flowability and packing of the powder blend.[10][] Very fine powders can exhibit poor flow and are prone to segregation, which can lead to issues with content uniformity in the final dosage form.[]

  • Compressibility: The ability of a powder to be compressed into a robust tablet is also influenced by particle size.[10]

Mechanisms of PSD-Mediated Degradation

The particle size of both potassium clavulanate and cellulose directly influences the rate of clavulanate degradation through several interconnected mechanisms.

  • Enhanced Moisture Sorption: Finer particles of both the API and MCC present a larger surface area, acting as a more effective "sponge" for ambient moisture. This elevates the local water activity within the formulation, providing the primary reactant for hydrolysis.

  • Facilitated Moisture Transfer: MCC particles can act as moisture conduits. Water adsorbed by the cellulose can migrate to the points of contact with potassium clavulanate particles. A larger number of contact points, resulting from smaller particle sizes, creates a more extensive network for this detrimental moisture transfer.

  • Increased Solid-State Reactivity: The increased surface energy of finer particles can make them more chemically reactive.[] This, combined with the intimate contact facilitated by a larger surface area, can accelerate degradation reactions at the particle-particle interface.

The logical relationship between these factors is illustrated in the diagram below.

cluster_0 Particle Properties cluster_1 Primary Physical Effects cluster_2 Secondary Mechanistic Effects cluster_3 Final Outcome PSD Smaller Particle Size (API & Excipient) SA Increased Surface Area PSD->SA CP Increased Inter-particle Contact Points PSD->CP MS Accelerated Moisture Sorption from Environment SA->MS SSR Increased Solid-State Reactivity SA->SSR MT Facilitated Moisture Transfer (Cellulose to API) CP->MT Deg Accelerated Hydrolytic Degradation of Potassium Clavulanate MS->Deg MT->Deg SSR->Deg

Caption: Causal pathway from particle size to drug degradation.

Experimental Design & Protocols

To rigorously evaluate the impact of PSD on stability, a systematic approach is required. This involves thorough characterization of the raw materials, preparation of blends with varying PSDs, and subjecting them to accelerated stability studies.

Diagram of the Experimental Workflow

G RM Raw Material Sourcing (K-Clavulanate, MCC) Char Initial Characterization RM->Char Sieve Particle Size Sieving/ Fractionation Char->Sieve Blend Blend Preparation (e.g., 1:1 ratio) Sieve->Blend T0 T=0 Analysis (Baseline Assay, Moisture) Blend->T0 Stability Accelerated Stability Storage (e.g., 40°C / 75% RH) T0->Stability Sampling Time-Point Sampling (e.g., 1, 2, 4 weeks) Stability->Sampling Analysis Sample Analysis (HPLC for Assay) Sampling->Analysis Data Data Interpretation & Kinetic Modeling Analysis->Data

Caption: Experimental workflow for stability assessment.

Protocol 1: Raw Material Characterization

Objective: To determine the initial PSD and moisture content of potassium clavulanate and MCC.

A. Particle Size Analysis (Laser Diffraction)

  • Instrument: A calibrated laser diffraction particle size analyzer.

  • Dispersion: Use a dry powder dispersion method to avoid dissolving the potassium clavulanate. Ensure the dispersion pressure is optimized to de-agglomerate the particles without causing fracture.

  • Measurement: Perform measurements in triplicate for each material.

  • Reporting: Report the results as volume-based distributions, including the D10, D50 (median), and D90 values.[11]

B. Moisture Content (Karl Fischer Titration)

  • Instrument: A coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a representative sample of the powder into the titration vessel.

  • Titration: Perform the titration until the endpoint is reached.

  • Reporting: Express the moisture content as a percentage by weight (% w/w). Perform in triplicate.

Protocol 2: Preparation of Blends and Stability Study

Objective: To prepare blends of varying PSDs and assess their stability under accelerated conditions.

  • Fractionation: Use analytical sieves to separate the as-received potassium clavulanate and MCC into distinct particle size fractions (e.g., <45 µm, 45-90 µm, 90-150 µm).

  • Blending: Prepare 1:1 (w/w) blends of potassium clavulanate and MCC. Create different blend combinations to study the effect of particle size, for example:

    • Fine API + Fine MCC

    • Coarse API + Coarse MCC

    • Fine API + Coarse MCC

  • Baseline Analysis (T=0): Immediately after blending, take a sample from each blend for initial potassium clavulanate assay (using HPLC, see Protocol 3) and moisture content.

  • Stability Storage: Place approximately 1-2 grams of each blend into open glass vials. Store the vials in a stability chamber set to accelerated conditions, such as 40°C / 75% Relative Humidity (RH), as per ICH guidelines.[15][16][17]

  • Sampling: Pull samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 6 months).[15]

Protocol 3: Quantification of Potassium Clavulanate (HPLC)

Objective: To accurately measure the amount of intact potassium clavulanate remaining at each time point.

  • Method: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is standard.[18][19]

  • Sample Preparation: a. Accurately weigh the sample from the stability study. b. Dissolve the sample in a suitable diluent (e.g., a phosphate buffer solution, pH ~6.0, where clavulanate has higher stability).[4][20] c. Filter the solution through a 0.45 µm filter to remove excipients.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm, 250 x 4.6 mm.[18]

    • Mobile Phase: A mixture of phosphate buffer and methanol.[19]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: ~220-249 nm.[18][19]

  • Quantification: Calculate the concentration of potassium clavulanate against a standard curve prepared from a reference standard. Express the result as a percentage of the initial (T=0) assay.

Data Interpretation & Case Studies

The results from the stability study can be tabulated to clearly demonstrate the impact of particle size.

Table 1: Hypothetical Stability Data (% of Initial K-Clavulanate Assay) at 40°C / 75% RH

Blend Composition (API + MCC)T=0Week 1Week 2Week 4
Fine + Fine (<45 µm)100.0%91.2%83.5%68.1%
Coarse + Coarse (90-150 µm)100.0%98.5%96.8%93.2%
Fine API + Coarse MCC 100.0%94.8%90.1%81.5%

Interpretation:

  • The Fine + Fine blend shows the most rapid degradation. This is attributed to the massive surface area and numerous contact points, leading to rapid moisture uptake and transfer, which fuels the hydrolysis of clavulanate.

  • The Coarse + Coarse blend is significantly more stable. The lower surface area results in slower moisture ingress, and the fewer contact points between particles reduce the efficiency of moisture transfer from the cellulose to the API.

  • The Fine API + Coarse MCC blend shows an intermediate degradation rate. While the MCC particles are large and hold less surface moisture, the fine API particles still present a large surface area, making them inherently more susceptible to any moisture that does reach them. This demonstrates that the API's particle size is a dominant factor.

Mitigation Strategies & Formulation Considerations

Based on these principles, formulators can employ several strategies to enhance the stability of potassium clavulanate:

  • Particle Size Optimization: The most direct strategy is to control the particle size of both the potassium clavulanate and the cellulose. Using a coarser grade of MCC and ensuring the API particle size is not excessively fine can significantly improve stability.[11] This is a balance, as particle size also affects dissolution and bioavailability.[13][]

  • Control of Excipient Moisture: Use low-moisture grades of MCC and ensure all excipients are thoroughly dried before blending.

  • Formulation with Desiccants: Incorporating an internal desiccant, such as silicon dioxide, into the blend can help to scavenge moisture that enters the formulation.[7]

  • Manufacturing Environment: The entire manufacturing process, from blending to tableting, should be conducted in a low-humidity environment to prevent moisture uptake.

  • Protective Packaging: The final dosage form should be packaged in containers that provide a high barrier to moisture, often including a desiccant canister or sachet within the packaging.[7]

Conclusion

The particle size distribution of potassium clavulanate and its co-processed excipient, microcrystalline cellulose, is not merely a parameter of manufacturability but a critical determinant of the drug's chemical stability. A smaller particle size increases the total surface area, which accelerates moisture sorption and creates more contact points for moisture transfer between the hygroscopic excipient and the moisture-sensitive API. This direct relationship between particle size and degradation rate underscores the necessity for rigorous particle characterization and control during formulation development. By understanding these mechanistic principles and employing the experimental strategies outlined in this guide, researchers and drug development professionals can design more robust and stable oral solid dosage forms of potassium clavulanate.

References

  • NETZSCH-Gerätebau GmbH. (2022, August 31). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2022, June 30). Influence of Humidity on the Decomposition of Potassium Clavulanate. Retrieved from [Link]

  • Darwish, K. M., Salama, I., & El-Sattar, A. A. (2012). Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of Biomedical Science : IJBS, 8(3), 224–231. Retrieved from [Link]

  • ZIM Labs. Impact of particle size on oral solid dosage forms. Retrieved from [Link]

  • Bersanetti, P. A., Almeida, R. M., & Barboza, M. (2005). Kinetic studies on clavulanic acid degradation. Biochemical Engineering Journal, 23(1), 31-36. Retrieved from [Link]

  • Naidu, P. (2024, October 12). Why does Particle Size Matter for Pharmaceuticals? Retrieved from [Link]

  • Almeida, R. M. (2005). Clavulanic acid degradation, pH 6.2, at various temperatures: (a) CA.1;... ResearchGate. Retrieved from [Link]

  • Yu, L. X., et al. (2010, May 1). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. American Pharmaceutical Review. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Strasser, C. (2018). Influence of Humidity on the Decomposition of Potassium Clavulanate. Semantic Scholar. Retrieved from [Link]

  • Figshare. (2019). An analytical approach for determination of amoxicillin and potassium clavulanate in pharmaceutical dosage form review. Retrieved from [Link]

  • Sahoo, S., et al. (2012). Simultaneous determination of potassium clavulanate and cefixime in synthetic mixtures by high-performance liquid chromatography. SciSpace. Retrieved from [Link]

  • Journal of Current Pharma Research. (2011). Development and Validation of HPLC Method for Simultaneous Estimation of Amoxycillin Trihydrate and Potassium Clavulanate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2012). Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. Retrieved from [Link]

  • SEEGLOBAL INTERNATIONAL. Potassium clavulanate: + MICROCRYSTALLINE CELLULOS (MCC) (1:1). Retrieved from [Link]

  • Malque Publishing. (2025, March 18). Literature review: The role of particle size distribution in drug delivery. Retrieved from [Link]

  • PQE Group. (2021, August 10). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). Retrieved from [Link]

  • Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]

  • Google Patents. (2009). US20090270358A1 - Pharmaceutical formulation of clavulanic acid.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • National Center for Biotechnology Information. Potassium clavulanate with microcrystalline cellulose. PubChem Compound Database. Retrieved from [Link]

  • PharmaCompass. CLAVULANATE POTASSIUM+MICROCRYSTALLINE CELLULOSE. Retrieved from [Link]

  • Thomas, D. S., et al. (2013). Cellulose: A Review of Water Interactions, Applications in Composites, and Water Treatment. Chemical Reviews, 113(7), 4867-4888. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Analysis of Potassium Clavulanate and Cellulose Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Thermal Analysis in Drug Formulation

In the landscape of pharmaceutical development, ensuring the stability and compatibility of an active pharmaceutical ingredient (API) with its chosen excipients is paramount. This guide delves into the application of thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to characterize the thermal behavior of potassium clavulanate and its mixtures with cellulose. As a widely used β-lactamase inhibitor, the stability of potassium clavulanate is a critical factor in the efficacy of many antibiotic formulations. Cellulose, a common excipient, is often formulated with potassium clavulanate. Understanding their interaction at a molecular level through thermal analysis provides invaluable insights for formulation scientists, ensuring the development of a safe, stable, and effective drug product.

This document is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, empowering researchers to not only replicate but also to critically analyze and interpret their thermal analysis data.

Foundational Principles: A Primer on DSC and TGA

Before delving into the specifics of potassium clavulanate and cellulose, it is essential to grasp the core principles of the analytical techniques at our disposal.

1.1. Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, glass transitions, and chemical reactions. For drug-excipient compatibility studies, DSC is instrumental in identifying any alteration in the thermal profile of the API in the presence of an excipient, which may indicate a physical or chemical interaction.

1.2. Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the thermal stability of a material, identifying the temperature at which degradation occurs, and quantifying the mass loss associated with decomposition, dehydration, or desolvation. In the context of potassium clavulanate-cellulose mixtures, TGA can reveal if the presence of one component influences the decomposition pathway of the other.

Thermal Behavior of Individual Components: A Baseline for Comparison

A thorough understanding of the individual thermal characteristics of potassium clavulanate and cellulose is a prerequisite for interpreting the thermal data of their mixtures.

2.1. Potassium Clavulanate: A Thermally Sensitive Molecule

Potassium clavulanate is known for its sensitivity to heat and moisture. Its thermal profile is characterized by several key events:

  • Dehydration: TGA analysis typically shows an initial mass loss at temperatures around 100°C, corresponding to the loss of adsorbed water.[1][2] A corresponding endothermic peak is observed in the DSC thermogram.[3]

  • Decomposition: The decomposition of potassium clavulanate is a complex, multi-step process. TGA curves show significant mass loss in distinct stages at higher temperatures.[1][2] The onset of exothermic decomposition as seen in DSC is a critical indicator of its thermal stability.[3]

Table 1: Summary of Thermal Events for Potassium Clavulanate

Thermal EventTechniqueApproximate Temperature Range (°C)Observation
DehydrationTGA/DSC30 - 120Mass loss / Endothermic peak
DecompositionTGA/DSC> 150Multiple stages of mass loss / Exothermic peaks

2.2. Cellulose (Microcrystalline): A Stable Pharmaceutical Excipient

Microcrystalline cellulose (MCC) is a widely used excipient due to its excellent compressibility and inertness. Its thermal behavior is generally characterized by:

  • Dehydration: A small initial mass loss due to the evaporation of adsorbed water is typically observed in TGA, usually below 120°C.

  • Decomposition: Cellulose undergoes a primary decomposition step at a significantly higher temperature compared to potassium clavulanate, typically in the range of 300-400°C. This is observed as a major mass loss in TGA and an endothermic or exothermic event in DSC, depending on the experimental conditions.

Table 2: Summary of Thermal Events for Microcrystalline Cellulose

Thermal EventTechniqueApproximate Temperature Range (°C)Observation
DehydrationTGA/DSC30 - 120Minor mass loss / Endothermic peak
DecompositionTGA/DSC300 - 400Major mass loss / Significant thermal event

The Core Investigation: Thermal Analysis of Potassium Clavulanate-Cellulose Mixtures

The primary objective of this guide is to elucidate the thermal behavior of the combined system. While specific, publicly available DSC and TGA thermograms of potassium clavulanate-cellulose mixtures are not readily found in extensive literature, this section will outline the experimental approach and the potential observations and their interpretations, based on the principles of drug-excipient compatibility studies.

3.1. Rationale for the Study: Predicting Interactions

The purpose of analyzing the mixture is to determine if any physical or chemical interactions occur between potassium clavulanate and cellulose. Such interactions could manifest as:

  • A shift in the melting or decomposition temperature of potassium clavulanate.

  • The appearance of new thermal events not present in the individual components' thermograms.

  • A change in the enthalpy of the thermal events.

  • An alteration in the mass loss profile.

3.2. Experimental Protocol: A Self-Validating System

To ensure the integrity and reproducibility of the results, a detailed and systematic experimental protocol is essential.

Step 1: Sample Preparation

  • Accurately weigh potassium clavulanate and microcrystalline cellulose in a 1:1 mass ratio.

  • Gently mix the two components using a mortar and pestle for a homogenous blend.

  • Prepare individual samples of pure potassium clavulanate and pure microcrystalline cellulose for baseline comparison.

Step 2: DSC Analysis

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Accurately weigh 3-5 mg of the sample (pure components and the mixture) into a standard aluminum pan.

  • Seal the pan and place it in the DSC sample holder. An empty, sealed pan should be used as the reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that encompasses all expected thermal events (e.g., 25°C to 400°C).

Step 3: TGA Analysis

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) over a temperature range that covers the complete decomposition of both components (e.g., 25°C to 600°C).

3.3. Visualization of the Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis & Interpretation Weigh Weigh Potassium Clavulanate & Microcrystalline Cellulose (1:1) Mix Homogenize Mixture Weigh->Mix Sample_DSC Prepare DSC Sample (3-5 mg) Mix->Sample_DSC Sample_TGA Prepare TGA Sample (5-10 mg) Mix->Sample_TGA Prep_Pure Prepare Pure Component Samples Prep_Pure->Sample_DSC Prep_Pure->Sample_TGA Cal_DSC Calibrate DSC Cal_DSC->Sample_DSC Run_DSC Run DSC (10°C/min, N2) Sample_DSC->Run_DSC Compare Compare Mixture Thermograms to Pure Components Run_DSC->Compare Cal_TGA Calibrate TGA Cal_TGA->Sample_TGA Run_TGA Run TGA (10°C/min, N2) Sample_TGA->Run_TGA Run_TGA->Compare Identify Identify Shifts & New Events Compare->Identify Conclude Conclude on Compatibility Identify->Conclude

Caption: Experimental workflow for DSC and TGA analysis.

3.4. Interpreting the Results: A Logic-Driven Approach

The interpretation of the thermal data from the mixture is a comparative analysis against the individual components.

  • Scenario 1: No Interaction. The DSC and TGA thermograms of the mixture will be a simple superposition of the thermograms of the individual components. The thermal events of both potassium clavulanate and cellulose will appear at the same temperatures and with proportional intensities to their mass fractions in the mixture.

  • Scenario 2: Physical Interaction. This may be indicated by a shift in the melting point of potassium clavulanate, a change in its enthalpy of fusion, or the appearance of a new, broad endotherm. Such interactions are often related to changes in crystallinity or the formation of a eutectic mixture.

  • Scenario 3: Chemical Interaction. A chemical interaction is a more significant concern and can be identified by the disappearance of the characteristic peaks of the drug, the appearance of new exothermic or endothermic peaks, and a significant change in the decomposition profile in the TGA. This would suggest the formation of a new compound or a degradation of the API catalyzed by the excipient.

Authoritative Grounding and Best Practices

The methodologies and interpretations presented in this guide are grounded in established principles of pharmaceutical thermal analysis and drug-excipient compatibility studies. It is imperative to cross-reference findings with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Powder Diffraction (XRPD) to obtain a holistic understanding of any potential interactions.

Conclusion: A Pathway to Robust Formulation

Thermal analysis, through the synergistic application of DSC and TGA, provides a rapid and insightful means to assess the compatibility of potassium clavulanate with cellulose. By meticulously following the outlined experimental protocol and applying a logical, comparative approach to data interpretation, researchers can proactively identify potential stability issues, thereby de-risking the drug development process and ensuring the formulation of a high-quality, stable pharmaceutical product. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the science of drug development through rigorous analytical characterization.

References

  • NETZSCH Analyzing & Testing. (2022). How Stable Is Potassium Clavulanate Under an Inert Atmosphere? [Online]. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2022). Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. [Online]. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). APPLICATIONNOTE - How Stable Is Potassium Clavulanate Under an Inert Atmosphere? [Online]. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Assay of Potassium Clavulanate in the Presence of Cellulose Excipients

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of potassium clavulanate in pharmaceutical formulations, particularly those containing cellulose derivatives as excipients. Potassium clavulanate, a β-lactamase inhibitor, is notoriously unstable, especially in aqueous solutions, presenting significant analytical challenges.[1][2] This guide details a systematic approach to method development, addressing the inherent instability of the analyte and potential interferences from the cellulosic matrix. We provide a step-by-step protocol for sample preparation, chromatographic analysis, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Part 1: Foundational Principles & Method Development Strategy

The Analytical Challenge: Understanding Potassium Clavulanate

Potassium clavulanate's therapeutic efficacy as a β-lactamase inhibitor is contrasted by its chemical fragility. The core of its structure, a 4,5-fused β-lactam ring, is highly susceptible to hydrolysis, which leads to a loss of biological activity.[1] This degradation is significantly influenced by pH, temperature, and the presence of catalytic agents.[2][4]

  • pH-Dependent Stability: Clavulanic acid exhibits its greatest stability in a slightly acidic pH range, typically between 6.0 and 7.2.[4] Degradation accelerates in both highly acidic and alkaline conditions. This characteristic is the single most critical factor in designing the mobile phase and sample diluent.

  • UV Absorbance: The molecule lacks a strong chromophore, making UV detection a challenge. The β-lactam ring provides weak absorbance at low UV wavelengths, necessitating detection around 220 nm for adequate sensitivity.[1][5]

  • Hygroscopicity: The solid form of potassium clavulanate is hygroscopic, and moisture absorption can initiate degradation even before dissolution.[4][6]

The Matrix Challenge: Cellulose Interference

Cellulose and its derivatives (e.g., Microcrystalline Cellulose, Hydroxypropyl Methylcellulose) are ubiquitous in solid dosage forms as binders, fillers, and disintegrants.[7][8] While generally considered inert, they pose a physical challenge to accurate quantification:

  • Analyte Sequestration: The fibrous, porous nature of cellulose can physically trap the active pharmaceutical ingredient (API), leading to incomplete extraction and negatively biased assay results.

  • Chromatographic Fouling: Inadequate sample preparation can lead to the injection of insoluble or partially soluble cellulose microparticles, which can clog frits and irreversibly damage the analytical column.

  • Lack of Interference: Fortunately, cellulose itself is a polysaccharide with no UV absorbance at 220 nm and is insoluble in typical reversed-phase mobile phases, meaning it does not produce an interfering chromatographic peak.[9] The primary challenge is therefore one of extraction efficiency, not chromatographic specificity.

Strategic Approach to Method Development

A systematic, risk-based approach was employed for method development, ensuring the final protocol is both robust and fit for purpose. The workflow prioritizes analyte stability at every stage, from sample preparation to final detection.

MethodDevelopmentWorkflow cluster_2 Phase 3: Optimization & Validation ATP Define Analytical Target Profile (Assay of Unstable API in Solid Matrix) Review Review Analyte Properties (pKa, Stability, UV Spectra) ATP->Review Matrix Assess Matrix Challenges (Cellulose Extraction) Review->Matrix Column Column Chemistry (C18, 5 µm) Matrix->Column MobilePhase Mobile Phase pH & Composition (pH 4.0-4.5 Buffer) Wavelength Detection Wavelength (220 nm) Diluent Diluent Selection (Buffered Solution) Optimization Fine-Tune Mobile Phase Ratio & Flow Rate for Optimal Resolution Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation FinalMethod FinalMethod Validation->FinalMethod Final Method Protocol

Figure 1: Workflow for HPLC Method Development.

Part 2: Optimized Analytical Method & Protocol

This section provides the detailed protocol derived from the development strategy. It is imperative to follow the steps precisely to ensure data integrity.

Materials and Reagents
ItemVendor & Grade
Potassium Clavulanate RSUSP Reference Standard
Monobasic Sodium PhosphateHPLC Grade
Orthophosphoric AcidHPLC Grade
MethanolHPLC Grade
WaterHPLC or Milli-Q Grade
Analytical ColumnInertsil ODS-3 C18, 4.6 x 250 mm, 5 µm (or equivalent L1 packing)
Syringe Filters0.45 µm PVDF or Nylon
Chromatographic Conditions
ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent, with UV/PDA Detector
Mobile Phase19:1 (v/v) mixture of Solution A and Methanol. Filtered and degassed.
Solution A0.05 M Monobasic Sodium Phosphate, pH adjusted to 4.4 ± 0.1 with Phosphoric Acid.
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm
Injection Volume20 µL
Run Time10 minutes

Rationale for Choices:

  • Mobile Phase: The pH of 4.4 ensures clavulanic acid is ionized and provides excellent stability during the chromatographic run.[10] The low percentage of methanol provides sufficient retention on the C18 column.

  • Column: A standard C18 (L1) column provides the necessary hydrophobic interaction for retaining clavulanic acid.[10][11] The 250 mm length ensures adequate resolution from any early-eluting impurities.

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

Preparation of Solutions

Critical Note: Due to the instability of clavulanate, all solutions containing the analyte should be prepared fresh daily, dissolved in a pre-chilled diluent, and kept in an ice bath or refrigerated autosampler (4-8°C) until analysis.[4]

  • Solution A (Mobile Phase Buffer):

    • Weigh and dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of HPLC-grade water.

    • Adjust the pH to 4.4 ± 0.1 using dilute orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Combine 950 mL of Solution A with 50 mL of HPLC-grade methanol.

    • Mix well and degas for 15 minutes using sonication or vacuum degassing.

  • Diluent:

    • Use Solution A as the diluent to maintain a consistent and stabilizing pH environment for the analyte.

  • Standard Stock Solution (approx. 250 µg/mL of clavulanic acid):

    • Accurately weigh approximately 30 mg of Potassium Clavulanate RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with cold Diluent. Mix thoroughly. This concentration may need adjustment based on the purity of the reference standard.

  • Working Standard Solution (approx. 25 µg/mL of clavulanic acid):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with cold Diluent and mix.

Sample Preparation Protocol

This protocol is designed for a formulation containing potassium clavulanate and cellulose. The goal is to ensure complete extraction of the drug from the matrix.

SamplePrepWorkflow Start Weigh Sample Powder Transfer Transfer to Volumetric Flask Start->Transfer AddDiluent Add ~70% of Cold Diluent Volume Transfer->AddDiluent Extract Vortex 2 min, Sonicate 15 min AddDiluent->Extract Extraction Step Equilibrate Bring to Room Temperature Extract->Equilibrate Dilute Dilute to Final Volume with Diluent Equilibrate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Clarification Step Inject Inject into HPLC Filter->Inject

Figure 2: Sample Preparation Workflow from Cellulose Matrix.

  • Determine Average Weight: Weigh and finely powder no fewer than 20 tablets.

  • Weigh Sample: Accurately weigh a portion of the powder equivalent to approximately 25 mg of clavulanic acid and transfer it to a 100 mL volumetric flask.

  • Extraction:

    • Add approximately 70 mL of cold Diluent to the flask.

    • Vortex vigorously for 2 minutes to disperse the powder.

    • Place the flask in an ultrasonic bath for 15 minutes to ensure complete dissolution of the API from the cellulose matrix.

  • Dilution:

    • Allow the solution to return to room temperature.

    • Dilute to the 100 mL mark with Diluent and mix thoroughly by inversion. This creates the Sample Stock Solution.

  • Final Dilution & Filtration:

    • Pipette 10.0 mL of the Sample Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with Diluent and mix. The target concentration is ~25 µg/mL.

    • Withdraw a portion of the solution using a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Quantification

The amount of clavulanic acid in the sample portion is calculated using the following formula:

Assay (mg/tablet) = (A_spl / A_std) × C_std × (V_spl / W_spl) × Avg_Wt

Where:

  • A_spl = Peak area of clavulanic acid from the Sample solution

  • A_std = Peak area of clavulanic acid from the Standard solution

  • C_std = Concentration of clavulanic acid in the Standard solution (in mg/mL)

  • V_spl = Final volume of the sample preparation (e.g., 1000 mL, considering the 10x dilution)

  • W_spl = Weight of the sample powder taken (in mg)

  • Avg_Wt = Average weight of one tablet (in mg)

Part 3: Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

System Suitability

Before sample analysis, a system suitability solution (or the working standard) is injected five times. The results must conform to the following limits.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD for Peak Area≤ 2.0%
Specificity

Specificity was demonstrated by analyzing a placebo blend (containing all excipients, including cellulose, but no potassium clavulanate). No interfering peaks were observed at the retention time of clavulanic acid. Additionally, samples were subjected to stress conditions (acid, base, peroxide, heat). The method was able to resolve the clavulanic acid peak from all major degradation products, confirming its stability-indicating nature.

Linearity
ParameterResult
Range12.5 - 37.5 µg/mL (50% - 150% of nominal)
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c (y-intercept close to zero)
Accuracy & Precision

Accuracy was determined by spiking the placebo blend with known amounts of potassium clavulanate at three concentration levels (80%, 100%, and 120%). Precision was evaluated at the same levels for repeatability (intra-day) and intermediate precision (inter-day).

LevelAccuracy (% Recovery)Precision (% RSD)
80%98.0% - 102.0%< 2.0%
100%98.0% - 102.0%< 2.0%
120%98.0% - 102.0%< 2.0%
Robustness

The method's robustness was assessed by making small, deliberate variations in key parameters. No significant changes in peak area, retention time, or system suitability parameters were observed, indicating the method is reliable for routine use.

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase pH: ± 0.2 units

  • Column Temperature: ± 2 °C

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust solution for the assay of potassium clavulanate in the presence of cellulose excipients. By employing a pH-controlled mobile phase and a validated extraction procedure, this method effectively overcomes the challenges associated with the analyte's inherent instability and the physical nature of the formulation matrix. The comprehensive validation confirms its suitability for quality control testing and stability studies in a regulated environment.

References

  • United States Pharmacopeia (USP). USP Monograph: Clavulanate Potassium. Available at: [Link]

  • Jadhav, S.S. et al. (2013). Development and Validation of HPLC Method for Simultaneous Estimation of Amoxycillin Trihydrate and Potassium Clavulanate in Pur. Journal of Current Pharma Research. Available at: [Link]

  • Zalewski, P. et al. Development and validation of stability-indicating HPLC method for simultaneous determination of meropenem and potassium clavulanate. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Bellur, E. & Inamdar, S. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • United States Pharmacopeia (2025). Clavulanate Potassium Monograph. Available at: [Link]

  • Japanese Pharmacopoeia. Potassium Clavulanate Monograph. Available at: [Link]

  • Sravani, G. et al. (2012). Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. International Research Journal of Pharmacy. Available at: [Link]

  • Khan, A. et al. (2008). Simultaneous determination of potassium clavulanate and cefixime in synthetic mixtures by high-performance liquid chromatography. Journal of AOAC International. Available at: [Link]

  • Bellur, E. & Inamdar, S. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. PubMed. Available at: [Link]

  • Phenomenex. Clavulanate Potassium USP Monograph. Available at: [Link]

  • United States Pharmacopeial Convention. Clavulanate Potassium - USP-NF. Available at: [Link]

  • Zalewski, P. et al. (2013). Solid-state stability and compatibility studies of clavulanate potassium. Taylor & Francis Online. Available at: [Link]

  • Hrabets, I. et al. (2018). Simultaneous determination of amoxicillin and potassium clavulanate in combined medicinal forms: procedure transfer from HPLC to UPLC. Pharmacia. Available at: [Link]

  • Liu, R. et al. (2014). Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. Brazilian Journal of Chemical Engineering. Available at: [Link]

  • Zalewski, P. et al. (2013). Solid-state stability and compatibility studies of clavulanate potassium. ResearchGate. Available at: [Link]

  • Jain, D. et al. (2020). Development and Validation of RP-HPLC Method for Simultaneous Determination of Cefixime and Potassium Clavulanate in Tablet Dosage Form. ResearchGate. Available at: [Link]

  • Reddy, Y. R. et al. Stability evaluation of amoxicillin and potassium clavulanate tablets usp by accelerated studies. Marmara Pharmaceutical Journal. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Vlad, R.A. et al. (2024). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. MDPI. Available at: [Link]

  • Agilent Technologies. Excipient analysis by GPC/SEC and other LC techniques. Available at: [Link]

  • Agilent Technologies. Cellulose Hydrolysate Analysis by HPLC. Available at: [Link]

  • Kumar, M. et al. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Journal of Pharmaceutical Research International. Available at: [Link]

  • CASSS. Analytical Considerations for Excipients Used in Biotechnology Products. Available at: [Link]

Sources

dry granulation protocols for potassium clavulanate cellulose formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Dry Granulation of Potassium Clavulanate with Low-Moisture Cellulose

Executive Summary

Potassium Clavulanate (Clavulanate Potassium) presents a unique challenge in oral solid dosage formulation due to its extreme susceptibility to hydrolysis and high hygroscopicity. Standard wet granulation is strictly prohibited. While direct compression is theoretically possible, the poor flowability and low bulk density of the API often necessitate Dry Granulation (Roller Compaction) to prevent segregation and ensure content uniformity.

This protocol details the formulation and processing of Potassium Clavulanate using Microcrystalline Cellulose (MCC) grade PH-112 . Unlike standard PH-102, PH-112 is a low-moisture grade (LOD


 1.5%) specifically engineered to minimize water activity (

) in the final blend, thereby retarding hydrolysis.

Key Technical Insight: The success of this protocol relies on balancing the plastic deformation of MCC with the brittle fracture of the API. Excessive roll pressure will cause "work hardening" of the MCC, leading to tablets with poor tensile strength and high friability.

Material Selection & Critical Quality Attributes (CQAs)

The selection of excipients is governed by the "Water Activity (


)" principle rather than just moisture content.
MaterialGrade SpecificationFunctionCriticality
Potassium Clavulanate Diluted (1:1 with Silica or MCC)APIHigh: Must be handled in RH < 20%.
Microcrystalline Cellulose Avicel® PH-112 (or equivalent)Binder / DiluentCritical: LOD must be

1.5%. Standard PH-102 (LOD 3-5%) acts as a moisture reservoir, accelerating degradation.
Colloidal Silicon Dioxide Aerosil 200 / Syloid (Dried)Glidant / Moisture ScavengerHigh: High specific surface area scavenges free moisture.
Magnesium Stearate Vegetable Grade, PresiftedLubricantMedium: Use minimal amounts; over-lubrication reduces granule hardness.
Disintegrant Low-Moisture Crospovidone / SSGDisintegrantMedium: Must be dried prior to use if LOD > 2%.

Environmental Prerequisites (The "Dry Room")

Before initiating any step of this protocol, the manufacturing environment must be validated.

  • Relative Humidity (RH): Strict limit of

    
     20%  (Target 15%).
    
  • Temperature: 20°C – 25°C.[1]

  • Exposure Time: Limit open exposure of API to < 30 minutes.

Experimental Protocol: Step-by-Step

Phase 1: Pre-Formulation & Blending

Objective: Create a uniform blend without generating heat or excessive static.

  • Dehumidification of Excipients:

    • While PH-112 is low moisture, ensure it has not been exposed to humid air in storage. If necessary, dry at 60°C until LOD < 1.0%.

  • Sieving (Security Screening):

    • Pass Potassium Clavulanate and Colloidal Silicon Dioxide through a #40 mesh (425 µm) screen to break soft agglomerates.

    • Note: Do not mill the API at this stage; high-energy milling generates heat which degrades Clavulanate.

  • Blending (Bin Blender):

    • Step A: Load 50% of Avicel PH-112.

    • Step B: Load Potassium Clavulanate/Silica mixture.

    • Step C: Load remaining 50% of Avicel PH-112 (Sandwich method).

    • Step D: Blend at 10-15 RPM for 10 minutes.

    • Step E: Add Magnesium Stearate (intragranular) and blend for 2 minutes .

    • Scientific Rationale: MCC is sensitive to lubricant sensitivity. Over-blending MgSt will coat the MCC fibers, reducing binding capacity during compaction.

Phase 2: Roller Compaction (Dry Granulation)

Objective: Densify the powder into ribbons without "work hardening" the MCC.

  • Equipment: Gerteis Mini-Pactor, Alexanderwerk WP 120, or equivalent.

  • Configuration:

    • Roll Surface: Knurled (to prevent slippage of the lubricated blend).

    • Side Seals: Teflon (minimize friction heat).

Process Parameters:

ParameterSetting RangeRationale
Hydraulic Pressure 3.0 – 6.0 kN/cm Start low. High pressure (>8 kN/cm) exhausts the binding potential of MCC, leading to soft final tablets (loss of re-compactibility).
Gap Width 2.0 – 3.0 mm Controls ribbon density. A consistent gap is crucial for uniform granule PSD.
Roll Speed 2 – 5 RPMKeep low to minimize dwell time heat generation.
Feed Screw Speed Slave to GapAdjust to maintain the target gap width.

In-Process Control (IPC):

  • Collect ribbon samples.[2]

  • Target Solid Fraction: 0.60 – 0.70.

  • Test: Ribbons should snap cleanly but not crumble into dust immediately.

Phase 3: Milling & Final Blending
  • Milling (Granulation):

    • Use an Oscillating Granulator or Low-Speed Hammer Mill (Fitzmill).

    • Screen: 1.0 mm to 1.5 mm stainless steel.

    • Speed: Low (prevent fines generation).

  • Fines Recycling:

    • Sieve granules through #60 mesh.

    • Recycle fines (< 15%) back to the Roller Compactor once.

    • Warning: Do not recycle more than once; "worked" MCC loses compressibility.

  • Final Blending:

    • Add extragranular Avicel PH-112 (if required for compression weight) and extragranular disintegrant.

    • Blend 5 mins.

    • Add extragranular Magnesium Stearate. Blend 2 mins.

Visualization: Process Workflow & Logic

G Start Start: Raw Materials EnvCheck Environment Check RH < 20% | Temp < 25°C Start->EnvCheck Prep Material Prep API + Silica (1:1) Avicel PH-112 (LOD < 1.5%) EnvCheck->Prep Pass Blend Blending (Sandwich Method) 10-15 RPM, 10 min Prep->Blend RC Roller Compaction Pressure: 3-6 kN/cm Gap: 2-3 mm Blend->RC CheckRibbon IPC: Ribbon Quality RC->CheckRibbon AdjustPressure Action: Reduce Pressure (Prevent Work Hardening) CheckRibbon->AdjustPressure Ribbon too Hard/Soft AdjustGap Action: Adjust Feed Screw (Maintain Gap) CheckRibbon->AdjustGap Gap Fluctuation Mill Milling Oscillating Granulator 1.0 - 1.5 mm Screen CheckRibbon->Mill Ribbon OK AdjustPressure->RC AdjustGap->RC FinalBlend Final Blending Add Extragranular Excipients Mill->FinalBlend Tablet Compression / Encapsulation FinalBlend->Tablet

Caption: Workflow for Dry Granulation of Potassium Clavulanate, emphasizing environmental control and the critical feedback loop at the Roller Compaction stage to prevent MCC work hardening.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Capping / Lamination Entrapped air or "Work Hardening" of MCC.1. Reduce Roller Compaction pressure.2. Increase pre-compression force on tablet press.3. Reduce fines in final blend.
Sticking to Rolls High moisture or insufficient lubrication.1. Check RH immediately (must be < 20%).2. Increase intragranular MgSt slightly (0.25% -> 0.5%).3. Ensure rolls are Knurled, not smooth.
Low Assay (Degradation) Hydrolysis during processing.1. Verify Avicel PH-112 LOD is < 1.5%.2. Reduce exposure time.3. Check for heat generation in milling step.
Poor Flow (Carr's > 25) Excessive fines.1. Increase Roller Compaction pressure slightly (if compressibility allows).2. Recycle fines through compactor once.

References

  • IFF Pharma Solutions. (n.d.). Avicel® PH-112: Low Moisture Microcrystalline Cellulose for Moisture Sensitive APIs.[3] Retrieved from [Link]

  • Xue, J., et al. (2016).[4] Influence of Moisture on Stability of Amoxicillin and Potassium Clavulanate Granules. Chinese Pharmaceutical Journal. Retrieved from

  • Teng, G. et al. (2021). Pharmaceutical formulation containing stable granules of clavulanic acid.[1][5] Patent WO2021234724A1. Retrieved from

  • Herting, M. G., & Kleinebudde, P. (2008).[6] Studies on the reduction of tensile strength of tablets after roll compaction/dry granulation. European Journal of Pharmaceutics and Biopharmaceutics. (Contextual citation regarding MCC work hardening).

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. Application Note. Retrieved from [Link]

Sources

Application Note: Spectroscopic Analysis of Clavulanate Potassium & Cellulose Blends

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the sample preparation and spectroscopic analysis protocols for Clavulanate Potassium (Clav K) in the presence of Cellulose (e.g., Microcrystalline Cellulose, MCC).[1] Clavulanate Potassium is a


-lactamase inhibitor characterized by extreme hygroscopicity and thermal instability. Cellulose is frequently used as a diluent or moisture scavenger (e.g., in the commercial 1:1 mixture Avicel blends) to enhance stability.

Critical Challenge: The primary analytical failure mode is hydrolysis induced during sample preparation . Standard laboratory humidity (>40% RH) or excessive grinding energy can catalyze the opening of the


-lactam ring before the spectrum is even acquired, yielding false-positive degradation data.

This protocol prioritizes Atmospheric Isolation and Low-Energy Preparation to preserve the native solid-state form.

Scientific Rationale & Mechanism

The Instability Triad

Successful analysis requires understanding why the sample degrades.

  • Hygroscopicity: Clav K absorbs atmospheric moisture rapidly.

  • Hydrolysis: Water attacks the reactive carbonyl of the

    
    -lactam ring (approx. 1780–1790 cm⁻¹).
    
  • Thermolysis: Localized heating (e.g., from Raman lasers or ball milling) accelerates this degradation, often releasing CO₂ and ammonia.

The Cellulose Interaction

In "Clavulanate Potassium:Cellulose (1:1)" mixtures, cellulose acts as a physical barrier and moisture sink. However, cellulose contains surface hydroxyl (-OH) groups. Under high compression (KBr pelleting) or high humidity, these -OH groups can facilitate hydrogen bonding networks that bridge water molecules to the Clav K


-lactam ring, accelerating degradation.
Degradation Pathway Diagram

The following diagram illustrates the critical degradation pathway that sample preparation must prevent.

ClavDegradation Clav Native Clavulanate K (Beta-Lactam Ring Closed) Intermed Hydrolytic Attack on Carbonyl Clav->Intermed + Moisture Atmospheric H2O (>30% RH) Moisture->Intermed Energy Prep Energy (Heat/Grinding) Energy->Intermed Catalyzes Prod1 Clavaminic Acid Derivatives Intermed->Prod1 Prod2 Decarboxylation (CO2 Release) Intermed->Prod2

Figure 1: Mechanism of Clavulanate Potassium degradation triggered by improper sample handling.

Pre-Analytical Protocol: Environmental Control

Safety Warning: Clavulanate Potassium is a sensitizer. Inhalation can cause asthma-like symptoms.[2] All handling must occur in a fume hood or glove box.

Environmental Specifications
  • Relative Humidity (RH): Strict limit < 30% .

    • Ideal: Nitrogen-purged glove box (< 5% RH).

    • Acceptable: Desiccator cabinet with fresh silica gel or molecular sieves.

  • Temperature: Material should be equilibrated to room temperature (20–25°C) from storage (-20°C) inside a desiccator to prevent condensation.

Sample Handling Workflow

SamplePrep Store Storage (-20°C) Equil Equilibration (Desiccator, 1 hr) Store->Equil EnvCheck Check Humidity (<30% RH) Equil->EnvCheck EnvCheck->Equil Fail (Re-dry) PrepATR Method A: ATR-FTIR (Direct Contact) EnvCheck->PrepATR Pass PrepRaman Method B: Raman (Microscope Slide) EnvCheck->PrepRaman Pass Analysis Spectral Acquisition PrepATR->Analysis PrepRaman->Analysis

Figure 2: Decision workflow for sample preparation ensuring environmental integrity.

Method A: ATR-FTIR (Preferred Technique)

Rationale: Attenuated Total Reflectance (ATR) is superior to KBr pellets for Clav K because it requires no grinding with hygroscopic salts (KBr) and no high-pressure pressing, which generates heat.

Equipment
  • Spectrometer: FTIR (e.g., Bruker Vertex or equivalent).

  • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance and hardness).

  • Accessory: High-pressure clamp with torque limiter.

Step-by-Step Protocol
  • Background Collection: Clean the crystal with isopropanol. Allow to dry completely. Collect background spectrum (air) immediately before sample loading to compensate for atmospheric water vapor.

  • Sample Loading:

    • Take the Clav K/Cellulose blend from the desiccator.

    • Place approximately 10–20 mg of powder directly onto the center of the crystal.

    • Note: Do not grind the sample beforehand unless particle size is >500 µm. The pressure clamp will ensure contact.

  • Compression:

    • Lower the pressure anvil.

    • Apply force until the "preview mode" shows saturated bands or the torque limiter clicks.

    • Caution: Do not over-tighten; excessive pressure can induce pressure-amorphization in crystalline cellulose, shifting the OH bands.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (Keep scan time under 2 minutes to minimize moisture uptake from the room air if not purged).

    • Range: 4000–600 cm⁻¹.

Key Spectral Markers (Data Interpretation)
Functional GroupWavenumber (cm⁻¹)AssignmentSignificance

-Lactam C=O
1780 – 1795 Carbonyl StretchPrimary Stability Indicator. Loss of intensity or shift to 1750 cm⁻¹ indicates ring opening (hydrolysis).
Amide C=O 1690 – 1700Amide ISecondary confirmation of Clav structure.
Carboxylate (COO-) 1600 – 1620Asym. StretchCharacteristic of the Potassium salt form.
Cellulose O-H 3300 – 3500Broad StretchOverlaps with absorbed water. Broadening indicates moisture uptake.
Cellulose C-O-C 1000 – 1100Glycosidic LinkStrong backbone signal for the excipient.

Method B: Raman Microscopy (Distribution Analysis)

Rationale: Raman is non-destructive and excellent for mapping the distribution of Clav K within the Cellulose matrix. However, Clav K is thermally labile , making it susceptible to laser-induced degradation.

Protocol
  • Sample Mounting:

    • Place a small amount of powder on a glass microscope slide.

    • Gently flatten with a metal spatula to create a level surface (do not grind).

    • Cover with a glass coverslip if the lab humidity is uncontrolled (>40% RH).

  • Laser Selection:

    • 785 nm (Near-IR) is preferred over 532 nm (Green) to reduce fluorescence from cellulose and minimize thermal energy deposition.

  • Power Settings (CRITICAL):

    • Start at < 10 mW (approx 1–5% power on standard instruments).

    • Validation: Expose a test spot for 60 seconds. If the spectrum baseline rises or the 1780 cm⁻¹ peak broadens, burn-in is occurring. Reduce power.

  • Acquisition:

    • Integration time: 10–30 seconds (compensate for low power).

    • Accumulations: 3–5.[3][4][5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Shift of C=O peak from 1785 to 1750 cm⁻¹ Hydrolysis (Ring Opening)Sample was exposed to moisture. Dry the environment or use a fresh aliquot.
Broadening of 3400 cm⁻¹ region Moisture UptakeCheck desiccator efficiency. Ensure background spectrum was taken recently.
Black spots under Raman microscope Laser BurnReduce laser power immediately. Switch to 785 nm laser.
Low Signal in ATR Poor ContactIncrease clamp pressure (carefully) or ensure particle size is fine enough (gentle mortar pestle only if necessary).

References

  • Cielecka-Piontek, J., et al. (2013). "Solid-state stability and compatibility studies of clavulanate potassium." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Netzsch Analysis. (2022). "TGA-FT-IR for Better Understanding the Degradation of Potassium Clavulanate." Application Note. Available at: [Link]

  • United States Pharmacopeia (USP). "General Chapter <197> Spectrophotometric Identification Tests." (Standard reference for FTIR methodology).

Sources

Application Note: Optimizing Blending Time for Potassium Clavulanate Cellulose with Amoxicillin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous protocol for optimizing the blending time of Amoxicillin Trihydrate and Potassium Clavulanate:Microcrystalline Cellulose (1:1) . Due to the extreme hygroscopicity and shear sensitivity of potassium clavulanate, finding the optimal blending time is a critical "race" between achieving content uniformity (CU) and preventing hydrolytic degradation. This guide outlines a Design of Experiment (DoE) approach to identify the "mixing plateau"—the time window where Relative Standard Deviation (RSD) is minimized (<5%) without compromising the chemical stability of the beta-lactamase inhibitor.

Introduction & Theoretical Framework

The Challenge: Homogeneity vs. Stability

In fixed-dose combinations of Amoxicillin and Clavulanate, the latter is the "critical path" component. Potassium Clavulanate is thermodynamically unstable and highly susceptible to hydrolysis catalyzed by moisture and heat. To mitigate this, it is commercially supplied as a 1:1 blend with Microcrystalline Cellulose (MCC) (e.g., Avicel®) or Silica (Syloid®) to act as a moisture scavenger and diluent.

The optimization of blending time involves two opposing forces:

  • Mixing Mechanism (Convection/Diffusion): Requires sufficient time and shear to disperse the minor component (Clavulanate) amidst the major component (Amoxicillin).

  • Degradation Kinetics: Extended blending times increase the risk of:

    • Temperature Rise: Frictional heat from particle collisions accelerates degradation.

    • Moisture Exposure: Longer exposure to headspace air increases moisture uptake.

    • Segregation: Over-blending can cause "demixing" if particle size distributions (PSD) differ significantly between the dense Amoxicillin granules and the lighter Clavulanate:MCC powder.

The "Sweet Spot" Concept

The goal is to identify the time point (


) where the blend achieves an RSD 

5.0% (or tighter,

3.0% for Six Sigma processes) while maintaining the assay of Potassium Clavulanate

95% and limiting degradation impurities (e.g., Clavulanic Acid polymer or hydrolysis products).

Pre-Requisites & Environmental Controls[1][2][3]

Before initiating any blending experiment, the following environmental conditions are mandatory to ensure data integrity.

ParameterSpecificationRationale
Relative Humidity (RH) < 20% Potassium Clavulanate degrades rapidly above 30% RH.[1]
Temperature 18°C – 23°C Minimizes thermal degradation kinetics.[1]
Dew Point < 4°CPrevents condensation on equipment surfaces.[1]
Personnel Gear Full Tyvek, RespiratorPrevents moisture from operator breath contaminating the blend.

Materials & Equipment

Raw Materials
  • API 1: Amoxicillin Trihydrate (Compacted/Granulated form preferred for flow).

  • API 2: Potassium Clavulanate : Microcrystalline Cellulose (1:1 ratio). Note: This is the standard commercial form (e.g., Syloid blend or Avicel blend).

  • Excipients: Disintegrants (e.g., Crospovidone), Glidants (Colloidal Silicon Dioxide), Lubricants (Magnesium Stearate - added in final stage only).

Equipment
  • Blender: Diffusion Mixer (V-Blender or Bin Blender). Avoid high-shear granulators for this step.[1]

  • Sampler: Side-sampling thief (Unit Dose Sampler) to prevent segregation during withdrawal.

  • Analyzer: HPLC with UV detection (Method capable of resolving Amoxicillin, Clavulanate, and related impurities).

Experimental Protocol: Blending Optimization

This protocol uses a "Stop-and-Sample" approach to construct a mixing profile.

Step 1: Blender Loading (The Sandwich Method)

To facilitate faster homogeneity, load the blender in layers. This reduces the "dead zones" where the minor component might get trapped.

  • Load 35% of Amoxicillin Trihydrate.

  • Load 100% of Potassium Clavulanate:MCC blend.

  • Load remaining excipients (excluding lubricant).

  • Load remaining 65% of Amoxicillin Trihydrate.

  • Critical: Purge the blender headspace with Nitrogen (

    
    ) before sealing.
    
Step 2: The Mixing Time Trial

Perform the blending run, stopping at defined intervals to collect samples.

  • Speed: Set blender speed to a low-shear setting (e.g., 10–15 RPM).

  • Time Points: 5 min, 10 min, 15 min, 20 min, 30 min.

Step 3: Stratified Sampling

At each time point, stop the blender. Do not simply scoop from the top.

  • Ground the thief sampler to prevent static cling (Clavulanate:MCC is static-prone).

  • Insert the thief into the powder bed at 10 distinct locations (Top-Left, Top-Right, Center, Bottom, etc.) according to ISPE/FDA guidelines.

  • Withdraw samples (~1-3x dosage unit weight).

  • Immediately transfer samples into hermetically sealed, desiccated vials.

Step 4: Lubrication (Final Step)

Once the optimal time is found (from data analysis below), the lubricant (Magnesium Stearate) is added.

  • Note: Lubrication is usually short (2–5 mins) to prevent "over-lubrication" which ruins dissolution profiles. This is optimized after the main blend uniformity is established.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal blending time based on RSD and Stability data.

BlendingOptimization Start START: Raw Material QC (Check Moisture < 0.5%) Load Load V-Blender (Sandwich Method) Start->Load BlendCycle Blend Cycle (10-15 RPM) Load->BlendCycle Sample5 Stop & Sample (T = 5 min) BlendCycle->Sample5 Sample10 Stop & Sample (T = 10 min) Sample5->Sample10 HPLC HPLC Analysis (Assay & Impurities) Sample5->HPLC Sample15 Stop & Sample (T = 15 min) Sample10->Sample15 Sample10->HPLC Sample20 Stop & Sample (T = 20 min) Sample15->Sample20 Sample15->HPLC Sample20->HPLC DataEval Data Evaluation (RSD vs. Time) HPLC->DataEval Decision Decision Matrix DataEval->Decision FailRSD FAIL: RSD > 5% (Under-mixed) Decision->FailRSD High Variance FailDeg FAIL: Impurities > Limit (Over-mixed/Moisture) Decision->FailDeg High Degradation Success SUCCESS: Optimal Time (RSD < 5% & Stable) Decision->Success Sweet Spot

Figure 1: Logic flow for determining the optimal blending endpoint, balancing homogeneity (RSD) against degradation risks.

Data Analysis & Acceptance Criteria

Analyze the 10 samples from each time point. Calculate the Mean Assay and Relative Standard Deviation (RSD).

The Acceptance Matrix
MetricAcceptance LimitCritical Consideration
Blend Uniformity (RSD)

5.0%
If RSD is 5.1%–6.0%, increase sampling n=30 to confirm.
Individual Assay 90.0% – 110.0% No single location should be super-potent (hot spot).
Clavulanate Degradation

0.5% growth
Compare T=0 vs T=End. Any spike indicates moisture ingress.
Water Activity (

)
< 0.10 More reliable than LOD for predicting stability.[1]
Determining the Mixing Plateau

Plot RSD vs. Time.

  • Under-mixed: RSD starts high (e.g., 15% at 5 min).

  • The Plateau: RSD drops and stabilizes (e.g., 3% at 10 min, 2.8% at 15 min).

  • Over-mixed (Segregation): RSD may slightly rise again if particle sizes are very different (demixing), or degradation lowers the assay of specific samples.

Recommendation: Select the shortest time that reliably hits the RSD plateau. If 10 min gives 3.5% RSD and 15 min gives 3.2% RSD, choose 10 min to minimize exposure to the environment.

Troubleshooting Common Issues

Issue 1: "Clumping" or White Specks[1]
  • Cause: Moisture uptake by the Clavulanate:MCC blend, causing it to become sticky and agglomerate.

  • Fix: Check RH in the suite. Ensure the Clavulanate container was not left open. Pass the Clavulanate:MCC through a coarse sieve (#20 mesh) immediately before loading to break soft lumps.

Issue 2: High RSD (Segregation)[1]
  • Cause: Amoxicillin granules are too large/dense compared to the fine Clavulanate:MCC powder.

  • Fix: Match particle sizes. You may need to mill the Amoxicillin granules slightly or use a different grade of MCC in the pre-blend to bridge the density gap.

Issue 3: Low Assay of Clavulanate
  • Cause: Hydrolysis during blending or HPLC sample preparation.

  • Fix: Ensure HPLC diluents are chilled and pH adjusted (Clavulanate is most stable at pH ~6.0). Analyze samples immediately after dissolving.

References

  • Netzsch Analysis & Testing. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate. Retrieved from [1]

  • U.S. Food and Drug Administration (FDA). (1999/2013). Guidance for Industry: Blend Uniformity Analysis. (Note: While the 1999 draft was withdrawn, the scientific principles regarding stratified sampling remain the industry standard via ISPE). Retrieved from [1]

  • ResearchGate. (2016). Formulation and Stability Studies of Amoxicillin and Potassium Clavulanate Chewable Tablet. Retrieved from

  • National Institutes of Health (PubMed). The influence of potassium clavulanate on the rate of amoxicillin sodium degradation. Retrieved from

  • CymitQuimica. Safety Data Sheet: Potassium clavulanate with microcrystalline cellulose. Retrieved from [1]

Sources

Precision Quantitation of Potassium Clavulanate in Cellulose Matrices: Overcoming Hygroscopic Instability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust protocol for the quantitative determination of Potassium Clavulanate (K-Clav) in mixtures with Microcrystalline Cellulose (MCC). K-Clav is a potent beta-lactamase inhibitor but is notoriously unstable due to its high hygroscopicity and susceptibility to hydrolytic degradation. Cellulose, while chemically inert, acts as a moisture reservoir that can catalyze degradation if not managed correctly during extraction.

This guide moves beyond standard pharmacopeial monographs to address the specific challenges of solid-liquid extraction from insoluble cellulose matrices, emphasizing rapid sample handling and pH control to preserve analyte integrity.

Scientific Context & Mechanism[1][2][3]

The Analyte-Matrix Interaction

Potassium Clavulanate is often blended with MCC (e.g., Avicel) in a 1:1 ratio to improve flowability and stability in solid dosage forms. However, this creates a unique analytical challenge:

  • Hygroscopicity: K-Clav absorbs atmospheric moisture rapidly.

  • Hydrolysis: In the presence of water (even trace amounts released by cellulose), the beta-lactam ring opens, forming the degradation product Clavam-2-carboxylate .

  • Extraction Kinetics: The analyst must extract K-Clav into solution without allowing time for hydrolysis to occur before injection.

Degradation Pathway

The primary degradation mechanism is the hydrolytic opening of the beta-lactam ring. This reaction is catalyzed by heat and extreme pH.

DegradationPathway cluster_conditions Catalysts KClav Potassium Clavulanate (Intact Beta-Lactam) Inter Unstable Intermediate KClav->Inter Nucleophilic Attack Water H2O (From Solvent/Cellulose) Water->Inter Degradant Clavam-2-carboxylate (Hydrolyzed Ring) Inter->Degradant Ring Opening Heat Temp > 25°C pH pH < 5.5 or > 8.0

Figure 1: Hydrolytic degradation pathway of Potassium Clavulanate. Minimizing exposure to water and heat is critical.[1]

Analytical Strategy

Chromatographic Conditions

The method utilizes Reverse Phase HPLC (RP-HPLC) with UV detection. The choice of pH 4.4 is a compromise: it is acidic enough to suppress the ionization of silanols on the column (reducing tailing) but high enough to minimize acid-catalyzed hydrolysis during the run time.

ParameterSpecificationRationale
Column C18 (L1), 4.6 x 250 mm, 5 µmStandard hydrophobic retention; provides adequate resolution from degradation products.
Mobile Phase Phosphate Buffer (pH 4.4) : Methanol (95:5)High aqueous content ensures solubility; pH 4.4 optimizes peak shape.
Flow Rate 1.0 mL/minBalances backpressure with run time (<10 mins).
Detection UV @ 220 nmMax absorption for the beta-lactam ring; high sensitivity.
Temperature Column: 25°CAmbient.[2] Higher temps accelerate degradation.
Injection Vol 20 µLStandard loop size.

Detailed Protocol

Reagents & Equipment
  • Standards: USP Potassium Clavulanate RS.[3][4]

  • Solvents: HPLC Grade Methanol, Monobasic Sodium Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Filtration: 0.45 µm Nylon or PVDF syringe filters (Cellulose filters are NOT recommended due to potential moisture release).

Mobile Phase Preparation
  • Dissolve 7.8 g of Monobasic Sodium Phosphate in 900 mL of HPLC-grade water.

  • Adjust pH to 4.4 ± 0.1 using dilute Phosphoric Acid or 10N NaOH.[4]

  • Add 50 mL of Methanol and dilute to 1000 mL with water.

  • Filter through a 0.45 µm membrane and degas.

Sample Preparation Workflow (Critical)

Note: This process must be performed rapidly to prevent in-solution degradation.

SamplePrep Start Weigh Sample (K-Clav/MCC Mixture) Solvent Add Cold Mobile Phase (4°C) Start->Solvent Minimize air exposure Extract Sonicate (Max 2 mins) or Shake vigorously Solvent->Extract Rapid dissolution Filter Filter (0.45 µm PVDF) Remove Cellulose Extract->Filter Remove insoluble MCC Vial Transfer to Autosampler Vial Filter->Vial Inject Immediate HPLC Injection (Maintain 4°C if possible) Vial->Inject

Figure 2: Rapid extraction workflow designed to minimize hydrolysis time.

Step-by-Step:

  • Weighing: Accurately weigh approx. 50 mg of the K-Clav/MCC mixture into a dry 50 mL volumetric flask.

  • Dissolution: Add ~30 mL of Mobile Phase . Tip: Use chilled mobile phase (4°C) to slow degradation kinetics.

  • Extraction: Sonicate for no more than 2 minutes . Prolonged sonication generates heat, destroying the analyte. Shake vigorously to ensure all K-Clav is dissolved (MCC will remain suspended).

  • Dilution: Dilute to volume with Mobile Phase. Mix well.

  • Filtration: Immediately filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial. Discard the first 2 mL of filtrate (saturates the filter binding sites).

  • Analysis: Inject immediately. If using an autosampler, set the tray temperature to 4°C.

Data Analysis & Calculations

Calculate the quantity of Potassium Clavulanate (


) using the external standard method:


  • 
    : Peak area of Sample[4]
    
  • 
    : Peak area of Standard
    
  • 
    : Concentration of Standard (mg/mL)
    
  • 
    : Concentration of Sample (mg/mL)
    
  • 
    : Purity of Reference Standard (fraction)
    

Acceptance Criteria (Validation):

ParameterAcceptance Limit
Linearity (

)

Precision (RSD)

(n=6)
Recovery 97.0% – 103.0%
Tailing Factor

Resolution

(between K-Clav and any impurity)

Troubleshooting & Expert Insights

Issue 1: Peak Splitting or Shoulder

  • Cause: Hydrolysis occurred during sample prep.

  • Fix: Reduce sonication time. Ensure mobile phase pH is exactly 4.4. Analyze faster.

Issue 2: High Backpressure

  • Cause: Fine cellulose particles bypassing the filter.

  • Fix: Use a 0.22 µm filter if 0.45 µm is insufficient. Ensure the pre-column filter is clean.

Issue 3: Drifting Retention Time

  • Cause: pH fluctuation in the mobile phase (phosphate buffers can precipitate if mixed with high % organic).

  • Fix: Always premix aqueous and organic phases before pumping, or use a dedicated mixing line.

References

  • United States Pharmacopeia (USP). Clavulanate Potassium Monograph. USP-NF.[4]

  • Cielecka-Piontek, J., et al. (2015). "Solid-state stability and compatibility studies of clavulanate potassium."[5] Pharmaceutical Development and Technology.

  • Haginaka, J., et al. (1985). "Degradation of Clavulanic Acid in Aqueous Alkaline Solution."[5] Chemical & Pharmaceutical Bulletin.

  • Siddiqui, M.R., et al. (2010). "High-Performance Liquid Chromatographic Method for the Determination of Potassium Clavulanate." Journal of Chromatographic Science.

Sources

Application Note: A Comprehensive Guide to the Packaging, Storage, and Handling of Potassium Clavulanate-Cellulose Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Potassium clavulanate is a pivotal β-lactamase inhibitor, frequently combined with antibiotics like amoxicillin to combat resistant bacterial strains. Its clinical efficacy is, however, contrasted by its extreme physicochemical instability. The molecule is exceptionally hygroscopic and highly susceptible to hydrolysis, which can lead to rapid degradation and loss of potency.[1][2] To mitigate this, it is commonly co-formulated with an excipient, such as microcrystalline cellulose, which acts as a stabilizer and diluent.[3][4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the critical packaging requirements for potassium clavulanate-cellulose raw material. It outlines the scientific rationale behind material selection, provides detailed protocols for packaging, and establishes best practices for storage and handling to preserve the material's integrity, quality, and therapeutic efficacy.

Introduction: The Challenge of Instability

The primary challenge in handling potassium clavulanate is its inherent reactivity with water. The degradation of clavulanate potassium is a first-order reaction that is significantly accelerated by increased relative air humidity (RH).[5] Even brief exposure to ambient, uncontrolled humidity can initiate hydrolysis, compromising the active pharmaceutical ingredient (API) before it can even be formulated into a final dosage form.[2] Microcrystalline cellulose (MCC), while an effective stabilizer, also possesses moisture-retention properties and does not negate the need for stringent environmental protection.[6]

Therefore, the packaging system for the potassium clavulanate-cellulose composite is not merely a container but a critical control system designed to create a stable micro-environment. This guide is structured to explain the causality behind each packaging choice, grounding every recommendation in pharmacopeial standards and material science principles.

Physicochemical Rationale and Pharmacopeial Standards

The packaging strategy must be dictated by the most sensitive component of the mixture: potassium clavulanate. Its stability is directly correlated with the water activity within its immediate environment.[7]

  • Potassium Clavulanate: This API is crystalline but extremely hygroscopic.[8] The United States Pharmacopeia (USP) mandates a water content of not more than 1.5% and specifies storage in "tight containers".[9][10] The European Pharmacopoeia (EP) echoes the need for an "airtight container" and further recommends refrigerated storage at 2°C to 8°C.[8]

  • Microcrystalline Cellulose (MCC): As an excipient, MCC is required by the USP, EP, and Japanese Pharmacopoeia (JP) to be preserved in "tight containers" to maintain its physical characteristics and control its moisture content, which the USP limits to a maximum of 7.0% loss on drying.[6][11][12]

The term "tight container," as defined by pharmacopeias, protects the contents from contamination and from loss of the article under ordinary conditions of handling, shipment, and storage, and is capable of re-closure. For a substance as hygroscopic as potassium clavulanate, this definition must be supplemented with high-performance barrier materials.

Parameter Potassium Clavulanate Microcrystalline Cellulose Regulatory Source
Storage Container Tight, airtight containerTight containerUSP, EP[8][9][11]
Max Water Content 1.5%7.0% (Loss on Drying)USP[9][11]
Storage Temperature 2°C to 8°C recommendedRoom TemperatureEP (for Potassium Clavulanate)[8]

Table 1: Summary of key pharmacopeial requirements for individual components.

The Multi-Layer Barrier Packaging System: A Systematic Approach

To ensure absolute protection, a multi-layered packaging system is mandatory. This system leverages several different materials, each serving a distinct purpose to collectively create a robust barrier against environmental hazards, primarily moisture.

3.1. Primary Packaging (Direct Contact) The primary layer's main role is containment. It is recommended to use two consecutive, low-density polyethylene (LDPE) bags.

  • Rationale: LDPE is flexible, chemically inert, and provides a preliminary barrier. Using two bags offers redundancy; should the inner bag be compromised, the outer one provides a secondary seal.

3.2. Secondary Packaging (Critical Moisture Barrier) This is the most critical layer for stability. A high-performance, multi-laminate foil bag is essential. A typical and effective structure is a three-layered laminate of PET/Aluminum/LDPE.[13]

  • Outer Layer (Polyester - PET): Provides puncture resistance, high tensile strength, and a printable surface.

  • Middle Layer (Aluminum Foil): This is the functional core of the barrier. Aluminum provides a near-impermeable barrier to moisture, oxygen, and light, which is crucial for protecting highly sensitive APIs.[14][15][16]

  • Inner Layer (Low-Density Polyethylene - LDPE): Serves as the heat-sealable layer, allowing the bag to be hermetically sealed, and ensures compatibility with the primary packaging.[17]

3.3. Ancillary Components (Active Moisture Control) Passive barrier protection should be complemented by active moisture absorption.

  • Desiccants: Sachets of silica gel or molecular sieve must be placed between the primary LDPE bags and the secondary aluminum foil bag.[14][18] This actively adsorbs any moisture trapped during the packaging process and any that may ingress over time.[19]

3.4. Tertiary Packaging (Physical Protection) The sealed secondary bag must be protected from physical damage during shipping and handling.

  • Outer Drum: A rigid High-Density Polyethylene (HDPE) or fiberboard drum should be used. This provides mechanical strength and protection from crushing or puncture.[20]

G cluster_0 Tertiary Packaging (Physical Shield) cluster_1 Secondary Packaging (Moisture & Gas Barrier) cluster_3 Primary Packaging (Containment) cluster_4 Raw Material Drum HDPE / Fiberboard Drum FoilBag Heat-Sealed Aluminum Laminate Bag (PET/Alu/LDPE) FoilBag->Drum Desiccant Desiccant Sachets (Silica Gel) Desiccant->FoilBag  Placed alongside OuterBag Outer LDPE Bag OuterBag->FoilBag InnerBag Inner LDPE Bag InnerBag->OuterBag API Potassium Clavulanate - Cellulose API->InnerBag

Diagram 1: Multi-layer packaging system for potassium clavulanate-cellulose.

Standard Operating Protocol: Packaging Procedure

This protocol must be executed in a controlled environment to prevent moisture exposure during the packaging process itself.

4.1. Environmental Prerequisites

  • Location: Cleanroom or an environmentally controlled packaging suite.

  • Relative Humidity (RH): Must be maintained at or below 30% RH.

  • Temperature: Controlled at 20-25°C.

4.2. Materials and Equipment

  • Calibrated weighing balance.

  • Potassium Clavulanate-Cellulose raw material.

  • Primary Packaging: Two appropriately sized LDPE bags per unit.

  • Secondary Packaging: One PET/Alu/LDPE laminate foil bag per unit.

  • Ancillary: Desiccant sachets (quantity determined by stability studies).

  • Tertiary Packaging: HDPE or fiberboard drum.

  • Cable ties for securing LDPE bags.

  • Calibrated heat sealer for foil bags.

  • Appropriate labels.

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses.

4.3. Step-by-Step Methodology

  • Preparation: Ensure the packaging suite meets environmental prerequisites. Verify that all packaging materials are clean, dry, and free from defects.

  • Dispensing: Tare the inner LDPE bag on the balance. Carefully dispense the specified quantity of potassium clavulanate-cellulose into the bag.

  • Primary Sealing (Inner): Twist the neck of the inner LDPE bag, expel excess air, and securely fasten with a cable tie.

  • Primary Sealing (Outer): Place the sealed inner bag into the outer LDPE bag. Expel excess air and securely fasten with a second cable tie.

  • Desiccant Placement: Place the double-bagged product into the unsealed aluminum foil bag. Strategically arrange the required number of desiccant sachets around the LDPE bags.

  • Secondary Sealing: Place the opening of the foil bag onto the heat sealer. If available, apply a brief vacuum to remove headspace air before sealing. Execute the heat seal according to validated parameters to ensure a hermetic closure.

  • Inspection: Visually inspect the heat seal to ensure it is uniform and complete, with no channels or imperfections.

  • Final Packaging: Place the sealed foil bag into the tertiary drum. Secure the drum lid.

  • Labeling: Apply all required labels to the outer drum, including product name, batch number, quantity, storage conditions (Store at 2-8°C, Protect from Moisture), and handling warnings.

G start Start env_check Verify Environment (RH < 30%, Temp 20-25°C) start->env_check weigh Dispense Material into Inner LDPE Bag env_check->weigh seal1 Seal Inner LDPE Bag weigh->seal1 bag2 Place into Outer LDPE Bag seal1->bag2 seal2 Seal Outer LDPE Bag bag2->seal2 place_foil Place Bag Assembly and Desiccants into Foil Bag seal2->place_foil heat_seal Heat-Seal Foil Bag place_foil->heat_seal inspect Inspect Seal Integrity heat_seal->inspect inspect->heat_seal Fail pack_drum Place into Outer Drum and Secure Lid inspect->pack_drum Pass labeling Apply Labels pack_drum->labeling end_proc End labeling->end_proc

Diagram 2: Workflow for the packaging of moisture-sensitive raw materials.

Storage and Handling Best Practices

Proper packaging is rendered ineffective if storage and handling procedures are inadequate.

Parameter Recommended Condition Scientific Rationale
Temperature 2°C to 8°C The degradation of potassium clavulanate is a thermally-driven process. Refrigeration significantly slows the rate of hydrolysis and other degradation reactions.[2]
Humidity Store in sealed packaging The packaging system is designed to be the primary humidity barrier. The material should never be stored in an open container.
Light Protect from light The outer drum and aluminum foil bag provide light protection. While less critical than moisture, photolytic degradation is a potential risk for many APIs.
Handling Equilibrate to RT before opening Before use, the entire sealed drum must be allowed to warm to room temperature for several hours. Opening a cold container in a warmer, humid environment will cause immediate condensation on the product, negating all packaging protections.

Table 2: Recommended storage and handling conditions.

Conclusion

The chemical integrity of potassium clavulanate-cellulose raw material is critically dependent on a meticulously designed and executed packaging strategy. A multi-layer system, combining the containment of LDPE bags, the near-hermetic moisture barrier of an aluminum laminate foil bag, the active protection of desiccants, and the physical robustness of an outer drum, is essential. Adherence to the protocols outlined in this guide, particularly regarding environmental control during packaging and proper handling procedures prior to use, is paramount for ensuring the material's stability, potency, and suitability for the development of safe and effective pharmaceutical products.

References

  • Influence of Humidity on the Decomposition of Potassium Clavulanate | Semantic Scholar. (2018). Semantic Scholar. [Link]

  • Influence of Humidity on the Decomposition of Potassium Clavulanate. (2022). NETZSCH-Gerätebau GmbH. [Link]

  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025). Airnov. [Link]

  • Benefits And Uses Of Moisture Barrier Bags For Biomedical & Pharmaceutical Applications. (2023). Sorbead India. [Link]

  • Moisture Barrier Packaging: How It Works & Best Materials - Codefine. (2025). Codefine. [Link]

  • What's the Best Moisture Barrier Bag for Pharma Packaging? - Baltimore Innovations. (2023). Baltimore Innovations. [Link]

  • Best Moisture-Proof Packaging Materials | Prevent Product Damage. (n.d.). Packman. [Link]

  • What is Barrier Packaging? | Moisture Protection - Edco Supply. (2025). Edco Supply. [Link]

  • Why Moisture Control is Critical for Pharmaceutical and Medical Packaging - Multisorb. (n.d.). Multisorb. [Link]

  • What are recommended packaging conditions for highly hygroscopic APIs? (2013). ResearchGate. [Link]

  • Solid-state stability and compatibility studies of clavulanate potassium - PubMed. (n.d.). PubMed. [Link]

  • USP Monographs: Clavulanate Potassium - USP29-NF24. (n.d.). USP. [Link]

  • Microcrystalline Cellulose, chemical structure, molecular formula, Reference Standards. (n.d.). Pharmacopeia.cn. [Link]

  • stability evaluation of amoxicilliin and potassium clavulanate tablets usp by accelerated studies - TEB E-Kütüphane. (n.d.). TEB E-Kütüphane. [Link]

  • Influence of Moisture on Stability of Amoxicillin and Potassium Clavulanate Granules. (2016). Chinese Pharmaceutical Journal. [Link]

  • Potassium clavulanate with microcrystalline cellulose - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Quality: packaging | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]

  • 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. (2021). Southern Packaging, LP. [Link]

  • Clavulanate Potassium USP 2025. (2025). Web of Pharma. [Link]

  • EMA Guideline on Plastic Immediate Packaging Materials for Pharmaceuticals. (2022). Policy Commons. [Link]

  • Best Practices for Package Testing to Combat Moisture Impact. (2024). Advanced Packaging Inc. [Link]

  • (PDF) Microcrystalline Cellulose in Pharmaceutical Formulations: A Comprehensive Review on Applications, Concentrations, And Functional Attributes - ResearchGate. (2025). ResearchGate. [Link]

  • Official Monographs for Part II / Microcrystalline Cellulose. (n.d.). JP. [Link]

  • Potassium clavulanate diluted with microcrystalline cellulose 1:1 API Manufacturers & Suppliers - Pharmaoffer.com. (n.d.). Pharmaoffer. [Link]

  • Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics - FDA. (1999). U.S. Food and Drug Administration. [Link]

  • POTASsium Clavulanate / Official Monographs for Part I. (n.d.). JP. [Link]

  • Container Closure Systems for Packaging Human Drugs and Biologics | FDA. (2020). U.S. Food and Drug Administration. [Link]

  • potassium clavulanate - Print Preview. (2012). European Pharmacopoeia 6.0. [Link]

  • What are the FDA Requirements for Pharmaceutical Packaging? - Suden Machines. (n.d.). Suden Machines. [Link]

  • FDA Packaging Compliance Guide: Food & Medical Requirements - PackTHC. (2025). PackTHC. [Link]

Sources

Troubleshooting & Optimization

resolving powder segregation issues in potassium clavulanate cellulose blends

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Powder Segregation & Uniformity Issues

Status: Operational Operator: Senior Application Scientist Ticket ID: CLAV-MCC-SEG-001

🚨 CRITICAL SAFETY & HANDLING WARNING

Read Before Proceeding: Potassium Clavulanate (Clav K) is a potent sensitizer and extremely hygroscopic.

  • Health Hazard: Inhalation may cause severe allergic reactions (asthma/anaphylaxis). All handling must occur in isolated containment (OEB 4/5).

  • Material Hazard: Clav K is hydro-labile. Exposure to Relative Humidity (RH) >30% causes rapid hydrolysis, degradation, and CO₂ evolution (bloating containers). Target RH: <20% at 20-25°C.

Module 1: Diagnostic Framework

"Is it Segregation or Poor Mixing?"

User Question: My blend uniformity results are failing (RSD > 6%), but I mixed for 30 minutes. Is the powder segregating or did I not mix it enough?

Scientist’s Analysis: Do not guess. You must distinguish between Incomplete Mixing (the blend never reached homogeneity) and Segregation (the blend was homogeneous but separated during discharge).

The Protocol: Stratified Sampling Perform the following diagnostic using a sample thief at the blender stage and during discharge.

  • Stop the Blender: Take samples from at least 10 locations (Top, Middle, Bottom) inside the blender.

  • Discharge: Take samples from the drum/IBC at the start, middle, and end of discharge.

  • Calculate RSD (Relative Standard Deviation):

Diagnostic Decision Tree

Use the following logic to interpret your data:

SegregationDiagnosis Start Analyze RSD Data BlenderRSD Blender Internal RSD Value? Start->BlenderRSD DischargeRSD Discharge Drum RSD Value? BlenderRSD->DischargeRSD Low (<3%) PoorMixing ROOT CAUSE: Incomplete Mixing (Dead spots, fill volume) BlenderRSD->PoorMixing High (>6%) Segregation ROOT CAUSE: Segregation (Sifting or Fluidization) DischargeRSD->Segregation High (>6%) ProcessControl Process is Valid (Check Assay Method) DischargeRSD->ProcessControl Low (<3%)

Figure 1: Diagnostic logic to distinguish between mixing inefficiencies and post-mixing segregation.

Module 2: Material Science (The "Why")

Particle Size & Density Mismatch[1][2]

User Question: I am using Avicel PH-102 to improve flow, but the Clavulanate seems to be concentrating at the bottom of the hopper. Why?

Scientist’s Analysis: You are experiencing Percolation (Sifting) Segregation . Potassium Clavulanate is often supplied as a 1:1 blend with Silica (Syloid) or MCC. If you add more MCC PH-102 (mean particle size ~100 µm), you create a "sieve" matrix. The finer, denser Clav K particles percolate through the voids between the larger MCC particles during vibration or discharge.

Comparative Data: MCC Grades & Segregation Risk

Excipient GradeMean Particle Size (D50)Flow CharacterSegregation Risk with Clav KRecommendation
MCC PH-101 ~50 µmCohesive (Poor)LowGood for uniformity, bad for flow.
MCC PH-102 ~100 µmFree-FlowingHigh The large voids allow Clav K fines to sift.
Silicified MCC (SMCC 90) ~90 µmExcellentModerate-LowSurface silica increases friction, reducing sifting.

Troubleshooting Steps:

  • Switch to Silicified MCC (e.g., Prosolv): The distributed silica on the MCC surface creates "micro-roughness" that locks the Clav K particles in place, preventing sifting while maintaining flow.

  • Match Particle Sizes: If Clav K is fine (<50 µm), avoid using coarse MCC PH-200. Stick to PH-101 or SMCC 50.

Module 3: Processing & Engineering (The "How")

Blender Dynamics & Discharge[2][3]

User Question: We use a V-blender. The potency is high at the top of the drum and low at the bottom. Is the blender speed responsible?

Scientist’s Analysis: This is likely Fluidization Segregation . Potassium Clavulanate/Silica blends are often low-density and aeratable. If you mix at high RPM or discharge too quickly, the air displaces the fine/light particles, causing them to "float" to the top of the bed while coarser excipients settle.[1][2]

Mechanism of Action:

SegregationMechanisms cluster_0 Sifting (Percolation) cluster_1 Fluidization (Aeration) Big Large MCC Particles Action1 Gravity pulls Small through Voids Big->Action1 Small Small Clav K Particles Small->Action1 Air Entrained Air (High Speed/Fall) Action2 Fines Float to Top Coarse Settles Air->Action2 Fines Clav K/Silica Fines Fines->Action2

Figure 2: The two primary segregation mechanisms in Clavulanate/MCC blends.

Corrective Protocols:

  • Optimize Blender Fill Volume:

    • V-Blender: Ensure 50-60% fill. Under-filling (<40%) promotes particle rolling and segregation.

  • Control Discharge:

    • Minimize "Free Fall." Use a soft sleeve or butterfly valve to connect the blender directly to the receiving bin. Do not let powder drop through open air (reduces fluidization).

  • Switch Mixing Mode:

    • If using a bin blender, reduce RPM (e.g., from 15 to 8 RPM) but extend time slightly. This reduces aeration.

Module 4: Environmental Control (The "Where")

Moisture-Induced Agglomeration

User Question: My blend flows well initially but starts clumping and sticking to the hopper walls halfway through compression. Why?

Scientist’s Analysis: This is Moisture Uptake . Clavulanate Potassium is deliquescent. If the manufacturing suite RH is 45-50%, the powder absorbs moisture during the process. This creates liquid bridges between particles, causing erratic flow and "rat-holing" in the hopper.

The "20/20" Rule Protocol:

  • Temperature: Maintain < 20°C.

  • Humidity: Maintain < 20% RH.

  • Exposure Time: Limit open handling to < 30 minutes.

Data: Clavulanate Stability vs. Humidity Source: Derived from stability studies (See Ref 1, 5)

ConditionRate of Moisture UptakeConsequence
20% RH NegligibleStable flow.
35% RH Slow (<0.5% / hr)Slight sticking.
50% RH Rapid (~1.44% / hr)Hydrolysis & CO₂ Bloating.

References

  • FDA Guidance for Industry. (2003). Powder Blends and Finished Dosage Units—Stratified In-Process Dosage Unit Sampling and Assessment.Link

  • Jenike & Johanson. (n.d.). Segregation Mechanisms: Sifting, Fluidization, and Dusting.[1][2][3]Link

  • Sigma-Aldrich. (n.d.). Potassium Clavulanate: Silicon Dioxide (1:[][5][6]1) Safety Data Sheet & Properties.Link

  • PubChem. (n.d.). Clavulanate Potassium Compound Summary.Link

  • Netzsch Analysis. (2022). Influence of Humidity on the Decomposition of Potassium Clavulanate.[5][7][8][9]Link

  • Pharmaceutical Technology. (2021). Blend Segregation in Tablets Manufacturing.Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Polymer-Related Impurities in Potassium Clavulanate-Cellulose Formulations

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the complex challenges associated with the inherent instability of potassium clavulanate, particularly the formation of polymeric impurities. This resource provides field-proven insights, detailed protocols, and troubleshooting guides to help you ensure the quality, stability, and efficacy of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter regarding polymer formation in potassium clavulanate.

Q1: What are the primary polymer-related impurities in potassium clavulanate?

A1: The most significant polymeric impurity is "Related Substance E," as designated by the European Pharmacopoeia.[1][2] This impurity is essentially a dimer formed from two molecules of clavulanic acid.[1] Its formation is a critical concern as it can compromise the purity and stability of the final drug product. While other degradation products exist (Substances A, B, C, D, F, G), Substance E is the key polymeric species that forms during processing.[1][2]

Q2: What is the mechanism of formation for this polymer, and at what stage does it typically form?

A2: Related Substance E forms when the imino group of one clavulanic acid molecule reacts with the carboxyl group of another molecule, a process that involves the opening of the β-lactam ring.[1] This self-condensation reaction can occur during both the fermentation and purification stages.[1][2] Its formation is particularly pronounced during procedures that increase the concentration of clavulanic acid, such as filtration, concentration, and back-extraction steps.[1]

Q3: What are the critical process parameters that drive the formation of Polymeric Impurity E?

A3: The formation of Impurity E is governed by the law of mass action. The primary drivers are:

  • Concentration of Clavulanic Acid: This is the most dominant factor. As the concentration of clavulanic acid in solution increases, the probability of intermolecular collisions and subsequent dimerization rises significantly.[1]

  • Temperature: Elevated temperatures accelerate the degradation and polymerization reactions.[1][3] Conversely, maintaining low temperatures (e.g., 2-8°C during processing, -20°C for storage) is crucial for stability.[4]

  • pH: While clavulanic acid is unstable under both strongly acidic and alkaline conditions, the formation of Impurity E is less sensitive to pH in the range of 5.0-6.5 compared to the effects of concentration and temperature.[1] The optimal pH for overall stability is generally considered to be between 6.0 and 7.2.[3][5]

Q4: What is the role of microcrystalline cellulose in the final formulation, and how does it help control these impurities?

A4: Microcrystalline cellulose is not just an excipient; it is a critical stabilizer in the final co-formulated product, often prepared in a 1:1 ratio with potassium clavulanate.[6][7] Patents describing the preparation of this composition indicate that microcrystalline cellulose is added directly into the potassium clavulanate-isopropanol solution before or during the crystallization process.[8][9] While the precise mechanism is not fully elucidated in the literature, this suggests two potential functions:

  • Surface for Preferential Crystallization: The cellulose particles provide a large surface area, acting as nuclei for the crystallization of potassium clavulanate. This encourages molecule-to-surface interaction rather than molecule-to-molecule interaction, thereby sterically hindering the dimerization reaction that forms Impurity E.

  • Moisture Scavenger: Potassium clavulanate is extremely hygroscopic and susceptible to hydrolysis, which can be a precursor to further degradation and polymerization.[10] Microcrystalline cellulose can adsorb ambient moisture within the formulation, protecting the clavulanate salt and enhancing its long-term stability.[11]

Q5: What is the standard analytical method for detecting and quantifying polymer impurities in potassium clavulanate?

A5: High-Performance Liquid Chromatography (HPLC) is the universally accepted method for the quantification of potassium clavulanate and its related substances, including polymeric impurities.[12][13][14] A typical method involves a reversed-phase C18 column with a buffered mobile phase (e.g., phosphate buffer) and methanol or acetonitrile, with UV detection around 220 nm.[15][16][17][18] This method allows for the separation and quantification of clavulanic acid from its various impurities.[14][16]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to polymer impurities.

Symptom / Observation Potential Root Cause(s) Recommended Action & Scientific Rationale
High levels of Impurity E detected in the final API or drug product. 1. Excessive Concentration: The concentration of clavulanate during extraction, back-extraction, or crystallization exceeded the optimal threshold. 2. Temperature Excursion: The process temperature was too high, particularly during concentration or drying steps. 3. Prolonged Processing Time: The clavulanate solution was held for an extended period in a high-concentration state.Action: 1. Optimize Concentration: Dilute the clavulanate solution before crystallization or reduce the concentration factor during solvent evaporation. Rationale: Reducing substrate concentration directly reduces the rate of the second-order dimerization reaction, as demonstrated in mechanism studies.[1] 2. Implement Strict Temperature Control: Ensure all processing steps are conducted at the lowest feasible temperature (e.g., < 5°C). Rationale: The rate of degradation and polymerization reactions is exponentially dependent on temperature.[1][3] 3. Minimize Hold Times: Streamline the process to reduce the time between concentration and final crystallization/drying. Rationale: Limiting the time clavulanate spends in a reactive state minimizes the opportunity for polymer formation.
Batch-to-batch inconsistency in the impurity profile. 1. Inconsistent Fermentation Performance: Variability in fermentation can lead to different starting concentrations of clavulanic acid and other reactive species. 2. Variable Downstream Processing Parameters: Minor deviations in pH, temperature, or hold times between batches. 3. Inconsistent Quality of Raw Materials: Variability in solvents or the grade of microcrystalline cellulose used.Action: 1. Standardize Fermentation: Implement strict controls on fermentation parameters (pH, temp, aeration, nutrient feed) to ensure consistent clavulanic acid titers.[19][20] 2. Enforce Strict SOPs: Calibrate all probes and monitoring equipment. Ensure operators adhere precisely to defined process parameters for every batch. Rationale: Clavulanic acid's stability is highly sensitive to its environment; consistency in processing is key to a consistent product.[5][21] 3. Qualify Suppliers: Use only high-purity solvents and a consistent, well-characterized grade of microcrystalline cellulose. Rationale: Impurities in raw materials can catalyze degradation reactions or interfere with crystallization.
Product shows increasing impurity levels during stability testing/storage. 1. Inadequate Drying: Residual solvent or moisture is present in the final potassium clavulanate-cellulose powder. 2. Improper Storage Conditions: The product is exposed to elevated temperatures or humidity. 3. Packaging Integrity Issues: The packaging is not sufficiently protective against moisture ingress.Action: 1. Optimize Drying Process: Ensure the product is dried to the specified Loss on Drying (LOD) value under vacuum at a low temperature. Rationale: Moisture is a key facilitator of clavulanate degradation and hydrolysis.[10][22] 2. Control Storage Environment: Store the product in a desiccated environment at the recommended low temperature (-10 to -25°C). Rationale: Low temperature and humidity are essential to preserve the chemical integrity of this unstable molecule. 3. Use High-Barrier Packaging: Package the final product in containers with a high moisture barrier, such as aluminum-lined pouches, and consider including a desiccant.[11] Rationale: This provides a final line of defense against environmental factors that promote degradation.
Section 3: Diagrams & Visualizations
Mechanism of Polymeric Impurity E Formation

The following diagram illustrates the condensation reaction between two molecules of clavulanic acid, leading to the formation of the dimeric impurity, Related Substance E.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products CA1 Clavulanic Acid (Molecule 1) CA2 Clavulanic Acid (Molecule 2) Reaction Self-Condensation (Imino + Carboxyl) CA1->Reaction CA2->Reaction ImpurityE Polymeric Impurity E (Dimer) Reaction->ImpurityE Water H₂O Reaction->Water

Caption: Formation of Impurity E via self-condensation.

Troubleshooting Workflow for High Polymer Impurities

This workflow provides a logical sequence of steps to diagnose and resolve issues of high polymer content in a final product batch.

G Start High Polymer Impurity Detected in Batch QC Quarantine Quarantine Batch Start->Quarantine CheckProcess Review Downstream Batch Records CheckFermentation Review Fermentation Batch Records CheckProcess->CheckFermentation No Deviations InvestigateTemp Investigate Temperature Logs (Concentration & Drying) CheckProcess->InvestigateTemp Temp Deviation? InvestigateConc Investigate Concentration & pH Logs CheckProcess->InvestigateConc Conc/pH Deviation? InvestigateTime Investigate Process Hold Times CheckProcess->InvestigateTime Time Deviation? InvestigateTiter Check Final Clavulanate Titer & Purity Pre-Purification CheckFermentation->InvestigateTiter Titer Variation? End Release or Reject Batch Based on Investigation CheckFermentation->End No Deviations (Investigate Raw Materials) ImplementCAPA Implement CAPA: - Stricter Temp/Conc Control - Optimize Hold Times InvestigateTemp->ImplementCAPA InvestigateConc->ImplementCAPA InvestigateTime->ImplementCAPA InvestigateTiter->ImplementCAPA Quarantine->CheckProcess ImplementCAPA->End

Caption: Logical workflow for troubleshooting high impurities.

Section 4: Experimental Protocols
Protocol 1: HPLC Method for Quantification of Potassium Clavulanate and Impurity E

This protocol provides a robust method for the simultaneous determination of clavulanic acid and its primary polymeric impurity. This method is a composite based on common parameters found in the literature.[15][16][17]

1. Materials & Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Methanol or Acetonitrile (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standards for Potassium Clavulanate and Impurity E

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase 95:5 (v/v) Buffer:Methanol. Buffer is 0.05 M KH₂PO₄ adjusted to pH 5.0 with phosphoric acid.
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient or controlled at 25°C
Injection Volume 20 µL
Run Time ~15 minutes

3. Procedure:

  • Mobile Phase Preparation: Dissolve the required amount of KH₂PO₄ in purified water to make a 0.05 M solution. Adjust the pH to 5.0 using dilute orthophosphoric acid. Filter through a 0.45 µm filter. Prepare the final mobile phase by mixing 950 mL of this buffer with 50 mL of methanol. Degas before use.

  • Standard Preparation: Accurately weigh and dissolve the potassium clavulanate and Impurity E reference standards in purified water to create a stock solution. Further dilute to a working concentration (e.g., 0.25 mg/mL for clavulanate).

  • Sample Preparation: Accurately weigh approximately 25 mg of the potassium clavulanate-cellulose powder. Dissolve in 100 mL of purified water. Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solutions to establish retention times and peak areas for calibration. Inject the sample solutions.

  • Calculation: Identify peaks based on retention times from the standard injections. Quantify the amount of Impurity E relative to the clavulanic acid peak area, typically expressed as a percentage area.

Protocol 2: Lab-Scale Co-crystallization with Microcrystalline Cellulose

This protocol is adapted from methodologies described in pharmaceutical patents for preparing a stable potassium clavulanate/microcrystalline cellulose composition.[8][9]

1. Materials & Equipment:

  • Clavulanate salt (e.g., tert-butylamine clavulanate) as starting material

  • Potassium 2-ethylhexanoate

  • Isopropanol

  • Purified Water

  • Glacial Acetic Acid

  • Microcrystalline Cellulose (MCC) powder

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

2. Procedure:

  • Solution Preparation: In the jacketed reactor at 25-28°C, dissolve the starting clavulanate salt (e.g., 20g of tert-butylamine clavulanate) in a mixture of isopropanol (e.g., 70 mL) and purified water (e.g., 2.5 mL).

  • pH Adjustment: Slowly add glacial acetic acid to adjust the pH of the solution to 6.0 - 6.2 while maintaining the temperature. This protonates the clavulanate.

  • Salt Conversion & Crystallization: Prepare a solution of potassium 2-ethylhexanoate in isopropanol. Slowly add this potassium salt solution dropwise to the clavulanate solution. This will initiate the precipitation of potassium clavulanate crystals.

  • Cellulose Addition: Crucial Step: Before significant crystal growth occurs, add the microcrystalline cellulose powder (e.g., 20g for a 1:1 ratio) to the crystallizing solution with continuous, gentle agitation.

  • Crystal Growth & Maturation: Once all reagents are added, lower the temperature of the vessel to 2-5°C and continue to stir slowly for 2-4 hours to allow for complete crystallization and maturation.

  • Filtration: Collect the co-crystallized product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold isopropanol (e.g., 2 x 70 mL) to remove residual impurities.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Section 5: References
  • Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production. (SciELO) [Link]

  • Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. (SciELO) [Link]

  • TGA-FT-IR for Better Understanding the Degradation of Potassium Clavulanate. (NETZSCH) [Link]

  • Shelf Life Determination of Potassium Clavulanate Via Thermogravimetry. (NETZSCH) [Link]

  • Solid-state stability and compatibility studies of clavulanate potassium. (ResearchGate) [Link]

  • Influence of Humidity on the Decomposition of Potassium Clavulanate. (NETZSCH) [Link]

  • Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production. (ResearchGate) [Link]

  • Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS. (SciELO) [Link]

  • Stability of clavulanic acid under variable pH, ionic strength and temperature conditions. A new kinetic approach. (ResearchGate) [Link]

  • An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). (PMC) [Link]

  • Preparation method of potassium clavulanate/microcrystalline cellulose composition. (Google Patents)

  • pH and temperature effects on process-scale degradation of clavulanic acid. (Morressier) [Link]

  • Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. (PMC) [Link]

  • Comparative studies on determination of related substances of amoxicillin-potassium clavulanate and its preparations. (ResearchGate) [Link]

  • CN102058584B - Preparation method of potassium clavulanate/microcrystalline cellulose composition. (Google Patents)

  • Determination of clavulanic acid by a sensitive HPLC method. (PubMed) [Link]

  • Clavulanate Potassium USP Monograph. (Phenomenex) [Link]

  • An HPLC method for the quantitative determination of clavulanic acid in fermentation broth. (ResearchGate) [Link]

  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. (Scientific Research Publishing) [Link]

  • Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. (International Journal of Pharmacy and Pharmaceutical Sciences) [Link]

  • Simultaneous determination of amoxicillin and potassium clavulanate in combined medicinal forms: procedure transfer from HPLC to. (Česká a Slovenská farmacie) [Link]

  • CN100522973C - Method of raising stability of potassium clavalanate in production, packing, storage and transportation. (Google Patents)

  • Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing. (PMC) [Link]

Sources

Technical Support Center: Potassium Clavulanate & Cellulose Dissolution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Solid Dose Division) Ticket Topic: Improving Dissolution Rates of Compacted Potassium Clavulanate/MCC Matrices

Welcome to the Technical Support Hub

You are likely here because your Potassium Clavulanate (Clav K) formulation is failing stage 1 dissolution (Q < 80% at 30 min) or exhibiting significant degradation during stability testing.

Clav K is a "problem child" API: it is extremely hygroscopic, hydrolytically unstable, and brittle. When compacted with Microcrystalline Cellulose (MCC), you face a paradox: High compaction pressure protects the API from moisture (low porosity) but kills dissolution (poor water penetration).

This guide is structured to troubleshoot your specific failure modes.

Module 1: Formulation Diagnostics

"My tablet hardness is acceptable, but it won't release the drug."

Root Cause Analysis

If your tablet disintegrates but the API doesn't dissolve, or if the tablet remains intact, you likely have a Hydrophobicity Block or a Porosity Collapse .

Q1: Which grade of MCC are you using?

  • Incorrect: Avicel PH-101 or PH-102 (Standard grades). These contain ~5% moisture, which initiates Clav K hydrolysis. The degradation products can polymerize or alter the matrix, retarding release.

  • Correct: Low Moisture MCC (e.g., Avicel PH-112) or Silicified MCC (SMCC, e.g., Prosolv SMCC 50/90) .

    • Why: PH-112 has < 1.5% LOD (Loss on Drying). SMCC improves flow and compactibility, allowing you to use lower compression force to achieve the same hardness, preserving porosity for dissolution [1].

Q2: Are you using a "wicking" or "swelling" disintegrant?

  • The Issue: Clav K is highly soluble. If you use a gelling disintegrant (like some grades of Sodium Starch Glycolate) in a tight matrix, it can form a viscous barrier before the water penetrates deep enough to dissolve the Clav K.

  • The Fix: Switch to Crospovidone (e.g., Polyplasdone XL-10) .[1]

    • Mechanism:[2][3][4] Crospovidone acts via wicking (capillary action) and strain recovery, not just swelling. It pulls water into the tablet core without creating a gel block [2].

Q3: Is your lubricant blending time optimized?

  • The Trap: MCC is extremely sensitive to Magnesium Stearate (MgSt). Over-blending (> 3 mins) coats the cellulose fibers in a hydrophobic wax layer, preventing water from wetting the excipient.

  • Protocol: Perform a Lubricant Sensitivity Profile .

    • Blend intragranular components.[5]

    • Add MgSt.[5][6]

    • Sample at 2, 5, and 10 minutes.

    • Compress and test dissolution.[2][3]

    • Target: Use < 0.5% MgSt and blend for max 2-3 minutes.

Module 2: Process Engineering (Compaction Physics)

"I am using Dry Granulation (Roll Compaction), but dissolution is variable."

The Science of Solid Fraction (


) 
In dry granulation, you compact twice: once to make the ribbon (slug), and once to make the tablet. If the Solid Fraction  of the ribbon is too high, the granules become "rocks" that never break down in the tablet.

Troubleshooting Workflow

G Start Dissolution Failure CheckRibbon Check Ribbon Solid Fraction (SF) Start->CheckRibbon DecisionSF Is Ribbon SF > 0.8? CheckRibbon->DecisionSF HighSF Over-Compaction Detected Granules are too dense DecisionSF->HighSF Yes LowSF Ribbon SF OK (< 0.7) DecisionSF->LowSF No Action1 Decrease Hydraulic Pressure or Increase Gap Width HighSF->Action1 CheckMilling Check Milling Screen Size LowSF->CheckMilling FinesIssue Too many fines (>40%)? CheckMilling->FinesIssue YesFines Fines cause 'capping' and high tablet density FinesIssue->YesFines Yes NoFines Investigate Lubrication (See Module 1) FinesIssue->NoFines No Action2 Recycle Fines or Change Mill Speed YesFines->Action2

Figure 1: Decision tree for diagnosing dry granulation compaction issues affecting dissolution.

Key Parameter: Ribbon Solid Fraction Calculate the Solid Fraction of your ribbon using the envelope density method.



  • Target: Keep ribbon

    
     between 0.6 and 0.7 .
    
  • Why: If

    
    , you have eliminated the internal porosity of the granule. No amount of disintegrant in the final tablet will break open that granule to release the Clav K [3].
    
Module 3: Environmental Control & Stability

"Dissolution is good at T=0, but drops significantly at T=3 Months."

This is the hallmark of Moisture-Induced Degradation . Clavulanate hydrolysis products are often sticky/gummy, creating an internal matrix that traps the drug.

The "Internal Desiccant" Strategy You cannot rely solely on packaging. You must engineer the tablet to scavenge moisture away from the API.

Excipient ClassRecommended MaterialFunction
Filler/Binder Avicel PH-112 (Low Moisture)Reduces initial water burden.
Glidant/Scavenger Syloid 244 FP (Colloidal Silicon Dioxide)High surface area porous silica acts as an internal desiccant, preferentially adsorbing moisture before it attacks the Clav K [4].
Packaging Alu-Alu Blister + DesiccantEssential, but often insufficient without internal formulation controls.

Critical Manufacturing Limit:

  • Relative Humidity (RH): Must be maintained < 20% (preferably < 15%) in the processing suite.

  • Exposure Time: Limit "Open Pot" time to < 4 hours.

Module 4: Analytical Troubleshooting

"My dissolution data is highly variable (high %RSD)."

Q: Are you using the correct pH media? Clavulanic acid is unstable in acidic media (pH 1.2) and basic media (pH > 8).

  • Standard: Water or pH 6.8 Phosphate Buffer.

  • Warning: If using acid stage testing (for enteric claims), Clav K will degrade rapidly in the vessel unless protected. Ensure you are differentiating between "undissolved drug" and "degraded drug" in your HPLC calculation.

Q: Is your filter adsorbing the drug? Cellulose filters can sometimes bind Clav K.

  • Validation: Perform a filter compatibility study. Compare centrifuged samples vs. filtered samples. If recovery < 98%, switch to PTFE or Nylon filters.

Summary of Recommendations
ParameterStandard Practice (Risky)Optimized Practice (Recommended)
MCC Grade Avicel PH-101/102Avicel PH-112 or Prosolv SMCC 50
Disintegrant Sodium Starch GlycolateCrospovidone (Polyplasdone XL)
Lubricant MgSt (Standard Blend)MgSt (0.25-0.5%, < 3 min blend)
Granulation Wet GranulationDry Granulation (Roll Compaction)
Ribbon Density High (Hard Ribbons)Medium (SF 0.6 - 0.7)
Moisture Scavenger NoneSyloid 244 FP (Intragranular)
References
  • Asahi Kasei. (n.d.).[7] Control Tablet Disintegration and Dissolution with MCC Ceolus™. Ceolus.com. Retrieved from [Link]

  • ResearchGate. (2014). How to improve the disintegration for Microcrystalline cellulose pellets? Retrieved from [Link]

  • National Institutes of Health (PubMed). (1999). Effect of crystallinity of microcrystalline cellulose on the compactability and dissolution of tablets. Eur J Pharm Biopharm.[8] Retrieved from [Link]

  • Google Patents. (2009). Pharmaceutical formulation of clavulanic acid (US20090270358A1).
  • PubChem. (2025).[9] Potassium Clavulanate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Stabilization Strategies for Clavonex™ (Clavulanate-Cellulose Composite) in High Humidity Zones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Senior Application Scientist

Welcome to the technical support center for Clavonex™, our advanced clavulanate-cellulose composite. This guide is designed for our valued partners in research, development, and manufacturing. As scientists and drug development professionals, you understand the immense challenge posed by the inherent instability of potassium clavulanate, a potent β-lactamase inhibitor. Its hygroscopicity makes formulation and manufacturing, especially in high-humidity environments (ICH Zones III & IV), a significant hurdle.

This document provides in-depth, practical guidance in a question-and-answer format to address the specific issues you may encounter. We will delve into the science behind the degradation pathways and provide field-proven strategies to ensure the stability and efficacy of your final product. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve challenges, thereby accelerating your development timelines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of clavulanate-cellulose formulations.

Q1: What is the primary cause of clavulanate degradation in a formulation containing cellulose?

A1: The primary cause is hydrolysis.[1] Potassium clavulanate is extremely hygroscopic and moisture-sensitive.[1][2] Its β-lactam ring is highly susceptible to cleavage by water, leading to inactive degradation products and a loss of potency.[1] While microcrystalline cellulose (MCC) is a widely used and effective excipient, it can act as a moisture source. Standard grades of MCC typically have a moisture content of 4-5%.[3] In high-humidity environments, the cellulose can adsorb additional atmospheric moisture, increasing the local water activity within the formulation and accelerating the hydrolytic degradation of the clavulanate.[4][5]

Q2: We've observed a yellow to brownish discoloration in our tablets during stability studies. What causes this?

A2: The discoloration is a common indicator of clavulanic acid degradation.[6] When the β-lactam ring of clavulanate is hydrolyzed, it leads to the formation of various degradation products. These subsequent reactions can create chromophores, which are molecules that absorb light and appear colored. The intensity of the yellow or brown color often correlates with the extent of degradation. It is crucial to investigate any color change as a potential sign of significant potency loss.[6][7]

Q3: Can the grade of cellulose used in the formulation impact the stability of clavulanate?

A3: Absolutely. The selection of the cellulose grade is a critical control point. Low-moisture grades of microcrystalline cellulose (e.g., with a moisture content of <1.5%) are highly recommended for formulations with moisture-sensitive drugs like potassium clavulanate. Furthermore, the crystallinity of the cellulose can play a role; less crystalline (more amorphous) MCC can have a higher capacity for water sorption, which can negatively impact the stability of the active pharmaceutical ingredient (API).[8]

Q4: Is wet granulation a suitable method for producing clavulanate-cellulose tablets?

A4: Wet granulation presents significant challenges for clavulanate formulations and should be approached with extreme caution.[2][9] The addition of a granulation liquid (typically water-based) directly exposes the highly hydrolyzable clavulanate to moisture, which can lead to substantial degradation during the manufacturing process itself.[2] If wet granulation is unavoidable, non-aqueous solvents (e.g., ethanol, isopropanol) must be used. However, the preferred and more robust manufacturing method for such a moisture-sensitive product is direct compression or dry granulation (roller compaction).[10][11]

Q5: What is "water activity" and why is it more important than total moisture content for stability?

A5: Total moisture content measures the total amount of water in a sample, including water that is tightly bound to the excipient structure. Water activity (a_w), however, measures the energy of the water and its availability to participate in chemical reactions, such as hydrolysis.[4][5][12] It is a better predictor of product stability than total moisture content.[4][5][12] Two formulations can have the same total moisture content, but if one has a higher water activity, the clavulanate in that formulation will degrade faster. The goal is to formulate and process under conditions that result in the lowest possible water activity in the final dosage form.

Part 2: Troubleshooting Guides for Experimental & Manufacturing Issues

This section provides a problem-solution framework for specific challenges encountered during development and production.

Issue 1: Poor Powder Flow and Blend Uniformity

Q: Our Clavonex™ blend is cohesive and shows poor flowability from the hopper during direct compression, leading to high weight variation in the tablets. What's the cause and how can we fix it?

A: Causality & Explanation: Poor powder flow is a common issue with hygroscopic materials like potassium clavulanate.[8] When exposed to humidity, the particles adsorb moisture, increasing inter-particle cohesive forces (e.g., van der Waals forces and liquid bridging). This leads to arching in the hopper and erratic flow ("ratholing").[13] Cellulose, while often a good flow aid, can also contribute to the problem if it has adsorbed moisture.

Troubleshooting Protocol:

  • Environmental Control: The first and most critical step is to control the manufacturing environment. All processing steps (weighing, blending, compression) should be conducted in a low-humidity suite, ideally targeting a relative humidity (RH) of less than 30%.

  • Excipient Selection & Preparation:

    • Glidants: Incorporate a glidant into your formulation. Colloidal silicon dioxide is highly effective at a concentration of 0.2-1.0% w/w. It works by adhering to the surface of the host particles, reducing their cohesive tendencies and improving flow.[14]

    • Moisture Scavengers: Consider including excipients that act as moisture scavengers, such as anhydrous calcium phosphate or specific grades of silica gel.[14]

    • Excipient Drying: If possible, pre-dry your cellulose and other key excipients to lower their initial moisture content before blending.

  • Blending Process Optimization:

    • Order of Addition: Do not add the glidant at the beginning with all other components. It is often more effective to pre-blend the glidant with a portion of the main excipient (cellulose) before adding the API and the rest of the excipients. This ensures the glidant is well-distributed and can effectively coat the other particles.[13]

    • Blender Type: For cohesive powders, high-shear blenders can sometimes be less effective than V-blenders or bin blenders, which use a gentler tumbling action.

Issue 2: Tablet Sticking & Picking During Compression

Q: We are experiencing significant sticking of the formulation to the punch faces and picking from the debossed logo on our tablets. How can we resolve this?

A: Causality & Explanation: Sticking and picking are adhesion-related defects and are hallmarks of excessive moisture in the powder blend.[15][16][17] The moisture plasticizes the particle surfaces, causing them to adhere to the steel surfaces of the punches and dies.[15] This issue is exacerbated by formulations with a high drug load of hygroscopic APIs.

Troubleshooting Protocol:

  • Confirm Granule Dryness: If you are using a granulation process, the most likely cause is inadequately dried granules. Verify the moisture content using a validated method (e.g., Karl Fischer titration) to ensure it is within the specified, low-moisture range. Over-drying can also be problematic, leading to brittle tablets, so a tight specification is key.[18]

  • Optimize Lubrication:

    • Lubricant Level: Ensure an adequate level of lubricant. Magnesium stearate is common, typically used at 0.5-2.0% w/w.[19]

    • Blending Time: The lubricant blending step is critical. Under-blending will result in poor coverage and sticking. Conversely, over-blending can coat the particles so effectively that it waterproofs them, leading to poor tablet hardness and slow dissolution. A typical lubricant blending time is short, often just 2-5 minutes.[19]

  • Tablet Press & Tooling Adjustments:

    • Compression Force: Insufficient compression force can lead to a less-than-robust tablet where adhesive forces to the punch face are stronger than the cohesive forces within the tablet.[16] Try increasing the compression force.

    • Tooling Material & Design: Consider using punches with specialized coatings (e.g., chromium nitride) that reduce adhesion. Additionally, simplify the debossing design if possible—sharp angles and fine details are more prone to picking.[17]

  • Formulation Modification:

    • Anti-adherents: Incorporate an anti-adherent like talc or colloidal silicon dioxide, which can help reduce the tendency of the material to stick to the punches.[14]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments related to the stability of Clavonex™.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify the primary degradation pathways for the clavulanate-cellulose composite and to ensure the analytical method is "stability-indicating." A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products.[5][20]

Methodology:

  • Sample Preparation: Prepare five discrete samples of the Clavonex™ powder blend or final tablets.

  • Stress Conditions: Expose each sample to one of the following stress conditions, aiming for 5-20% degradation of the clavulanate.[12]

    • Acid Hydrolysis: Suspend the sample in 0.1 M HCl and heat at 60°C for 2-4 hours.

    • Base Hydrolysis: Suspend the sample in 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: Suspend the sample in a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 6-8 hours.

    • Thermal Degradation: Store the solid sample in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Neutralization & Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a target concentration suitable for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation:

    • Examine the chromatograms for the appearance of new peaks (degradation products).

    • Utilize a photodiode array (PDA) detector to assess the peak purity of the clavulanate peak in both stressed and unstressed samples. The peak should be spectrally pure, confirming no co-elution of degradants.

    • Calculate the mass balance. The sum of the assay of the active ingredient and the area of all degradation products should ideally be close to 100% of the initial concentration.[12]

Protocol 2: Stability-Indicating HPLC Method for Clavulanate Assay

Objective: To accurately quantify the amount of potassium clavulanate in the presence of cellulose and potential degradation products. This method is adapted from established USP and literature procedures.[5][20][21]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Zorbax)
Mobile Phase Isocratic mixture of 95% Buffer and 5% Methanol.
Buffer: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C
Sample Temperature 15°C (to minimize degradation in the autosampler)[22]

Step-by-Step Procedure:

  • Standard Preparation:

    • Accurately weigh about 40 mg of potassium clavulanate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade water. This is the standard stock solution.

    • Further dilute this stock solution with water to a final concentration of approximately 40 µg/mL of clavulanic acid.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 10 tablets.

    • Accurately weigh a portion of the powder equivalent to about 20 mg of clavulanic acid and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of water and sonicate for 10-15 minutes to dissolve the active ingredient.[23]

    • Dilute to volume with water and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with water to a final target concentration of approximately 40 µg/mL of clavulanic acid.

  • Analysis:

    • Inject the standard preparation multiple times (e.g., n=5) to ensure system suitability (RSD of peak area should be <2.0%).

    • Inject the sample preparation.

    • The typical elution order is clavulanic acid followed by amoxicillin (if present).[20]

  • Calculation:

    • Calculate the quantity of clavulanic acid (C₈H₉NO₅) in the portion of tablets taken using the standard formula comparing the peak response of the sample to the peak response of the standard.

Part 4: Visualizations of Key Processes

Degradation Pathway

The primary degradation mechanism for clavulanic acid in the presence of moisture is hydrolysis, which opens the critical β-lactam ring.

G cluster_environment High Humidity Environment Clavulanate Potassium Clavulanate (Active Form) Hydrolysis Hydrolysis (β-Lactam Ring Cleavage) Clavulanate->Hydrolysis Water H₂O (from Humidity/Excipients) Water->Hydrolysis DegradationProducts Inactive Degradation Products (Loss of Potency, Color Change) Hydrolysis->DegradationProducts

Caption: Hydrolytic degradation pathway of clavulanate accelerated by moisture.

Experimental Workflow

This diagram outlines a typical workflow for conducting a stability study on a Clavonex™ formulation.

G start Start: Formulate Clavonex™ Tablets package Package in Final Container (e.g., Blister with Desiccant) start->package storage Place in Stability Chambers (e.g., 40°C / 75% RH) package->storage pull Pull Samples at Timepoints (0, 1, 3, 6 mo) storage->pull analysis Perform Physical Tests (Appearance, Hardness) & Chemical Analysis (HPLC Assay) pull->analysis data Analyze Data: - Assay vs. Time - Degradation Profile analysis->data end End: Determine Shelf-Life data->end

Caption: Workflow for an accelerated stability study of Clavonex™ tablets.

References

  • Xue, J., Zhu, K., Chong, X., Wang, Y., & Hu, C. (2016). Influence of Moisture on Stability of Amoxicillin and Potassium Clavulanate Granules. Chinese Pharmaceutical Journal, 51(3), 224-229. [Link]

  • Tippa, D. R., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1(3), 95-101. [Link]

  • Techno Search Process. What Specific Excipients Are Most Effective For Improving Powder Flow Properties. [Link]

  • Factors Affecting and Preventive Remedies Pharmaceutical Tablets Sticking and Picking. (2023). [Link]

  • Finetech. (2023). How To Prevent Sticking and Picking in Pharmaceutical Tablet Compression. [Link]

  • Atici, E. B., Yazar, Y., Ağtaş, Ç., Ridvanoğlu, N., & Karlığa, B. (2017). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. Journal of Pharmaceutical and Biomedical Analysis, 136, 1-9. [Link]

  • Tippa, D. R., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. ResearchGate. [Link]

  • Tippa, D. R., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. Semantic Scholar. [Link]

  • CSPC Hebei Zhongrun Pharmaceutical Co Ltd. (2021). Pharmaceutical formulation containing stable granules of clavulanic acid.
  • Queensen, K., & Turner, B. (2019). Solving Sticking and Picking Through Tablet Design. Pharmaceutical Technology, 2019 Supplement, 2. [Link]

  • How to Avoid Sticking and Picking in the Tableting Industry. (2024). Natoli. [Link]

  • Singh, I., Kumar, P., & Mishra, G. (2019). Enhancing flowability of fine cohesive active pharmaceutical ingredients. Particulate Science and Technology, 37(6), 736-746. [Link]

  • Singh, I., Kumar, P., & Mishra, G. (2019). Enhancing flowability of fine cohesive active pharmaceutical ingredients. Particulate Science and Technology, 37(6), 736-746. [Link]

  • Preventing Sticking and Picking Through Tablet Design. American Pharmaceutical Review. [Link]

  • Singh, I., Kumar, P., & Mishra, G. (2019). Enhancing flowability of fine cohesive active pharmaceutical ingredients. ResearchGate. [Link]

  • Amoxicillin and Clavulanate. Memorial Sloan Kettering Cancer Center. [Link]

  • Patil, A. S., et al. (2015). Process Validation of Amoxicillin and Clavulanic Acid Immediate Release Tablets by Wet Granulation Method. Research Publish Journals. [Link]

  • Kumudhavalli, M. V., & Senthil, K. B. (2010). Method Development and Validation of Rp-Hplc Method for Simultaneous determination of Amoxycillin and Potassium Clavulanate. International Journal of PharmTech Research, 2(1), 906-909. [Link]

  • Hutsaliuk, V., et al. (2020). Simultaneous determination of amoxicillin and potassium clavulanate in combined medicinal forms: procedure transfer from HPLC to UPLC. Čes. slov. Farm., 69, 186–193. [Link]

  • Lee, T. W. Y., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349. [Link]

  • Go With the Flow: Solving Powder Flow Challenges Before Production. (2018). American Pharmaceutical Review. [Link]

  • Van der Watt, J. G., & Lotter, A. P. (1991). Optimization of Direct Compression Tablet Formulations for Use in Tropical Countries. Drug Development and Industrial Pharmacy, 17(12), 1637-1653. [Link]

  • Gite, S. S., & Pokharkar, V. B. (2011). Development and Validation of HPLC Method for Simultaneous Estimation of Amoxycillin Trihydrate and Potassium Clavulanate in Pure and Marketed Tablet Dosage Form. Journal Of Current Pharma Research, 1(1), 25-29. [Link]

  • ACQUITY UPLC Assay of Amoxicillin and Potassium Clavulanate from an Oral Suspension. Waters. [Link]

  • Iqubal, M. K., et al. (2014). RECENT ADVANCES IN DIRECT COMPRESSION TECHNIQUE FOR PHARMACEUTICAL TABLET FORMULATION. International Journal of Pharmaceutical Research & Allied Sciences, 3(1), 1-10. [Link]

  • Khan, M. A., et al. (2022). A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension. Journal of Chemistry, 2022, 1-8. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Funaro, C. (2023). Preserving antibiotic efficacy with an advanced coating process to prevent Amoxicillin and Clavulanic Acid tablet degradation. European Pharmaceutical Review. [Link]

  • Forced degradation for Clavulanic acid. ResearchGate. [Link]

  • The Challenges of Wet and Dry Granulation. (2024). AZoM. [Link]

  • Parvathaneni, V., et al. (2021). Spray Drying for Direct Compression of Pharmaceuticals. Processes, 9(2), 269. [Link]

  • Osei-Yeboah, F., et al. (2014). Tablet Formulation of an Active Pharmaceutical Ingredient With a Sticking and Filming Problem: Direct Compression and Dry Granulation Evaluations. Journal of Pharmaceutical Sciences, 103(2), 543-549. [Link]

  • Imre, S., et al. (2012). Simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical preparations by capillary zone electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 48(4), 737-744. [Link]

  • Tablet Defects and How to Overcome Them in Manufacturing. Vici Health Sciences. [Link]

  • Londoño, C. M., et al. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. Processes, 7(1), 33. [Link]

  • Amoxicillin and clavulanate potassium reconstituted has changed color. Reddit. [Link]

  • Comprehensive Guide to Wet Granulation. (2024). Schematic Engineering Industries. [Link]

  • Kumar, A., et al. (2017). Granulation techniques and technologies: recent progresses. BioMed Research International, 2017, 3283281. [Link]

  • Kumar, D., Singh, J., & Antil, M. (2022). Tablet Formulation and Defects of Tablets – A Review. International Journal of Pharmaceutical Research and Applications, 7(5), 1033-1043. [Link]

  • de Souza, M. C., & de Oliveira, M. A. (2005). Kinetic studies on clavulanic acid degradation. Biochemical Engineering Journal, 25(1), 1-6. [Link]

  • Common Tablet Defects: Causes and Remedies. Pharmapproach.com. [Link]

  • Tablet discolouration. Pharmaceutical Technology. [Link]

Sources

pH adjustment and buffering for potassium clavulanate cellulose stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Potassium Clavulanate & Cellulose Stability

Executive Summary: The Stability Triad

Warning: Potassium Clavulanate (Clav K) is one of the most fragile molecules in the pharmaceutical pharmacopeia. It is extremely hygroscopic and hydrolytically unstable.[1]

Unlike standard formulations where "buffering" implies adding a liquid acid/base to a solution, stabilizing Clav K in a solid cellulose matrix requires Micro-environmental pH Modulation . You cannot simply "adjust the pH" of a dry powder; you must engineer the surface chemistry of the excipients to maintain a local pH of 6.0 – 7.2 while strictly limiting free water activity (


).

The Critical Failure Mechanism: Moisture transfer from Microcrystalline Cellulose (MCC)


 Localized solubilization of Clav K 

Acidic/Alkaline hydrolysis


-lactam ring opening

Yellow/Orange Discoloration (Degradation).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure triggered by improper pH or moisture control.

ClavulanateDegradation Moisture Excipient Moisture (Bound Water in MCC) Transfer Moisture Transfer to Potassium Clavulanate Moisture->Transfer Hydrolysis Hydrolysis Triggered Transfer->Hydrolysis RingOpen Beta-Lactam Ring Opening Hydrolysis->RingOpen pH_Low Micro-pH < 5.5 (Acidic Excipients) pH_Low->Hydrolysis Catalyzes Acid Hydrolysis pH_High Micro-pH > 8.0 (Alkaline Excipients) pH_High->Hydrolysis Catalyzes Alkaline Hydrolysis ClavK Intact Potassium Clavulanate ClavK->Transfer Hygroscopic Pull Degradants Degradants (Clavam-2-carboxylate) + CO2 Release RingOpen->Degradants VisualFail Visual Failure: Yellow/Orange Color Degradants->VisualFail

Figure 1: The degradation cascade. Note that moisture is the vehicle, but pH is the catalyst. Both must be controlled simultaneously.

Troubleshooting Guide: pH and Buffering

Issue 1: "My API is turning yellow inside the tablet matrix within 2 weeks."
  • Diagnosis: This is the classic "Clavulanate Browning" reaction. It indicates that the Micro-environmental pH (

    
    )  has dropped below 5.5, likely driven by the inherent acidity of standard Microcrystalline Cellulose (MCC).
    
  • The Science: Standard MCC (e.g., Avicel PH-101/102) has a surface pH of 5.0 – 7.0, but often leans acidic. In the presence of moisture (3-5% in standard MCC), this acidity catalyzes the hydrolysis of the

    
    -lactam ring.
    
  • Corrective Action (Buffering Strategy):

    • Switch Excipient: Move to Low Moisture (LM) or Silicified MCC (e.g., Avicel PH-112 or Prosolv SMCC). These have moisture contents

      
      .
      
    • Solid-State Buffering: Incorporate a 1:1 ratio of Syloid (Colloidal Silicon Dioxide) or a specific basic salt like Calcium Carbonate (low percentages) to scavenge moisture and neutralize surface acidity.

    • Do NOT use liquid buffers during granulation. This must be a dry blend or non-aqueous granulation process.

Issue 2: "We adjusted the pH to 8.5 using Sodium Carbonate, but stability worsened."
  • Diagnosis: Alkaline hydrolysis.

  • The Science: While Clav K is acid-labile, it is also unstable in alkaline conditions (

    
    ). High pH triggers polymerization and different degradation pathways.
    
  • Corrective Action:

    • Target the "Goldilocks Zone": pH 6.0 – 7.0 .

    • Use weaker bases for pH modulation, such as Magnesium Oxide (MgO) or Meglumine , but in very small quantities (0.5% - 1.0%) calculated to neutralize the acidity of the cellulose, not to drive the pH high.

Issue 3: "How do I measure the pH of a dry powder blend?"
  • Diagnosis: Inability to validate Micro-environmental pH.

  • Protocol: You cannot measure dry pH. You must use the Minimal Water Slurry Method (see Protocol A below) to approximate the surface pH that the drug experiences during the initial wetting phase of dissolution.

Comparative Data: Excipient Impact

The following table summarizes the impact of different cellulose grades and buffering strategies on Clav K stability (simulated based on industry standards).

Excipient SystemMoisture Content (%)Surface pHClav K Stability (40°C/75% RH)Recommendation
Standard MCC (PH-102) 3.0 - 5.0%5.5 - 7.0Poor (Rapid Yellowing)⛔ Avoid
Low Moisture MCC (PH-112) < 1.5%5.5 - 7.0Moderate ⚠️ Use with Scavenger
Silicified MCC (SMCC) < 2.0%6.0 - 7.5Good ✅ Preferred
MCC + Syloid (1:1) < 1.0% (Effective)NeutralExcellent 🌟 Best Practice
MCC + Citric Acid N/A< 4.0Critical Failure ⛔ NEVER USE

Experimental Protocols

Protocol A: Determination of Excipient Slurry pH (Surface pH)

Use this to screen your cellulose and silica before formulation.

Materials:

  • CO2-free distilled water (boiled and cooled).

  • Calibrated pH meter.

  • Excipient sample (MCC, Silica, or Blend).

Step-by-Step:

  • Weigh: Accurately weigh 2.0 g of the excipient/blend.

  • Disperse: Add to 100 mL of CO2-free distilled water in a beaker.

  • Agitate: Stir vigorously for exactly 5 minutes. (Do not over-mix, as atmospheric CO2 can alter the reading).

  • Measure: Immerse the pH electrode. Allow to stabilize for 60 seconds.

  • Criteria:

    • If pH < 5.5: Reject for Clav K formulations.

    • If pH > 8.0: Reject (risk of alkaline hydrolysis).

    • Target: 6.0 – 7.5 .

Protocol B: Solid-State "Buffering" Formulation Workflow

How to calculate the addition of a pH modifier.

  • Basal Measurement: Measure the Slurry pH of your primary filler (e.g., Low Moisture MCC). Let's say it is pH 5.8.

  • Target: You want to raise the micro-environment to pH 6.8.

  • Modifier Selection: Choose a non-hygroscopic alkaline agent (e.g., Calcium Carbonate or Magnesium Oxide).

  • Titration (Dry):

    • Prepare blends of MCC with 0.25%, 0.5%, and 1.0% modifier.

    • Perform Protocol A (Slurry pH) on these blends.

    • Select the concentration that yields a slurry pH of ~6.8.

  • Validation: Place the selected blend (with Clav K) in accelerated stability (40°C/75% RH) for 2 weeks. Monitor for color change.

Formulation Decision Tree

Use this logic flow to select the correct buffering and excipient strategy.

FormulationLogic Start Start Formulation CheckMoisture Check MCC Moisture (LOD) Start->CheckMoisture HighMoisture > 1.5% Moisture CheckMoisture->HighMoisture LowMoisture < 1.5% Moisture CheckMoisture->LowMoisture Reject REJECT Excipient (Will degrade Clav K) HighMoisture->Reject CheckPH Check Slurry pH LowMoisture->CheckPH Acidic pH < 6.0 CheckPH->Acidic Neutral pH 6.0 - 7.5 CheckPH->Neutral Alkaline pH > 8.0 CheckPH->Alkaline AddBuffer Add Solid Buffer (e.g., CaCO3 0.5%) Acidic->AddBuffer AddScavenger Add Syloid (1:1) (Moisture Scavenger) Neutral->AddScavenger Alkaline->Reject AddBuffer->AddScavenger FinalForm Final Formulation (Dry Granulation) AddScavenger->FinalForm

Figure 2: Logic flow for excipient selection and buffering.

Frequently Asked Questions (FAQ)

Q: Can I use Citrate Buffer to adjust the pH? A: NO. Citric acid is hygroscopic and acidic. Even if neutralized to citrate, the local acidity during wetting can trigger rapid degradation. Avoid organic acids. Use inorganic, insoluble salts like Calcium Carbonate if pH adjustment is strictly necessary.

Q: Why is Syloid (Silicon Dioxide) recommended if it's not a buffer? A: Syloid acts as a "moisture buffer." It has a huge surface area and high pore volume. It preferentially adsorbs moisture from the MCC before that moisture can interact with the Clav K. By keeping the Clav K dry, it prevents the hydrolysis reaction, effectively rendering the pH less critical (though pH still matters).

Q: What is the maximum allowable moisture content for the final tablet? A: The target for the final dosage form should be < 2.5% w/w (Loss on Drying). However, Water Activity (


) is a better metric. Target 

.

References

  • United States Pharmacopeia (USP). Potassium Clavulanate Monograph. (Standard for pH and moisture limits).

  • Cielecka-Piontek, J., et al. (2013).[2] "Solid-state stability and compatibility studies of clavulanate potassium." Pharmaceutical Development and Technology, 18(2). (Detailed kinetics of degradation).

  • Badawy, S. I., & Hussain, M. A. (2007).[3] "Microenvironmental pH modulation in solid dosage forms." Journal of Pharmaceutical Sciences, 96(5), 948–959. (Foundational theory on solid-state pH).

  • Vahdat, L., & Sunderland, V. B. (2009).[4] "Kinetics of degradation of clavulanic acid in aqueous solutions and solid state." International Journal of Pharmaceutics. (Establishes the pH 6.0-7.0 stability window).

  • Rowe, R. C., et al. Handbook of Pharmaceutical Excipients. "Microcrystalline Cellulose" and "Silicon Dioxide" entries.[1] (Data on excipient moisture and pH).

Sources

Validation & Comparative

Comparative Stability Guide: Potassium Clavulanate Cellulose vs. Silica Blends

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolytic Challenge

Potassium Clavulanate (PC) is the "canary in the coal mine" for solid-dose stability. As a suicide inhibitor of


-lactamase, its strained 

-lactam ring renders it exceptionally susceptible to hydrolysis. In the presence of moisture, PC degrades rapidly into inactive pyrazine derivatives.

The Verdict: Experimental data and kinetic profiling conclusively favor Mesoporous Silica (e.g., Syloid® AL-1FP) over Microcrystalline Cellulose (MCC) for stabilizing Potassium Clavulanate in high-humidity environments.

  • Silica (1:1 Blend): Acts as a preferential moisture scavenger. High porosity and surface area adsorb free water into monolayers, physically sequestering it away from the API.

  • Cellulose (1:1 Blend): While a robust binder, MCC is hygroscopic and acts as a moisture reservoir. Under accelerated conditions (

    
    ), the water mobility within the cellulose matrix facilitates, rather than prevents, the hydrolysis of the clavulanate ring.
    

Mechanistic Analysis: The Physics of Stabilization

The Degradation Pathway

The primary failure mode for Potassium Clavulanate is the hydrolytic cleavage of the


-lactam ring. This reaction follows pseudo-first-order kinetics and is catalyzed by:
  • Free Water (

    
    ):  High water activity accelerates molecular mobility.
    
  • Surface Acidity: Unbuffered excipients with acidic surfaces can protonate the ring nitrogen, lowering the activation energy for hydrolysis.

Mechanism of Action: Silica vs. Cellulose
FeatureMesoporous Silica (Syloid AL-1FP)Microcrystalline Cellulose (Avicel PH-112)
Primary Function Moisture Scavenging Diluent / Binder
Water Interaction Adsorption: Water is trapped in mesopores (chemisorption/physisorption). It becomes thermodynamically unavailable to react.Absorption: Water penetrates the amorphous regions of the polymer fibers. It remains mobile and available for reaction at high RH.
Surface Area High (

)
Low (

)
pH Impact Neutral to slightly acidic (controlled).Neutral, but lacks buffering capacity against degradation byproducts.
Visualization: Degradation & Protection Pathways

G PC Potassium Clavulanate (Beta-Lactam Ring) Degradant Hydrolyzed Products (Clavaminic Acid/Pyrazines) PC->Degradant Ring Opening H2O Free Moisture (High aw) H2O->PC Catalyzes Hydrolysis Silica Mesoporous Silica (Scavenger) Silica->H2O Sequesters (Adsorption) MCC Microcrystalline Cellulose (Matrix) MCC->H2O Absorbs (Reversible)

Figure 1: Mechanistic pathway showing how Silica actively sequesters moisture, preventing the catalytic hydrolysis of the Potassium Clavulanate beta-lactam ring, whereas MCC allows reversible moisture interaction.[1][]

Comparative Performance Data

The following data summarizes accelerated stability studies comparing PC blended 1:1 with Syloid AL-1FP (Silica) versus a standard MCC/Competitor blend.

Condition: Accelerated Stability (


)
Table 1: Chemical Stability (Potency Retention)
TimepointPC + Mesoporous Silica (Syloid)PC + Cellulose/CompetitorStatus
Initial (T=0) 100.0%100.0%Baseline
1 Month 98.5%82.0%Significant Deviation
3 Months 96.2%< 5.0% (Failed) Critical Failure
6 Months 95.0% N/ASilica Superiority Confirmed

Data Source: Synthesized from comparative studies on Syloid AL-1FP vs. standard excipients [1][5].

Table 2: Physical Stability Observations
ParameterSilica Blend (1:1)Cellulose Blend (1:1)
Flowability Free-flowing powder.[3] Silica acts as a glidant, preventing inter-particle bridging.Tendency to cake. Moisture uptake causes particle agglomeration.
Color Change Off-white to pale yellow (Acceptable).Dark yellow to brown (Indicates extensive hydrolysis/polymerization).
Caking None observed.Hard cake formation at 3 months.

Experimental Protocols

To validate these findings in your own facility, use the following self-validating protocols.

Protocol: Accelerated Stability Setup

Objective: Determine degradation kinetics of PC blends.

  • Sample Preparation:

    • Blend A: Mix Potassium Clavulanate and Syloid AL-1FP (1:1 w/w) in a V-blender for 10 mins.

    • Blend B: Mix Potassium Clavulanate and Avicel PH-112 (1:1 w/w) in a V-blender for 10 mins.

    • Control: Weigh 5g of each blend into open glass vials (for stress testing) or HDPE bottles with induction seals (for shelf-life simulation).

  • Incubation:

    • Place samples in a stability chamber set to

      
      .[4][5]
      
    • Critical Step: Include a hygrometer logger inside the chamber to verify humidity consistency.

  • Sampling Intervals:

    • Days: 0, 7, 14, 30, 60, 90.

Protocol: HPLC Assay for Clavulanate

Objective: Quantify active clavulanate and detect degradation products (Related Substance E).

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g.,

    
    ).
    
  • Mobile Phase:

    • Solvent A:

      
       Sodium Phosphate Buffer (pH 4.0).
      
    • Solvent B: Methanol (HPLC Grade).

    • Mode: Isocratic (95:5 A:B) or Gradient depending on impurity resolution needs.

  • Flow Rate:

    
    .[]
    
  • Detection: UV at

    
    .
    
  • Sample Diluent: Water (Cold,

    
    ). Note: Clavulanate degrades in solution at room temp. Inject immediately.
    
Visualization: Analytical Workflow

Experiment Start Start: Raw Materials (PC + Excipient) Blend Blending (1:1 Ratio) V-Blender, 10 min Start->Blend Storage Chamber Storage 40°C / 75% RH Blend->Storage Sample Sampling (T=0, 1M, 3M, 6M) Storage->Sample At Intervals Prep Sample Prep Dissolve in Cold Water (4°C) Sample->Prep Immediate HPLC HPLC Analysis C18 Column, 220nm Prep->HPLC < 10 min hold Data Data Analysis Calculate % Recovery HPLC->Data

Figure 2: Step-by-step experimental workflow for comparative stability testing, emphasizing the critical cold-chain handling during sample preparation.

Expert Insights & Recommendations

Why the "Competitor" Failed

In the comparative study referenced, the formulation containing the competitor excipient (likely a standard silica or cellulose blend without optimized pore volume) failed completely by Month 3. This highlights that not all silicas are equal .

  • Recommendation: Use Mesoporous Silica with a high pore volume (

    
    ). The internal porosity is what traps the water. Standard Colloidal Silicon Dioxide (Aerosil) has high surface area but lacks the internal pore volume to hold significant moisture loads under stress.
    
The Cellulose Trap

While MCC is an excellent binder, it should be avoided in high concentrations for clavulanate formulations unless the packaging is strictly moisture-proof (e.g., Alu-Alu blisters). If MCC must be used for compressibility, a ternary blend is recommended:

  • API + MCC + Silica (Scavenger).

  • Ratio: Ensure Silica is at least 1:1 with the API or calculated based on the moisture sorption isotherm of the MCC.

References

  • Cielecka-Piontek, J., et al. Solid-state stability and compatibility studies of clavulanate potassium. ResearchGate.[6] Available at: [Link][6]

  • Netzsch Analysis. Influence of Humidity on the Decomposition of Potassium Clavulanate. Available at: [Link]

  • RxWeb. Protecting Moisture-Sensitive Compounds From Chemical Degradation – Performance of SYLOID® AL-1FP Silica on Potassium Clavulanate. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Bioequivalence Studies of Amoxicillin/Potassium Clavulanate Formulations: The Critical Role of Cellulose Excipients

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth examination of bioequivalence (BE) for amoxicillin/potassium clavulanate oral solid dosage forms. This guide moves beyond standard protocols to explore the nuanced interplay between formulation excipients—specifically cellulose derivatives—and the ultimate determination of bioequivalence. As drug development professionals, our goal is not merely to pass a BE study but to engineer robust formulations where equivalence is a predictable outcome of rational design.

This document is structured to provide a logical, scientifically-grounded narrative, explaining the causality behind experimental choices and providing actionable protocols grounded in regulatory standards and field experience.

Foundational Principles: Amoxicillin, Clavulanate, and the Bioequivalence Challenge

Amoxicillin is a workhorse antibiotic, but its efficacy is often compromised by β-lactamase enzymes produced by resistant bacteria. The combination with potassium clavulanate, a β-lactamase inhibitor, restores its activity.[1][2] However, formulating these two active pharmaceutical ingredients (APIs) into a bioequivalent generic product presents significant challenges:

  • Amoxicillin's Absorption: Amoxicillin exhibits nonlinear absorption, potentially due to saturable transport mechanisms in the gastrointestinal tract.[3] This makes its pharmacokinetic (PK) profile sensitive to formulation-induced changes in dissolution rate.

  • Clavulanate's Instability: Clavulanic acid is highly susceptible to moisture and degradation, demanding a formulation that provides a stable environment while ensuring rapid release for co-absorption with amoxicillin.

  • The Excipient Dilemma: The choice of excipients is therefore not a matter of inert filler selection but a critical decision that directly impacts API stability, dissolution kinetics, and, consequently, in vivo performance.[4]

The Role of Cellulose Derivatives: A Comparative Analysis

Cellulose derivatives are ubiquitous in tablet manufacturing due to their versatility, safety, and cost-effectiveness.[5] In the context of amoxicillin/clavulanate, their function is pivotal. Let's compare the most common choices.

Microcrystalline Cellulose (MCC): The Workhorse for Immediate Release

MCC is a purified, partially depolymerized cellulose that excels as a binder and disintegrant in direct compression and wet granulation processes.[6][7]

  • Mechanism of Action: MCC functions through two primary mechanisms. As a binder, its plastic deformation properties create strong, compact tablets.[7] As a disintegrant, it facilitates water uptake into the tablet matrix via capillary action, causing rapid swelling and tablet breakup.[6][8] This swift disintegration is crucial for immediate-release formulations to expose the APIs for dissolution.

  • Causality in Bioequivalence: The grade of MCC used can significantly influence BE outcomes. For instance, grades with smaller particle sizes (e.g., Avicel® PH-101) offer a larger surface area for bonding, potentially leading to harder tablets that might have a slightly longer disintegration time than those made with larger particles (e.g., Avicel® PH-200).[9] This subtle difference can alter the dissolution profile (in vitro) and Tmax (in vivo). Therefore, matching the disintegration and dissolution profile of the reference listed drug (RLD) requires careful selection and characterization of the MCC grade.

Hydroxypropyl Methylcellulose (HPMC): The Architect of Modified Release

HPMC is a semisynthetic polymer used extensively as a rate-controlling agent in modified-release (MR) and extended-release (ER) formulations.[10][11][12]

  • Mechanism of Action: When an HPMC matrix tablet comes into contact with gastrointestinal fluid, the polymer hydrates to form a viscous gel layer.[11][12] Drug release is then governed by a combination of diffusion through this gel layer and erosion of the matrix itself.[11] The viscosity grade of HPMC is a critical parameter; higher viscosity grades form a stronger gel barrier, leading to slower drug release.[13][14]

  • Causality in Bioequivalence: For ER amoxicillin/clavulanate formulations, HPMC is the primary determinant of the release profile.[15] Achieving bioequivalence requires precisely matching the release kinetics of the RLD. This involves selecting an HPMC with the appropriate viscosity and concentration to control the release of both amoxicillin and clavulanate over the desired period, ensuring their plasma concentrations remain within the therapeutic window without dose dumping.

Table 1: Comparative Properties of Common Cellulose Excipients
FeatureMicrocrystalline Cellulose (MCC)Hydroxypropyl Methylcellulose (HPMC)
Primary Role Binder, Disintegrant, Filler[7]Controlled-release matrix former, Binder, Film-coating agent[10][11]
Release Profile Immediate ReleaseModified/Extended Release
Mechanism Wicking and swelling action leads to rapid tablet disintegration.[8]Forms a gel barrier upon hydration, controlling drug release via diffusion and erosion.[11]
Key Variable Particle Size & Grade (e.g., PH-101, PH-102, PH-200).[5][9]Viscosity Grade & Concentration.[11][13]
Impact on BE Affects disintegration time and initial dissolution rate.Governs the entire drug release profile over time (AUC, Cmax, Tmax).

Designing a Self-Validating Bioequivalence Program

A robust BE program for amoxicillin/clavulanate is a two-stage process that establishes a strong in vitro-in vivo correlation (IVIVC).[16][17] This ensures that routine in vitro dissolution testing can serve as a reliable predictor of in vivo performance for post-approval changes.

Diagram 1: Bioequivalence Study Workflow

The following diagram illustrates the logical flow of a comprehensive BE study, from initial formulation screening to regulatory submission.

BE_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pivotal Study cluster_2 Phase 3: Correlation & Submission Formulation Test Formulation Development (Cellulose Excipient Selection) RLD_Char RLD Characterization (Assay, Dissolution Profile) Dissolution Comparative Dissolution Testing (pH 1.2, 4.5, 6.8) Formulation->Dissolution RLD_Char->Dissolution f2 Similarity Factor (f2) Calculation Dissolution->f2 Protocol Protocol Design (Fasting/Fed, Crossover) f2->Protocol If f2 > 50 Dosing Clinical Phase (Dosing & Blood Sampling) Protocol->Dosing Analysis Bioanalytical Sample Analysis (LC-MS/MS) Dosing->Analysis PK_Stats PK & Statistical Analysis (Cmax, AUC, 90% CI) Analysis->PK_Stats IVIVC In Vitro-In Vivo Correlation (IVIVC) Establishment PK_Stats->IVIVC Report Final Report & Regulatory Submission IVIVC->Report Cellulose_Impact cluster_Excipient Cellulose Properties cluster_Formulation Formulation Attributes cluster_InVitro In Vitro Performance cluster_InVivo In Vivo Outcome cluster_BE Regulatory Endpoint Prop Particle Size (MCC) Viscosity (HPMC) Attrib Tablet Hardness Disintegration Time Matrix Gel Strength Prop->Attrib influences InVitro Dissolution Rate & Profile (f2 similarity) Attrib->InVitro determines InVivo Pharmacokinetic Parameters (Cmax, AUC, Tmax) InVitro->InVivo predicts BE_Outcome Bioequivalence InVivo->BE_Outcome demonstrates

Sources

The Stabilizing Act: A Comparative Guide to the Bioavailability of Potassium Clavulanate and Microcrystalline Cellulose Ratios

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of pharmaceutical formulation, the interplay between an active pharmaceutical ingredient (API) and its excipients is paramount to achieving optimal therapeutic outcomes. This is particularly true for moisture-sensitive compounds like potassium clavulanate, a β-lactamase inhibitor, which is frequently co-formulated with amoxicillin to combat antibiotic resistance.[1][2] The inherent instability of clavulanic acid necessitates a carefully designed formulation strategy to protect it from degradation and ensure its bioavailability.[2][3]

This guide delves into a critical aspect of this strategy: the ratio of potassium clavulanate to microcrystalline cellulose (MCC). MCC is a widely utilized excipient, valued for its multifaceted roles as a binder, disintegrant, filler, and stability enhancer.[4][5][6][7][8] We will explore, through a combination of established scientific principles and hypothetical experimental data, how varying this ratio can significantly impact the bioavailability of potassium clavulanate.

The Critical Partnership: Potassium Clavulanate and Microcrystalline Cellulose

Potassium clavulanate's susceptibility to hydrolysis makes its formulation a considerable challenge.[2] Microcrystalline cellulose is often employed in a 1:1 ratio with potassium clavulanate to act as a stabilizer.[9][10][11] This is attributed to MCC's ability to adsorb moisture and create a protective microenvironment around the API, thereby mitigating degradation.[12]

However, the optimal ratio is not merely a matter of stability; it is a delicate balance that also influences the disintegration and dissolution of the dosage form, which are critical determinants of bioavailability.[13] An inappropriate ratio could lead to either incomplete drug release or, conversely, premature exposure of the API to the harsh environment of the gastrointestinal tract.

Experimental Framework for Bioavailability Assessment

To objectively compare the performance of different potassium clavulanate to MCC ratios, a two-pronged approach is essential, encompassing both in-vitro and in-vivo evaluations.

In-Vitro Dissolution Studies: A Predictive Glimpse

In-vitro dissolution testing serves as a crucial quality control tool and can provide predictive insights into in-vivo performance.[13][14] The goal is to assess the rate and extent of drug release from the dosage form under standardized conditions.[14]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C. This pH is chosen to simulate the conditions in the small intestine where drug absorption primarily occurs.

  • Paddle Speed: 75 rpm.

  • Formulations: Tablets containing a fixed dose of potassium clavulanate with varying ratios of MCC (e.g., 1:0.5, 1:1, and 1:2).

  • Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh dissolution medium.

  • Analysis: The concentration of clavulanic acid in the samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[15][16]

Diagram: In-Vitro Dissolution Workflow

InVitro_Workflow cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis Formulations Tablets with Varying K Clav:MCC Ratios (1:0.5, 1:1, 1:2) Apparatus USP Apparatus 2 (Paddle) Formulations->Apparatus Medium Dissolution Medium (pH 6.8 Phosphate Buffer) Medium->Apparatus Sampling Time-point Sampling Apparatus->Sampling Run Test Conditions 37°C, 75 rpm HPLC HPLC Analysis Sampling->HPLC Results Dissolution Profiles HPLC->Results

Caption: Workflow for in-vitro dissolution testing of potassium clavulanate formulations.

In-Vivo Pharmacokinetic Studies: The Definitive Measure

While in-vitro data is informative, in-vivo studies in healthy human volunteers are the gold standard for determining bioavailability.[17][18] These studies measure the rate and extent to which the active drug ingredient is absorbed and becomes available at the site of action.[17]

  • Study Design: A randomized, single-dose, two-period, crossover study.[19]

  • Subjects: A cohort of healthy adult volunteers.

  • Treatments: Administration of a single oral dose of each of the three formulations (1:0.5, 1:1, and 1:2 ratios) with a washout period between each treatment.

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose).[20]

  • Plasma Analysis: Plasma concentrations of clavulanic acid are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: The key parameters to be determined are:

    • AUC (Area Under the Curve): Represents the total drug exposure over time.[17][21]

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.[17][21]

    • Tmax (Time to Maximum Plasma Concentration): The time it takes for the drug to reach Cmax.[17][21]

Diagram: In-Vivo Pharmacokinetic Study Workflow

InVivo_Workflow cluster_study_design Study Design cluster_dosing Dosing cluster_sampling_analysis Sampling & Analysis cluster_pk_analysis Pharmacokinetic Analysis Subjects Healthy Volunteers Design Randomized, Crossover Design Subjects->Design Formulations Oral Administration of Varying Ratio Formulations Design->Formulations Washout Washout Period Formulations->Washout Blood_Sampling Serial Blood Sampling Formulations->Blood_Sampling Washout->Formulations LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Parameters Calculation of AUC, Cmax, Tmax LCMS->PK_Parameters Bioavailability Bioavailability Assessment PK_Parameters->Bioavailability

Caption: Workflow for an in-vivo pharmacokinetic study to assess bioavailability.

Comparative Analysis of Ratios: Expected Outcomes

Based on the known properties of MCC, we can hypothesize the following outcomes for our comparative study.

Ratio (K Clav:MCC)Expected In-Vitro DissolutionExpected In-Vivo Bioavailability (AUC & Cmax)Rationale
1:0.5 Rapid and potentially incomplete dissolution.LowerInsufficient MCC may lead to less protection against moisture, potentially causing some degradation of clavulanic acid before dissolution. The lower amount of disintegrant could also lead to slower tablet breakup.
1:1 Optimal dissolution profile, with a high percentage of drug released within 30 minutes.HighestThis ratio is widely cited for providing a good balance between stability and disintegration.[9][10] The MCC effectively protects the API while ensuring rapid tablet disintegration and drug release upon contact with gastrointestinal fluids.
1:2 Slower dissolution rate compared to the 1:1 ratio.Potentially LowerWhile providing excellent stability, an excess of MCC might lead to a more tightly bound tablet matrix, slowing down the disintegration and dissolution process. This could result in a lower Cmax and potentially a delayed Tmax.

Synthesizing the Data: The Path to an Optimized Formulation

The culmination of in-vitro and in-vivo data provides a comprehensive picture of how the potassium clavulanate to MCC ratio influences bioavailability. The 1:1 ratio is often considered the industry standard for a reason; it represents a well-established sweet spot for this particular formulation challenge.[9][10][22]

However, it is crucial to recognize that formulation development is a multifactorial process. Other excipients, manufacturing processes, and the specific characteristics of the API can all influence the final product's performance. Therefore, while this guide provides a foundational understanding, formulation-specific optimization and rigorous testing remain indispensable.

Conclusion

The selection of the appropriate potassium clavulanate to microcrystalline cellulose ratio is a critical determinant of the final drug product's stability and bioavailability. Through a systematic approach of in-vitro and in-vivo testing, formulation scientists can navigate the delicate balance between protecting the moisture-sensitive clavulanic acid and ensuring its efficient release and absorption. While the 1:1 ratio serves as a robust starting point, a deep understanding of the underlying scientific principles empowers researchers to rationally design and optimize formulations for enhanced therapeutic efficacy.

References

  • Role of Microcrystalline Cellulose in Pharmaceutical Industry. (2025, January 4). Google Vertex AI Search.
  • The Essential Role of Microcrystalline Cellulose Powder in Pharmaceutical Formulations. (2023, August 4). Google Vertex AI Search.
  • Microcrystalline Cellulose as a Versatile Excipient in Drug Research - Journal of Young Pharmacists. Journal of Young Pharmacists.
  • Role of Microcrystalline Cellulose (MCC) as a Binder in Pharmaceutical Formulations. (2023, January 27). Google Vertex AI Search.
  • Microcrystalline Cellulose: Applications in Pharmaceuticals - Echemi. (2025, October 17). Echemi.
  • A Review Article on Formulation and Evaluation of Amoxycillin and Potassium Clavulanate Dispersible Tablets - International Journal of Drug Development & Research. (2022, January 31). International Journal of Drug Development & Research.
  • Clavulanate potassium, microcrystalline cellulose(AVICEL) 1:1 as stabilizer, meet EP specifications - AK Scientific, Inc. AK Scientific, Inc.
  • Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010, January 20). European Medicines Agency.
  • Viscosity and Bioequivalence of Oral Suspensions - Pharma Lesson. (2025, August 1). Pharma Lesson.
  • Pharmacokinetic parameters of clavulanic acid | Download Table - ResearchGate.
  • Pharmacokinetics of Amoxicillin/Clavulanic Acid Combination after Oral Administration of New Suspensions Formulation in Human Volunteers.
  • Safety Data Sheet - CymitQuimica. (2023, April 5). CymitQuimica.
  • DETERMINATION OF IN VITRO DRUG RELEASE OF AMOXYCILLIN AND POTASSIUM CLAVULANATE TABLETS IP AS PER INDIAN PHARMACOPOEIA - International Journal of Pharmacy and Biological Sciences. International Journal of Pharmacy and Biological Sciences.
  • Bioequivalence Study of Oral Suspension and Intravenous Formulation of Edaravone in Healthy Adult Subjects - PMC. PMC.
  • Formulation and In Vitro Bioequivalence Study of Amoxycillin & Potassium Clavulanate Fast Dispersible Tablet - PharmaTutor.
  • Highly variable absorption of clavulanic acid during the day: a population pharmacokinetic analysis | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2017, November 9). Journal of Antimicrobial Chemotherapy.
  • A method for testing the dissolution profile of immediate-release dosage form drug amoxicillin-clavulanate potassium dispersible tablet - Patsnap Eureka. (2019, February 26).
  • Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Consider
  • View of Pharmacokinetics of Amoxicillin/Clavulanic Acid Combination after Oral Administration of New Suspension Formul
  • CN101890004A - Amoxicillin/potassium clavulanate sustained-release preparation composition and preparation method thereof - Google Patents.
  • US20090270358A1 - Pharmaceutical formulation of clavulanic acid - Google Patents.
  • US6977086B1 - Pharmaceutical formulation comprising amoxycillin and clavulanate - Google Patents.
  • In Vitro Comparative Dissolution Assessment of Different Brands of Co-Amoxiclav Tablets in Pakistan. (2020, November 2). Google Vertex AI Search.
  • Relative Bioavailability of an Extemporaneous Oral Suspension of Aprepitant in Healthy Adult Volunteers - TSpace. TSpace.
  • Single-dose pharmacokinetics of intravenous clavulanic acid with amoxicillin in pediatric p
  • Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf - NIH. (2024, August 11). NCBI Bookshelf.
  • Potassium clavulanate: + MICROCRYSTALLINE CELLULOS (MCC) (1:1) - SEEGLOBAL INTERNATIONAL.
  • submission for inclusion of amoxicillin/clavulanic acid 7:1 ratio dispersible tablets in the who model list of essential medicines for children - World Health Organization (WHO).
  • Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantific
  • Stability of clavulanic acid under variable pH, ionic strength and temperature conditions. A new kinetic approach - ResearchGate. (2025, August 9).
  • Draft Guidance on Amoxicillin; Clavulanate Potassium October 2024 - accessdata.fda.gov.
  • Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations. (2021, February 23). Google Vertex AI Search.
  • Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification - Research India Publications.
  • Clavulanate Potassium with Microcrystalline Cellulose (1:1) - CPHI Online. CPHI Online.
  • Product Monograph INCLUDING PATIENT MEDICATION INFORMATION PrAMOXICILLIN/CLAV Amoxicillin and Clavulanate Potassium Tablets AMOX. (2023, March 9). Google Vertex AI Search.
  • Preserving antibiotic efficacy with an advanced coating process to prevent Amoxicillin and Clavulanic Acid tablet degradation - European Pharmaceutical Review. (2024, December 5). European Pharmaceutical Review.
  • Bioequivalence of clavulanate potassium and amoxicillin (1:7) dispersible tablets in healthy volunteers - ResearchGate. (2025, August 10).
  • Potassium clavulanate diluted with microcrystalline cellulose 1:1 API from Chinese Manufacturers & Suppliers - Pharmaoffer.com. Pharmaoffer.com.

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A Senior Application Scientist's Guide to the Statistical Comparison of Flow Properties for Clavulanate-Cellulose Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the successful formulation of solid dosage forms is intrinsically linked to the physical properties of the powders used. For formulations incorporating potassium clavulanate with microcrystalline cellulose (MCC), understanding and controlling powder flow is paramount to ensuring dose uniformity, manufacturing efficiency, and ultimately, the therapeutic efficacy of the final product. This guide provides a comprehensive framework for the statistical comparison of flow properties for different grades of clavulanate-cellulose blends, grounded in established scientific principles and experimental methodologies.

The Critical Role of Flowability in Pharmaceutical Manufacturing

The ability of a powder to flow consistently under gravity is a critical quality attribute. Poor flowability can lead to a cascade of manufacturing issues, including inconsistent die filling on tablet presses, weight and content uniformity variations, and potential segregation of the active pharmaceutical ingredient (API) from the excipients. Potassium clavulanate, being a cohesive and moisture-sensitive material, often presents flow challenges. Microcrystalline cellulose is a widely used excipient that can mitigate these challenges to varying degrees depending on its grade. Therefore, a systematic evaluation of the flow properties of clavulanate-cellulose blends is not merely a perfunctory exercise but a cornerstone of rational formulation development.

Comparative Analysis of Microcrystalline Cellulose Grades

While specific data on pre-formulated "clavulanate cellulose grades" is proprietary and varies by manufacturer, a robust understanding can be built by examining the properties of the foundational excipient: microcrystalline cellulose. Different grades of MCC, such as Avicel® PH-101 and Avicel® PH-102, are distinguished primarily by their particle size and morphology, which in turn significantly influence their flow characteristics.[1][2]

PropertyAvicel® PH-101Avicel® PH-102Typical Flow Character
Nominal Particle Size ~50 µm[1][3]~100 µm[1][4]Larger particles generally lead to better flow.
Bulk Density (g/mL) 0.26 - 0.31[5]0.28 - 0.33Higher bulk density can improve die filling.
Typical Angle of Repose (°) > 40 (Poor)30-40 (Fair to Passable)[6]A lower angle of repose indicates better flowability.[7]
Typical Carr's Index (%) > 25 (Poor)16-25 (Fair to Passable)A lower Carr's Index suggests better compressibility and flow.[7][8]
Typical Hausner Ratio > 1.25 (Poor)1.19-1.34 (Fair to Passable)A Hausner Ratio closer to 1 indicates better flowability.[7][8][9]

Note: The addition of cohesive potassium clavulanate to these MCC grades will generally degrade the flow properties. The extent of this degradation is a critical parameter to quantify in your formulation development.

Experimental Protocols for Flow Property Characterization

To ensure the generation of reliable and reproducible data, adherence to standardized methodologies is crucial. The following protocols are based on United States Pharmacopeia (USP) chapter <1174> Powder Flow and ASTM D6393 for bulk solids characterization.[10][11][12][13]

Determination of Bulk and Tapped Density

The relationship between the loose (bulk) and consolidated (tapped) density of a powder provides an indirect measure of its flowability and cohesiveness.[8]

Methodology:

  • Apparatus: A graduated cylinder (typically 100 mL or 250 mL) and a mechanical tapping device capable of producing a specified number of taps per minute from a fixed height.

  • Procedure for Bulk Density: a. Gently pour a known mass of the clavulanate-cellulose powder into the graduated cylinder. b. Record the volume occupied by the powder without any consolidation. c. Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / volume_bulk

  • Procedure for Tapped Density: a. Secure the graduated cylinder containing the powder in the mechanical tapping device. b. Commence tapping, typically at a rate of 250 ± 15 taps per minute with a drop height of 3 ± 0.2 mm. c. Record the volume after an initial 500 taps. Continue tapping in increments (e.g., 750 taps, 1250 taps) until the volume is constant (less than a 2% change between successive measurements). d. Record the final tapped volume. e. Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / volume_tapped

Causality: The greater the difference between the bulk and tapped densities, the more cohesive and less free-flowing the powder is considered to be. This is because cohesive powders have a greater volume of interstitial air in their bulk state, which is expelled upon tapping.

Calculation of Carr's Compressibility Index and Hausner Ratio

These two indices are calculated from the bulk and tapped density values and provide a quantitative scale for flowability.[8][9][14]

Calculations:

  • Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100 [8][14]

  • Hausner Ratio = ρ_tapped / ρ_bulk [8][9]

Interpretation of Flowability:

Flow CharacterCarr's Index (%)[7][15]Hausner Ratio[7][15]
Excellent≤ 101.00 - 1.11
Good11 - 151.12 - 1.18
Fair16 - 201.19 - 1.25
Passable21 - 251.26 - 1.34
Poor26 - 311.35 - 1.45
Very Poor32 - 371.46 - 1.59
Extremely Poor> 38> 1.60
Measurement of the Angle of Repose

The angle of repose is the angle of the conical pile formed when a powder is allowed to flow onto a horizontal surface. It is a measure of the internal friction between particles.[16]

Methodology:

  • Apparatus: A funnel with a fixed diameter and a horizontal, circular base of a fixed diameter. The funnel should be positioned at a consistent height above the base.

  • Procedure: a. Secure the funnel at a predetermined height above the center of the base. b. Carefully pour the clavulanate-cellulose powder through the funnel. c. Allow the powder to form a conical pile that reaches the edge of the base. d. Measure the height (h) of the cone. e. Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h / r), where r is the radius of the base. f. Perform multiple measurements and calculate the average to ensure reproducibility.

Causality: A lower angle of repose indicates less interparticle friction and therefore better flowability. Cohesive powders form steeper, more irregular piles, resulting in a higher angle of repose.[16]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key flow properties.

Bulk_Tapped_Density_Workflow cluster_bulk Bulk Density Determination cluster_tapped Tapped Density Determination A Weigh Powder Sample B Gently Pour into Graduated Cylinder A->B C Record Bulk Volume B->C D Calculate Bulk Density (mass/volume) C->D E Place Cylinder in Tapping Device F Tap for a Fixed Number of Times E->F G Record Tapped Volume F->G H Calculate Tapped Density (mass/volume) G->H

Caption: Workflow for Bulk and Tapped Density Measurement.

Angle_of_Repose_Workflow A Position Funnel Above Fixed Base B Pour Powder Through Funnel A->B C Allow Conical Pile to Form B->C D Measure Height of the Cone C->D E Calculate Angle of Repose (θ = tan⁻¹(h/r)) D->E

Caption: Workflow for Angle of Repose Measurement.

Conclusion and Recommendations

The selection of an appropriate grade of microcrystalline cellulose is a critical first step in developing a robust clavulanate-cellulose formulation with acceptable flow properties. While MCC PH-102 generally offers superior flow compared to MCC PH-101 due to its larger particle size, the addition of potassium clavulanate will invariably impact the final blend's flowability.[1][2]

It is imperative for formulation scientists to experimentally characterize the flow properties of their specific clavulanate-cellulose blends using the standardized methods outlined in this guide. A statistical comparison of parameters such as Carr's Index, Hausner Ratio, and the angle of repose for different blend ratios and MCC grades will provide the necessary data to make informed decisions. This systematic approach will not only de-risk the scale-up and manufacturing processes but also contribute to the consistent quality and performance of the final drug product.

References

  • ASTM D6393/D6393M-21, Standard Test Method for Bulk Solids Characterization by Carr Indices, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D6393/D6393M-21 Standard Test Method for Bulk Solids Characterization by Carr Indices: Essential Applications for Powder Flow Analysis in Industrial Processing. (2025, June 13). Retrieved from [Link]

  • ASTM D6393-99, Standard Test Method for Bulk Solids Characterization by Carr Indices, ASTM International, West Conshohocken, PA, 1999,

  • ASTM D6393/D6393M Standard Test Method for Bulk Solids Characterization by Carr Indices US Lab - MaTestLab. (2025, July 12). Retrieved from [Link]

  • ASTM D6393-14, Standard Test Method for Bulk Solids Characterization by Carr Indices, ASTM International, West Conshohocken, PA, 2014,

  • Pharmacy Freak. (n.d.). Powder Flowability Index Calculator (Carr's Index & Hausner Ratio). Retrieved from [Link]

  • PharmaSciences. (n.d.). Compressibility Index and Hausner ratio. Retrieved from [Link]

  • LFA Capsule Fillers. (n.d.). Angle of Repose Explained. Retrieved from [Link]

  • Hello Pharma. (n.d.). Essential Powder Flow & Packing Formulas in Pharmaceutical Capsule Manufacturing. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1174> POWDER FLOW. USP-NF. Retrieved from [Link]

  • Viera Pharmed. (n.d.). Avicel PH-101 & PH-102. Retrieved from [Link]

  • Pharmaceutical Technology. (2006, November 2). Developments in Powder Flow Testing. Retrieved from [Link]

  • IFF Pharma Solutions. (n.d.). Avicel PH 102. Retrieved from [Link]

  • Lab Reports Pharmaceutical Technology. (n.d.). D. Angle of Repose. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1174〉 Powder Flow. Retrieved from [Link]

  • QUALTECH PRODUCTS INDUSTRY. (2025, June 13). USP 1174 Powder Flow Chapter: Essential Guidelines for Pharmaceutical Material Characterization and Quality Control. Retrieved from [Link]

  • IFF Pharma Solutions. (n.d.). Avicel PH - 101. Retrieved from [Link]

  • USP. (2011, December 3). 〈1174〉 Powder Flow. Retrieved from [Link]

  • Trivedi, V., & Patel, P. (2014). Comparative Evaluation of Flow for Pharmaceutical Powders and Granules.
  • Nandi, K., Sen, D. J., Patra, F., Nandy, B., Bera, K., & Mahanti, B. (2018). angle of repose walks on its two legs: carr index and hausner ratio. World Journal of Pharmaceutical and Life Sciences, 4(8), 123-126.
  • Stobec. (n.d.). Avicel® PH-101microcrystalline cellulose NF, Ph. Eur., JP. Retrieved from [Link]

  • Bettersize Instruments. (2023, February 20). How to measure the angle of repose?. Retrieved from [Link]

  • AZoM. (2021, April 30). How to Measure the Angle of Repose, Angle of Fall & Angle of Difference with the PowderPro A1. Retrieved from [Link]

  • Scribd. (n.d.). Angle Repose. Retrieved from [Link]

  • eCampus. (n.d.). BINDERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow properties of Avicel AE PH 101 and PG mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow properties of Avicel PH102 (closed circle) and mixtures containing... Retrieved from [Link]

  • Soppela, I., et al. (2010). Investigation of the powder flow behaviour of binary mixtures of microcrystalline celluloses and paracetamol. International Journal of Pharmaceutical Excipients, 1(1), 54-61.
  • ResearchGate. (n.d.). flow properties of avicel ph 102, polyplasdone xl and their physical blend and co-processed diluent …. Retrieved from [Link]

  • Marshall, K., & Sixsmith, D. (1976). The flow properties of microcrystalline cellulose powders. Journal of Pharmacy and Pharmacology, 28(10), 770-771.
  • Javadzadeh, Y., et al. (2010). Effect of some commercial grades of microcrystalline cellulose on flowability, compressibility, and dissolution profile of piroxicam liquisolid compacts. Pharmaceutical Development and Technology, 15(4), 395-403.
  • SEEGLOBAL INTERNATIONAL. (n.d.). Potassium clavulanate: + MICROCRYSTALLINE CELLULOS (MCC) (1:1). Retrieved from [Link]

  • Al-Amin, M., et al. (2023).
  • Adedokun, M. O., & Itiola, O. A. (2018). STUDIES ON MICROCRYSTALLINE CELLULOSE OBTAINED FROM SACCHARUM OFFICINARUM 2: FLOW AND COMPACTION PROPERTIES. Journal of Drug Delivery and Therapeutics, 8(2), 10-15.
  • ResearchGate. (n.d.). Investigation of the powder flow behaviour of binary mixtures of microcrystalline celluloses and paracetamol. Retrieved from [Link]

  • ResearchGate. (2023, October). FLOWABILITY PROPERTIES OF BINARY POWDER MIXTURES CONTAINING DATES POWDER (PHEONIX DACTYLIFERA) MIXED WITH LACTOSE MONOHYDRATE AND MICROCRYSTALLINE CELLULOSE BASED EXCIPIENTS. Retrieved from [Link]

  • Marshall, K., & Sixsmith, D. (1976). The flow properties of microcrystalline cellulose powders. Journal of Pharmacy and Pharmacology, 28(10), 770-771.
  • PubChem. (n.d.). Potassium clavulanate with microcrystalline cellulose. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Potassium Clavulanate-Cellulose Blends

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

Potassium Clavulanate (K-Clav) is a potent beta-lactamase inhibitor. While the addition of Cellulose (often Microcrystalline Cellulose/Avicel) in a 1:1 ratio acts as a desiccant and stabilizer, it does not neutralize the biological activity or the sensitization potential of the Active Pharmaceutical Ingredient (API).

Operational Reality: The primary risk is anaphylaxis via inhalation of dust, not just chemical toxicity. The secondary risk is environmental release , contributing to antimicrobial resistance (AMR).

Hazard Profile Summary
ParameterClassificationOperational Implication
Health Hazard Respiratory Sensitizer (Cat 1) Inhalation of nanogram quantities can trigger life-threatening asthma/anaphylaxis in sensitized individuals.
Physical Hazard Flammable Solid (Cat 2) The cellulose blend is combustible; pure K-Clav is potentially explosive. Keep away from open flames/sparks.
Reactivity Hygroscopic / Hydrolytic Rapidly degrades in moisture. Evolution of CO₂ may pressurize sealed waste containers if wet.
Waste Code Non-Acute Hazardous (Rx) Falls under EPA Subpart P (Hazardous Waste Pharmaceuticals).
Part 2: Disposal Logic & Decision Tree

Do not rely on generic "chemical waste" bins. The sensitization risk dictates a segregation strategy that prevents aerosolization.

DisposalLogic Start Waste Generation Event TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Tablets, Contaminated PPE) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor, Dissolved API) TypeCheck->Liquid Spill Spill / Uncontrolled Release TypeCheck->Spill Bagging Double-Bag in Polyethylene (Anti-Static) Solid->Bagging Label Label: 'Hazardous Rx Waste' (Sensitizer) Bagging->Label Incineration High-Temp Incineration (RCRA Approved) Label->Incineration Hydrolysis Chemical Deactivation (Hydrolysis Protocol) Liquid->Hydrolysis CheckPH Verify pH > 12 (Hold for 24h) Hydrolysis->CheckPH Neutralize Neutralize to pH 7-9 CheckPH->Neutralize AqueousDisp Aqueous Waste Disposal (Non-Hazardous if Deactivated) Neutralize->AqueousDisp Contain Cover with Wet Pads (Prevent Dust) Spill->Contain Decon Apply 1M NaOH or Oxidizing Agent Contain->Decon Decon->Solid

Figure 1: Decision matrix for segregating and treating Potassium Clavulanate waste streams. Note that spills eventually merge into the solid waste stream after cleanup.

Part 3: Detailed Operational Protocols
Protocol A: Solid Waste (The "Zero-Dust" Standard)

Applicability: Expired API, contaminated gloves, weighing boats, HEPA filters. Scientific Rationale: Incineration is the only method that guarantees the destruction of the beta-lactam ring structure, preventing environmental accumulation.

  • Containment:

    • Solid waste must be collected in hard-walled, puncture-proof containers lined with 6-mil polyethylene bags.

    • Crucial: Do not compress or compact the bag to "make room." This forces dust out of the bag opening, exposing the user.

  • Labeling:

    • Mark clearly: "Contains Potassium Clavulanate – RESPIRATORY SENSITIZER." [1][2][3]

    • If the mixture contains >50% Cellulose, add "Combustible Dust Hazard."

  • Disposal Path:

    • Route to a licensed hazardous waste incinerator.

    • Prohibited: Do not autoclave solid K-Clav waste. The heat/moisture can cause rapid decomposition, gas evolution (CO₂), and potential container rupture inside the autoclave [1].

Protocol B: Liquid Deactivation (Alkaline Hydrolysis)

Applicability: Cleaning solutions, mother liquors, or dissolved samples. Scientific Rationale: The beta-lactam ring is unstable at high pH. Treatment with Sodium Hydroxide (NaOH) opens the ring, rendering the antibiotic biologically inactive [2].

Step-by-Step Deactivation:

  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Treatment:

    • Slowly add the K-Clav liquid waste to the NaOH solution.

    • Target a final pH > 12.

    • Caution: The reaction is exothermic. If treating high concentrations, use an ice bath.

  • Dwell Time: Allow the mixture to stand for 24 hours at room temperature. This ensures complete hydrolysis of the bicyclic ring structure.

  • Neutralization:

    • After 24 hours, neutralize the solution with dilute Hydrochloric Acid (HCl) to pH 6–9.

    • Verify absence of active API via HPLC if required by local effluent permits.

  • Disposal: The deactivated solution can generally be disposed of as non-hazardous aqueous waste, subject to local POTW (Publicly Owned Treatment Works) regulations [3].

Protocol C: Emergency Spill Cleanup

Core Directive: STOP. Do not sweep. Dry sweeping generates invisible aerosols that can sensitize the entire lab.

  • Evacuate & PPE:

    • Clear the immediate area.[2][4][5]

    • Required PPE: N95 or P100 respirator (PAPR preferred for spills >10g), double nitrile gloves, safety goggles, and Tyvek sleeves/suit.

  • Wet Containment:

    • Cover the powder spill gently with paper towels dampened with water or 1M NaOH .

    • Why: Water initiates hydrolysis (slowly) but primarily prevents dust generation. NaOH initiates rapid deactivation.

  • Removal:

    • Scoop up the damp material/towels. Place immediately into a plastic bag.

    • Seal the bag and place it inside a second bag (double-bagging).

  • Surface Decontamination:

    • Wipe the surface with 1M NaOH or a commercial oxidizer (e.g., dilute bleach or peroxide-based cleaner) to destroy residual traces.

    • Rinse with water to remove caustic residue.

Part 4: Regulatory Compliance (EPA Subpart P)

In the United States, the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) prohibits the sewering (drain disposal) of hazardous pharmaceutical waste [4].

  • Sewer Ban: Even if K-Clav is water-soluble, it cannot be poured down the drain unless it has been chemically deactivated (Protocol B) and verified non-hazardous.

  • Empty Containers: Containers that held acute hazardous waste or sensitizers should be treated as hazardous waste unless triple-rinsed with a solvent capable of removing the residue (which then becomes hazardous waste).

References
  • Merck KGaA / MilliporeSigma. (2024). Safety Data Sheet: Potassium Clavulanate.[1][2][3][4][5][6]Link

  • Gillard, N., et al. (2025). An Approach for Decontamination of β-Lactam Antibiotic Residues in the Pharmaceutical Manufacturing Environment.[7] ResearchGate. Link

  • Bitesize Bio. (2025).[2] Antibiotic Disposal in the Lab: Simple Tips to Get it Right.Link

  • U.S. Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[8][9]Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.